Tribromoethanol
Description
major descriptor (66-90); on-line search ETHANOL (66-90); INDEX MEDICUS search this compound (66-90)
Structure
3D Structure
Properties
IUPAC Name |
2,2,2-tribromoethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3Br3O/c3-2(4,5)1-6/h6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDSDPIBEUFTMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Br)(Br)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3Br3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023698 | |
| Record name | 2,2,2-Tribromoethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75-80-9 | |
| Record name | Tribromoethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tribromoethanol [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tribromoethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2189 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2,2,2-tribromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2,2-Tribromoethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-tribromoethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.822 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIBROMOETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/149JI83A44 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to Tribromoethanol as a Positive Allosteric Modulator of GABA-A Receptors
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2,2-Tribromoethanol (TBE) and its function as a positive allosteric modulator of γ-aminobutyric acid type A (GABA-A) receptors. Historically known by its brand name Avertin, TBE has been utilized as an anesthetic in laboratory animals, particularly rodents.[1] Its mechanism of action, centered on the potentiation of the primary inhibitory neurotransmitter in the central nervous system, GABA, offers a valuable tool for neuropharmacological research. This document will delve into the molecular pharmacology of TBE, its interaction with the GABA-A receptor complex, and detailed protocols for its preparation, handling, and application in both in-vitro and in-vivo experimental paradigms. The aim is to equip researchers with the necessary knowledge to safely and effectively utilize TBE as a tool to probe the intricacies of GABAergic neurotransmission.
Introduction: The GABA-A Receptor and the Principle of Allosteric Modulation
The GABA-A receptor is a ligand-gated ion channel that plays a pivotal role in mediating fast inhibitory neurotransmission throughout the central nervous system (CNS).[2][3] These receptors are pentameric protein complexes, forming a central pore that is permeable to chloride ions (Cl⁻).[4][5] The binding of GABA to its specific site on the receptor triggers a conformational change, opening the channel and allowing Cl⁻ to flow into the neuron.[6] This influx of negatively charged ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus exerting an inhibitory effect.[7]
The complexity of the GABA-A receptor lies in its subunit composition. With 19 different known subunits (α1-6, β1-3, γ1-3, δ, ε, θ, π, and ρ), a vast number of receptor subtypes with distinct pharmacological and physiological properties can be formed.[3][8] The most common isoform in the brain consists of two α, two β, and one γ subunit.[3]
Beyond the primary (orthosteric) binding site for GABA, the GABA-A receptor possesses multiple other binding sites known as allosteric sites.[9] Molecules that bind to these sites are termed allosteric modulators. They do not activate the receptor on their own but rather influence the receptor's response to the endogenous ligand, GABA.[7] Positive allosteric modulators (PAMs) , such as Tribromoethanol, enhance the effect of GABA, leading to increased Cl⁻ influx.[6][10] This potentiation can occur by increasing the frequency of channel opening, the duration of opening, or the affinity of GABA for its binding site.[7]
This compound: A Profile
Chemical Properties and Historical Context
2,2,2-Tribromoethanol (C₂H₃Br₃O) is a halogenated alcohol. It is a white crystalline solid that is soluble in water and organic solvents.[11] Historically, it was used as a general anesthetic in humans but was discontinued due to concerns about toxicity.[12] Today, its primary application is as an anesthetic for laboratory animals, particularly for short surgical procedures in rodents.[13][14]
Mechanism of Action at the GABA-A Receptor
Electrophysiological studies have demonstrated that this compound acts as a positive allosteric modulator of GABA-A receptors.[11] This mechanism is analogous to that of other well-known GABAergic agents like benzodiazepines and barbiturates. By binding to a distinct allosteric site on the GABA-A receptor complex, TBE enhances the inhibitory effects of GABA. This potentiation of GABAergic currents is the basis for its sedative and anesthetic properties. The related compound, 2,2,2-trichloroethanol, the active metabolite of the hypnotic chloral hydrate, has also been shown to potentiate GABA-activated chloride currents.[15][16]
The precise binding site of this compound on the GABA-A receptor has not been as extensively characterized as that of benzodiazepines, which bind at the interface of the α and γ subunits.[5] However, it is understood to be distinct from the GABA binding site located at the α and β subunit interface.[4][5]
Experimental Protocols and Methodologies
Preparation and Safe Handling of this compound Solutions
CAUTION: this compound can degrade when exposed to heat and light, forming toxic byproducts such as dibromoacetaldehyde and hydrobromic acid, which are hepatotoxic and nephrotoxic.[1][13] Therefore, strict adherence to proper preparation and storage protocols is critical for animal welfare and experimental reproducibility.
Materials:
-
2,2,2-Tribromoethanol powder
-
tert-Amyl alcohol (2-methyl-2-butanol)
-
Sterile physiological saline (0.9% NaCl) or distilled water
-
Magnetic stirrer and stir bar
-
Light-excluding glass bottles
-
0.2 µm syringe filter
Step-by-Step Protocol for Preparing a 100% Stock Solution:
-
In a light-excluding glass bottle, combine 10 g of 2,2,2-tribromoethyl alcohol with 10 ml of tertiary amyl alcohol.[17][18]
-
Place a sterile magnetic stir bar in the bottle and seal it.
-
Stir the mixture on a magnetic stirrer until the this compound is completely dissolved. This may take several hours. Gentle heating to approximately 40-50°C can aid in dissolution.[19][20]
-
Store the 100% stock solution at 4°C, protected from light.[18] The stock solution is stable for several months under these conditions. Discard if discoloration or precipitation occurs.[18][19]
Step-by-Step Protocol for Preparing a Working Solution (e.g., 1.25%):
-
To prepare a 1.25% (v/v) working solution, dilute the 100% stock solution 1:80 with sterile physiological saline or distilled water. For example, add 0.5 ml of the stock solution to 39.5 ml of diluent.[20]
-
Stir vigorously until the solution is homogenous.
-
Filter-sterilize the working solution through a 0.2 µm syringe filter.[17][21]
-
The pH of the final working solution should be greater than 5.[13][18] A pH below 5 indicates degradation and the solution must be discarded.[20]
-
Working solutions should be made fresh for each experiment or stored at 4°C and protected from light for no longer than two weeks.[19][21]
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling this compound powder and solutions.[19][22]
-
Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.[22]
-
In case of skin or eye contact, flush immediately with copious amounts of water.[22]
In-Vitro Characterization: Electrophysiology
Whole-cell patch-clamp electrophysiology is the gold standard for characterizing the effects of allosteric modulators on ion channel function. This technique allows for the direct measurement of ion currents across the cell membrane in response to agonist and modulator application.
Experimental Workflow for Patch-Clamp Analysis:
Caption: Workflow for patch-clamp analysis of this compound.
Detailed Protocol Outline:
-
Cell Preparation: Culture cells expressing the desired GABA-A receptor subtype(s).
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. Pull borosilicate glass pipettes to a resistance of 3-7 MΩ.
-
Solutions:
-
External Solution (aCSF): Containing physiological concentrations of ions.
-
Internal Solution: Containing a chloride salt to allow for the measurement of Cl⁻ currents.
-
-
Recording Procedure:
-
Establish a whole-cell recording configuration.
-
Voltage-clamp the cell at a holding potential of -70 mV to record inhibitory postsynaptic currents (IPSCs).[23]
-
Apply a sub-maximal concentration of GABA to elicit a stable baseline current.
-
Co-apply GABA with increasing concentrations of this compound.
-
Wash out the drugs and ensure the current returns to baseline.
-
-
Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound. Plot the percent potentiation as a function of this compound concentration to generate a concentration-response curve.
In-Vitro Characterization: Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor and can also be used to study allosteric interactions.
Experimental Workflow for Radioligand Binding Assay:
Caption: Workflow for radioligand binding assay.
Detailed Protocol Outline:
-
Membrane Preparation: Homogenize brain tissue (e.g., cortex or cerebellum) in a suitable buffer and prepare a crude membrane fraction by centrifugation.
-
Binding Assay:
-
In a multi-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]muscimol to label the GABA site), and either buffer or varying concentrations of this compound.
-
To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled competitor (e.g., GABA).
-
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data to determine if this compound alters the affinity or number of binding sites for the radioligand.
In-Vivo Application: Anesthesia in Rodents
This compound is commonly administered via intraperitoneal (IP) injection for anesthesia in rodents.[14]
Step-by-Step Protocol for Anesthetic Administration:
-
Dosage Calculation: The recommended dose for surgical anesthesia in mice typically ranges from 125 to 250 mg/kg.[18] The exact dose may need to be optimized depending on the mouse strain, age, and sex.
-
Administration: Administer the calculated volume of the working this compound solution via IP injection.
-
Monitoring: Closely monitor the animal for the induction of anesthesia. The onset is typically rapid. Assess the depth of anesthesia by checking for the loss of the pedal withdrawal reflex.
-
Post-Procedure Care: Keep the animal warm during and after the procedure to prevent hypothermia. Monitor the animal until it has fully recovered from anesthesia.
Important Considerations for In-Vivo Use:
-
This compound is generally recommended for a single anesthetic event. Repeated administrations have been associated with adverse effects, including peritonitis and intestinal ileus.[12][19]
-
The duration of anesthesia is relatively short, typically 15-30 minutes.[19]
-
The use of non-pharmaceutical grade compounds like this compound in animal research requires scientific justification and approval from the Institutional Animal Care and Use Committee (IACUC).[18][24]
Data Presentation and Interpretation
Table 1: Pharmacological Properties of this compound
| Parameter | Value | Method | Reference |
| Anesthetic Dose (Mouse) | 125-250 mg/kg, IP | In-vivo anesthesia | [18] |
| Anesthesia Duration | 15-30 minutes | In-vivo anesthesia | [19] |
| Mechanism of Action | Positive Allosteric Modulator | Electrophysiology | [11] |
| Target Receptor | GABA-A Receptor | Electrophysiology | [11] |
Interpreting Results:
-
Electrophysiology: An increase in the amplitude of GABA-evoked currents in the presence of this compound is indicative of positive allosteric modulation. The magnitude of this potentiation will be concentration-dependent.
-
Binding Assays: A positive allosteric modulator may increase the affinity of the radioligand for the receptor (decrease in Kd) or increase the number of available binding sites (increase in Bmax).
-
In-Vivo Studies: Successful anesthesia, as indicated by the loss of reflexes, confirms the CNS depressant effects of this compound, consistent with its potentiation of inhibitory GABAergic neurotransmission.
Conclusion
This compound serves as a valuable pharmacological tool for the study of GABA-A receptor function. Its action as a positive allosteric modulator allows for the potentiation of GABAergic signaling, providing a means to investigate the downstream consequences of enhanced inhibitory neurotransmission. While its use as a routine surgical anesthetic has been met with some controversy due to potential toxicity from degradation products, careful preparation, and handling can mitigate these risks. For researchers in neuroscience and drug development, a thorough understanding of this compound's mechanism of action and the appropriate experimental protocols for its use is essential for conducting robust and reproducible studies.
References
- 1. nbinno.com [nbinno.com]
- 2. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABAA receptors: structure, function, pharmacology, and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABAA receptors: structure and function in the basal ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABAA receptor - Wikipedia [en.wikipedia.org]
- 6. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 7. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 8. Structures of the human GABAA receptor reveal how it functions and could help improve key drugs - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]
- 9. GABAA receptor: Positive and negative allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. research.ucdavis.edu [research.ucdavis.edu]
- 14. A review of this compound anesthesia for production of genetically engineered mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Trichloroethanol potentiation of gamma-aminobutyric acid-activated chloride current in mouse hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Trichloroethanol modulation of recombinant GABAA, glycine and GABA rho 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. IG033: this compound (Avertin®) in Rodents | Animal Care Program | Michigan State University [animalcare.msu.edu]
- 18. SOP Mixing this compound | Research Animal Resources and Compliance | University of Wisconsin-Madison [rarc.wisc.edu]
- 19. research.uky.edu [research.uky.edu]
- 20. louisville.edu [louisville.edu]
- 21. research.uga.edu [research.uga.edu]
- 22. cloudfront.zoro.com [cloudfront.zoro.com]
- 23. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 24. animal.research.wvu.edu [animal.research.wvu.edu]
An In-depth Technical Guide to the Synthesis and Chemical Stability of 2,2,2-Tribromoethanol
This guide provides a comprehensive overview of the synthesis, chemical stability, and safe handling of 2,2,2-Tribromoethanol, a compound of significant interest in biomedical research. Formerly available commercially as Avertin®, it is now primarily prepared in-house by investigators.[1][2][3][4] A thorough understanding of its chemistry is paramount to ensure experimental reproducibility and, most importantly, the welfare of research subjects.
Introduction: The Double-Edged Sword of this compound
2,2,2-Tribromoethanol (TBE) is a halogenated alcohol used as an injectable anesthetic, particularly for short-duration procedures in rodents.[2][4][5] Its utility lies in its rapid induction of anesthesia and relatively quick recovery period.[2][4] However, TBE is notoriously unstable, and its degradation products are toxic, posing significant risks if not prepared and handled with exacting care.[2][5][6][7] This guide is designed for researchers and laboratory professionals, offering the technical detail necessary to synthesize, store, and utilize TBE safely and effectively.
Part 1: Synthesis of 2,2,2-Tribromoethanol
While TBE is commercially available as a solid powder, understanding its fundamental synthesis provides insight into its inherent properties. The most common laboratory preparation involves the haloform reaction, specifically the bromination of a suitable precursor. For the purposes of this guide, we will focus on the practical application of dissolving the commercially available solid, as this is the standard procedure in a research setting.
Core Principle: Solubilization for Use
The primary challenge in preparing TBE for injection is its poor solubility in aqueous solutions.[8] To overcome this, TBE is first dissolved in a suitable organic solvent, tert-amyl alcohol (2-methyl-2-butanol), to create a concentrated stock solution.[6][9][10] This choice is not arbitrary; tert-amyl alcohol is not merely a solvent but also possesses weak hypnotic properties, complementing the anesthetic effect of TBE.[11]
Visualizing the Preparation Workflow
The following diagram outlines the logical flow from raw materials to a ready-to-use working solution.
References
- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 2. research.uga.edu [research.uga.edu]
- 3. louisville.edu [louisville.edu]
- 4. research.ucdavis.edu [research.ucdavis.edu]
- 5. Article - Standard on Preparation, St... [policies.unc.edu]
- 6. IG033: this compound (Avertin®) in Rodents | Animal Care Program | Michigan State University [animalcare.msu.edu]
- 7. nbinno.com [nbinno.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. research.uky.edu [research.uky.edu]
- 10. urmc.rochester.edu [urmc.rochester.edu]
- 11. This compound - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Solubility of Tribromoethanol
Abstract
This technical guide provides a comprehensive analysis of the solubility of 2,2,2-Tribromoethanol (TBE), a compound historically used as an anesthetic under the trade name Avertin®.[1][2][3] Addressed to researchers, scientists, and drug development professionals, this document synthesizes physicochemical principles with quantitative data and validated experimental protocols. We explore the molecular characteristics of tribromoethanol that govern its solubility in a range of aqueous and organic solvents. This guide presents quantitative solubility data, details a robust methodology for solubility determination, and discusses the practical implications for laboratory and pharmaceutical applications, particularly in the formulation of anesthetic solutions for preclinical research.
Introduction to 2,2,2-Tribromoethanol (TBE)
2,2,2-Tribromoethanol (C₂H₃Br₃O) is a white crystalline solid that functions as a positive allosteric modulator of GABA-A and glycine receptors, producing rapid and deep anesthesia.[2][4] While its use in humans has been discontinued, it remains a common injectable anesthetic for short-term procedures in laboratory animals, especially rodents.[2][5]
Historically, TBE was formulated with tert-amyl alcohol (also known as amylene hydrate or 2-methyl-2-butanol) to create the solution known as Avertin®.[2][4] The tert-amyl alcohol serves a dual purpose: it acts as a powerful solvent for TBE and contributes weak hypnotic properties.[2][4] The non-pharmaceutical grade status of currently available TBE necessitates that researchers prepare their own solutions, making a thorough understanding of its solubility paramount to ensure safety, efficacy, and reproducibility in experimental settings.[1][5][6][7] Improperly prepared or stored solutions can degrade into toxic byproducts like dibromoacetaldehyde and hydrobromic acid, which are highly irritant and can cause severe adverse effects.[3][8]
Physicochemical Principles Governing Solubility
The solubility of this compound is a direct consequence of its molecular structure, which features both polar and nonpolar characteristics. The principle of "like dissolves like" is the primary determinant of its behavior in different solvents.
-
Polar Protic Interactions : The presence of a terminal hydroxyl (-OH) group allows this compound to act as a hydrogen bond donor and acceptor. This enables it to interact favorably with polar protic solvents like water and ethanol, although its aqueous solubility is limited.[9]
-
Nonpolar and Aprotic Interactions : The three bulky, electronegative bromine atoms attached to the alpha-carbon create a significant nonpolar character and reduce the overall polarity of the molecule.[9] This tribromomethyl group facilitates solubility in organic solvents, including ethers, benzene, and halogenated hydrocarbons.[3][9]
The balance between the hydrophilic -OH group and the lipophilic -CBr₃ group dictates its solubility profile across a spectrum of solvents.
References
- 1. Standard on Use of this compound (Avertin) | Research Administration and Compliance [research.ncsu.edu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [drugfuture.com]
- 4. This compound [medbox.iiab.me]
- 5. louisville.edu [louisville.edu]
- 6. research.uky.edu [research.uky.edu]
- 7. research.ucdavis.edu [research.ucdavis.edu]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. solubilityofthings.com [solubilityofthings.com]
Methodological & Application
Application Notes and Protocols: Preparation of a Fresh Working Solution of Tribromoethanol (Avertin)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding Tribromoethanol (Avertin)
2,2,2-Tribromoethanol (TBE), commonly known by its former trade name Avertin, is an injectable anesthetic agent frequently used for short-term surgical procedures in laboratory animals, particularly rodents.[1][2] Historically, it was also used in humans but has since been discontinued for this purpose.[1][3][4] TBE is valued in research settings for its rapid induction of anesthesia, relatively short duration of action (typically 15-30 minutes), and because it is not a federally controlled substance.[5][6][7]
The mechanism of action for TBE involves the positive allosteric modulation of inhibitory GABA-A and glycine receptors, similar to other anesthetic compounds.[1] However, TBE is no longer available as a pharmaceutical-grade product and must be compounded in the laboratory from non-pharmaceutical-grade reagents.[2][3][8] This necessitates strict adherence to preparation and storage protocols to avoid the formation of toxic degradation products, which can lead to significant animal morbidity and mortality.[4][9][10]
The Critical Role of Formulation and Stability
This compound is inherently unstable and can degrade in the presence of heat and light.[9][10][11] This degradation process yields dibromoacetaldehyde and hydrobromic acid.[8][9] These byproducts are potent irritants and are associated with severe adverse effects, including peritonitis, abdominal adhesions, intestinal ileus, and both nephrotoxicity and hepatotoxicity, which can be fatal.[8][9][10][12]
To mitigate these risks, TBE is dissolved in tertiary amyl alcohol (also known as 2-methyl-2-butanol or amylene hydrate), which acts as a solvent and a stabilizer.[1][13] Even with this stabilizer, both stock and working solutions have a limited shelf life and require specific storage conditions to maintain their safety and efficacy.[2][9] Therefore, the following protocols are designed to ensure the preparation of a fresh, safe, and effective working solution of this compound.
Materials and Equipment
Chemicals
-
2,2,2-Tribromoethanol (TBE): (e.g., Sigma-Aldrich T48402 or equivalent)[14]
-
Tertiary Amyl Alcohol (Amylene Hydrate): 2-methyl-2-butanol (e.g., Sigma-Aldrich 240486 or equivalent)[14]
-
Sterile Diluent: Physiologic saline (0.9% NaCl) or distilled water (tissue culture or mouse embryo culture grade)[14]
-
10% Hydrochloric Acid (HCl): For glassware preparation[15]
Equipment
-
Personal Protective Equipment (PPE): Lab coat, safety glasses, nitrile gloves[8][9][15]
-
Acid-washed glass bottles (amber or foil-wrapped) for storage[8][15]
-
Glass beakers or flasks (acid-washed)[15]
-
Warming plate or water bath (capable of 37-40°C)[10][11][13]
-
Sterile syringes and needles
-
Sterile, light-protected aliquot tubes (e.g., sterile conical tubes or amber vials)[10][13]
Protocol 1: Preparation of this compound Stock Solution (100% w/v)
This protocol details the preparation of a concentrated stock solution of this compound. This stock is more stable than the working solution and can be stored for longer periods.
Causality: The use of tertiary amyl alcohol is crucial as it not only dissolves the TBE powder but also acts as a weak hypnotic and stabilizes the TBE molecule, slowing its degradation.[1][13] Preparing a concentrated stock allows for the convenient and accurate dilution to the final working concentration as needed, minimizing waste and ensuring a fresh working solution for each experiment.
Step-by-Step Methodology:
-
Glassware Preparation: To prevent contamination from detergent residues that can be toxic, thoroughly rinse all glassware with 10% HCl followed by several rinses with distilled water.[15]
-
Safety First: Perform all steps involving TBE powder and stock solution preparation within a chemical fume hood while wearing appropriate PPE (lab coat, nitrile gloves, and safety glasses).[9][11]
-
Dissolving TBE:
-
Mixing:
-
Seal the container and place it on a magnetic stirrer.
-
Gently warm the solution to approximately 40°C to aid in dissolution.[8][13] Caution: Do not overheat.
-
Stir the solution until all the TBE powder is completely dissolved. This may take several hours.[8][14] The resulting solution should be clear.
-
-
Labeling and Storage:
-
Clearly label the container as "this compound Stock Solution (100%)" with the preparation date and an expiration date.
-
The stock solution is stable for up to 6 months when stored at 4°C, tightly sealed, and protected from light (e.g., in an amber bottle or a clear bottle wrapped in aluminum foil).[9][16] Some protocols also suggest storage at -20°C.[11][18]
-
Quality Control: Before each use, visually inspect the stock solution. If it appears yellow or contains precipitates, it has degraded and must be discarded as chemical waste.[8][9]
-
Protocol 2: Preparation of Fresh this compound Working Solution (1.25% or 12.5 mg/mL)
This protocol describes the dilution of the stock solution to the final working concentration for administration. It is imperative to prepare this solution freshly or use it within a very short time frame due to its limited stability.
Causality: The working solution is significantly less stable than the stock solution due to the aqueous environment, which facilitates the degradation of TBE. Sterile filtration is a critical step to remove any potential microbial contamination and undissolved microcrystals, ensuring the solution is safe for intraperitoneal injection.[9][10]
Step-by-Step Methodology:
-
Preparation: Within a sterile environment (e.g., a laminar flow hood), add 0.5 ml of the 100% TBE stock solution to 39.5 ml of a sterile diluent (e.g., 0.9% saline or distilled water) in a sterile, light-protected container.[8][14] This creates a 1:80 dilution, resulting in a 1.25% (12.5 mg/mL) working solution.
-
Mixing: Seal the container and mix thoroughly by swirling or vortexing until the solution is homogenous.[10]
-
Sterile Filtration:
-
Aliquoting and Storage:
-
If not for immediate use, aliquot the solution into smaller, sterile, light-protected containers to minimize contamination from repeated punctures.[9]
-
Label each aliquot with the name "this compound Working Solution (1.25%)", the preparation date, and a use-by date of no more than 2 weeks from preparation.[8][9][10]
-
Store the working solution at 4°C and protected from light at all times.[2][9]
-
Mandatory Quality Control and Safety Validation
Trustworthiness: A protocol is only as good as its validation steps. The following quality control measures are mandatory before each use to ensure animal welfare and data integrity.
Pre-Administration Checklist:
-
Visual Inspection: Check the solution for any discoloration (yellowing) or the presence of precipitates. If either is observed, the solution has degraded and must be discarded .[8][9] If precipitates are present due to cold storage, the solution can be gently warmed to 37-40°C to redissolve them; however, if they do not dissolve, the solution should be discarded.[9][11]
-
pH Testing: The most critical self-validating step is to check the pH of the working solution.
-
Place a drop of the solution onto a pH indicator strip.
-
The pH must be greater than 5.0 .[2][16] An acidic pH indicates the presence of hydrobromic acid, a toxic degradation byproduct.
-
If the pH is less than 5.0, the solution is toxic and must be discarded immediately. [2][10][14] Do not attempt to adjust the pH.[2]
-
Dosage and Administration
-
The typical dosage for mice ranges from 125-250 mg/kg, administered via intraperitoneal (IP) injection.[9] For a 25 g mouse, a 250 mg/kg dose corresponds to 0.5 ml of a 1.25% (12.5 mg/mL) solution.[10]
-
Dosage may vary depending on the mouse strain, sex, and body composition.[15] The effects can be unpredictable in mice younger than 16 days or in certain metabolic models (e.g., db/db or ob/ob mice).[2][10]
-
TBE is generally approved for a single survival procedure.[2][3][11] If a second administration is necessary, the procedure must be terminal.[2]
Data Summary and Visualization
Table 1: Solution Preparation and Stability Summary
| Solution Type | TBE Concentration | Preparation Ratio | Storage Temperature | Shelf Life | Key Quality Check |
| Stock Solution | 100% (w/v) | 1 g TBE to 1 ml Amylene Hydrate | 4°C, Protected from Light | Up to 6 months[9] | No yellowing/precipitates |
| Working Solution | 1.25% (12.5 mg/mL) | 1 part Stock to 79 parts Diluent | 4°C, Protected from Light | Max. 2 weeks[9][10] | pH > 5.0 ; No yellowing |
Diagram 1: Workflow for TBE Solution Preparation and Quality Control
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. research.ucdavis.edu [research.ucdavis.edu]
- 3. ndsu.edu [ndsu.edu]
- 4. unomaha.edu [unomaha.edu]
- 5. Article - Standard on Preparation, St... [policies.unc.edu]
- 6. Comparison of this compound, ketamine/acetylpromazine, Telazol/xylazine, pentobarbital, and methoxyflurane anesthesia in HSD:ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research.uky.edu [research.uky.edu]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. research.utsa.edu [research.utsa.edu]
- 11. animal.research.wvu.edu [animal.research.wvu.edu]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. unthealth.edu [unthealth.edu]
- 14. louisville.edu [louisville.edu]
- 15. freimann.nd.edu [freimann.nd.edu]
- 16. Standard on Use of this compound (Avertin) | Research Administration and Compliance [research.ncsu.edu]
- 17. IG033: this compound (Avertin®) in Rodents | Animal Care Program | Michigan State University [animalcare.msu.edu]
- 18. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols: Standard Operating Procedure for Tribomoethanol Administration in Mice
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Tool Requiring Precision
2,2,2-Tribromoethanol (TBE), historically known by the trade name Avertin, is a sedative-hypnotic agent used to induce short-term, deep anesthesia in laboratory mice.[1][2] Its mechanism of action involves the positive allosteric modulation of inhibitory GABA-A and glycine receptors, similar to other anesthetic agents.[1][3] TBE is valued in specific contexts, such as embryo transfer and other brief surgical procedures, for its rapid induction of anesthesia (1-2 minutes) and relatively short duration (15-30 minutes).[4][5][6]
However, TBE is not a commercially available pharmaceutical-grade product and must be compounded in the laboratory.[7][8] This introduces significant risks, as TBE is inherently unstable. It degrades in the presence of heat and light, decomposing into the toxic byproducts dibromoacetaldehyde and hydrobromic acid.[1][4] Administration of degraded TBE can lead to severe adverse effects, including chemical peritonitis, abdominal adhesions, ileus (reduced gut motility), and mortality.[9][10][11] Consequently, many Institutional Animal Care and Use Committees (IACUCs) discourage its use or restrict it to terminal procedures, advocating for safer alternatives like isoflurane or ketamine/xylazine combinations.[10][11][12]
This guide provides a rigorous, field-proven standard operating procedure for the preparation and administration of TBE. Adherence to this protocol is not merely a recommendation but a prerequisite for ensuring animal welfare, experimental validity, and data reproducibility. Scientific justification for the use of TBE over pharmaceutical-grade alternatives is a mandatory component of any animal use protocol submitted for IACUC approval.[12]
Section 1: The Chemistry of Instability - Causality of Adverse Effects
The primary risk associated with TBE is its chemical degradation. Exposure to light and heat catalyzes a reaction that breaks down TBE into two highly toxic compounds:
-
Dibromoacetaldehyde : A potent irritant.
-
Hydrobromic Acid : A strong acid that drastically lowers the pH of the solution.
When an acidic, degraded TBE solution is injected into the peritoneal cavity, it causes immediate and severe chemical burns to the serosal surfaces of abdominal organs and the peritoneal wall.[4][9] This chemical injury initiates an inflammatory cascade, leading to fibrinous serositis, the formation of adhesions between organs, and potentially fatal paralytic ileus.[9][11] Therefore, the entire preparation and storage protocol is designed around one central principle: preventing degradation . This is achieved through light protection, temperature control, and mandatory pre-administration quality control checks.
Section 2: Reagent Preparation and Stringent Quality Control
Meticulous preparation and storage are the most critical steps for the safe use of TBE. The use of non-pharmaceutical grade reagents necessitates a self-validating system where every batch is checked before use.
Materials Required
| Material | Specifications | Rationale |
| 2,2,2-Tribromoethanol Powder | Reagent Grade (e.g., Sigma-Aldrich T48402) | High purity minimizes unknown contaminants. |
| 2-methyl-2-butanol | Reagent Grade (Tertiary Amyl Alcohol) | Serves as the solvent for the stock solution. |
| Sterile Saline or PBS | USP Grade, pH neutral | Diluent for the working solution; must be physiologically compatible. |
| Glassware (bottles, beakers) | Borosilicate glass; acid-washed | TBE can interact with plastics; acid-washing removes detergent residues that can be toxic.[8] |
| Magnetic Stir Plate & Stir Bar | - | Ensures complete dissolution of TBE powder. |
| Sterile Syringe Filters | 0.22 µm pore size | For filter sterilization of the final working solution. |
| Sterile, Light-Protecting Vials | Amber glass vials or clear vials to be wrapped in foil | Prevents photodegradation of the solution.[4][10] |
| pH Indicator Strips or Meter | Range of at least pH 4-8 | Crucial for quality control before every use. |
Protocol 1: Preparation of 100% (1.6 g/mL) TBE Stock Solution
-
Work Environment : Perform all steps within a chemical fume hood, wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses.[4]
-
Mixing : In a dark glass bottle, combine 10 g of 2,2,2-tribromoethanol powder with 6.2 mL of 2-methyl-2-butanol (tertiary amyl alcohol) .[4][8]
-
Dissolution : Add a magnetic stir bar, cap the bottle, and wrap it completely in aluminum foil. Place on a magnetic stir plate at room temperature and stir until the powder is completely dissolved. This may take several hours to overnight.[4] Gentle warming to approximately 40°C can aid dissolution but must be done with caution and away from open flames.[7][10]
-
Storage : Label the bottle clearly with "TBE Stock Solution," the concentration (1.6 g/mL), preparation date, and an expiration date of 6 months. Store at room temperature and strictly protected from light.[4] Note: Refrigeration will cause the TBE to crystallize out of solution.[7]
Protocol 2: Preparation of 2.0% (20 mg/mL) TBE Working Solution
-
Dilution : In a sterile, foil-wrapped glass container, combine 0.5 mL of the 100% TBE Stock Solution with 39.5 mL of sterile, USP-grade saline .[4][7] This creates a 40 mL total volume.
-
Dissolution : Stir the solution at room temperature, protected from light, until fully dissolved. The solution should be perfectly clear.
-
Sterilization : Using a sterile syringe, draw up the working solution and pass it through a 0.22 µm sterile syringe filter into a final, sterile, light-protected container (e.g., amber vial or foil-wrapped sterile tube).[4][10]
-
Aliquoting & Storage : Aliquot the sterile solution into smaller, single-use volumes if desired. Label each container with "TBE Working Solution," the concentration (20 mg/mL), preparation date, and a strict expiration date of 14 days .[2][10]
-
Refrigeration : Store the working solution at 4°C and protected from light.[10][13]
Diagram 1: TBE Preparation and Quality Control Workflow
Caption: Workflow for TBE preparation and mandatory pre-use quality control.
Section 3: Dosing and Intraperitoneal Administration
The anesthetic dose of TBE can vary significantly between different mouse strains, sex, and body composition.[7][8] Therefore, the provided doses should be considered starting points, and a pilot study to determine the optimal dose for a specific strain and experimental context is strongly recommended.
Dosage Recommendations
The typical dosage range for mice is 125-250 mg/kg.[4] A common starting dose is 250 mg/kg .[14]
| Parameter | Value | Calculation Example (for a 25 g mouse) |
| Working Solution Concentration | 20 mg/mL | - |
| Target Dose | 250 mg/kg | - |
| Dose Calculation (mg) | Weight (kg) * Dose (mg/kg) | 0.025 kg * 250 mg/kg = 6.25 mg |
| Injection Volume (mL) | Dose (mg) / Concentration (mg/mL) | 6.25 mg / 20 mg/mL = 0.3125 mL |
Protocol 3: Intraperitoneal (IP) Administration
-
Pre-Procedure QC : Warm an aliquot of the TBE working solution to room temperature.[15] Visually inspect for any discoloration (yellowing) or precipitate.[8] Crucially, test the pH of the solution by placing one drop onto pH indicator paper. The pH must be greater than 5.0.[5][16] If the solution is yellow, contains precipitate, or has a pH < 5.0, it is degraded and MUST be discarded as chemical waste. [14]
-
Animal Handling : Weigh the mouse accurately to calculate the precise injection volume. Properly restrain the mouse, typically by scruffing, to expose the abdomen.
-
Injection Site : Tilt the mouse so its head is pointing slightly downwards. The ideal injection site is in the lower right abdominal quadrant. This location avoids vital organs such as the cecum, bladder, and liver.
-
Injection : Using a 25-27 gauge needle, penetrate the skin and abdominal wall at a shallow angle (15-20 degrees). Aspirate gently to ensure the needle has not entered the bladder or intestines (no urine or yellowish fluid should appear in the syringe hub). Slowly inject the calculated volume of TBE solution.
-
Post-Injection : Return the mouse to a clean, warm cage for observation. Anesthesia induction is rapid, typically occurring within 1-5 minutes.[4]
Section 4: Monitoring Anesthetic Plane and Recovery
Proper monitoring is essential to ensure the animal's welfare and to confirm that a sufficient anesthetic plane has been reached for the procedure.
Assessing Anesthetic Depth
The primary indicator of a surgical plane of anesthesia is the absence of a reflex response to a noxious stimulus.[17]
-
Righting Reflex : After injection, the mouse will lose its righting reflex (the ability to return to an upright position when placed on its side). This indicates the onset of anesthesia but is not sufficient for surgery.[17]
-
Pedal Withdrawal Reflex : This is the gold standard for assessing surgical anesthesia.[18][19] Firmly pinch one of the mouse's hind paws between your thumbnail and forefinger. A lack of withdrawal or any motor response indicates a deep, surgical plane of anesthesia.[18][20] If the mouse pulls its foot back, the anesthetic depth is insufficient.
Recovery
-
Place the mouse on a warming pad or under a heat lamp to prevent hypothermia, a common complication of anesthesia.[17]
-
Monitor the animal continuously until it has fully regained its righting reflex. The recovery period can last from 40 to 90 minutes.[5][14]
-
Do not leave an animal unattended until it is fully conscious and mobile. Do not return the animal to a cage with other mice until it has fully recovered to prevent injury or cannibalism.
Diagram 2: Decision Tree for Anesthetic Monitoring
Caption: Decision tree for monitoring the depth of TBE anesthesia in mice.
Section 5: Adverse Effects and Mitigation
The use of TBE is associated with significant risks, almost all of which are linked to the use of degraded solutions.[4][5]
| Adverse Effect | Cause | Mitigation Strategy |
| Chemical Peritonitis | Injection of acidic, degraded TBE solution.[9][11] | Strict adherence to preparation/storage protocols. Mandatory pH testing of every aliquot before use. |
| Abdominal Adhesions | Chronic inflammation following chemical peritonitis.[9][10] | Strict adherence to preparation/storage protocols. Use only for single, non-survival, or terminal procedures. |
| Intestinal Ileus | Inflammation and irritation of the bowel leading to paralysis.[10][11] | Strict adherence to preparation/storage protocols. |
| Anesthetic Overdose | Incorrect dose calculation; strain-specific sensitivity.[21] | Accurate body weight measurement. Conduct a pilot study to determine the optimal dose for the specific mouse strain. |
| Post-anesthetic Mortality | Can result from peritonitis, ileus, or anesthetic overdose.[9][11] | Meticulous protocol adherence, vigilant monitoring, and appropriate post-operative supportive care (e.g., warmth). |
Critical Note on Repeated Dosing : Repeated administration of TBE is strongly discouraged and is associated with high rates of morbidity and mortality.[8][11] Most IACUC guidelines stipulate that TBE may only be administered once for a survival procedure.[2][5] If an animal does not reach a sufficient anesthetic plane after the initial dose, it should be allowed to recover and not used, or the procedure must be considered terminal if a second dose is administered.[5]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Use of Avertin | Office of the Vice President for Research [ovpr.uchc.edu]
- 3. This compound [medbox.iiab.me]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. research.ucdavis.edu [research.ucdavis.edu]
- 6. researchgate.net [researchgate.net]
- 7. research.uky.edu [research.uky.edu]
- 8. freimann.nd.edu [freimann.nd.edu]
- 9. Adverse effects of this compound as used in the production of transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. IG033: this compound (Avertin®) in Rodents | Animal Care Program | Michigan State University [animalcare.msu.edu]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. research.uga.edu [research.uga.edu]
- 14. research.utsa.edu [research.utsa.edu]
- 15. animal.research.wvu.edu [animal.research.wvu.edu]
- 16. Standard on Use of this compound (Avertin) | Research Administration and Compliance [research.ncsu.edu]
- 17. Mouse Anesthesia: The Art and Science - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Safety and Efficacy of Various Combinations of Injectable Anesthetics in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. research.fiu.edu [research.fiu.edu]
- 20. Vital signs monitoring during injectable and inhalant anesthesia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Repeated Administration of this compound in C57BL/6NHsd Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Judicious Use of Tribromoethanol in Rodent Anesthesia
A Senior Application Scientist's Guide for Researchers
The following document provides a comprehensive guide for the preparation and administration of Tribromoethanol (TBE), historically known as Avertin, for anesthesia in laboratory rodents. This guide is intended for researchers, scientists, and drug development professionals. It emphasizes scientific integrity, animal welfare, and procedural accuracy. Given that this compound is no longer available as a pharmaceutical-grade compound, its use requires rigorous adherence to preparation protocols and careful consideration of its potential adverse effects.[1][2][3][4][5] The Institutional Animal Care and Use Committee (IACUC) often requires scientific justification for its use over safer, pharmaceutical-grade alternatives.[1][2][5]
Introduction to this compound (Avertin)
This compound is an injectable anesthetic that has been used in laboratory rodents for short-term surgical procedures.[3][6] It is valued for its rapid induction of anesthesia.[3][6][7] However, the commercial pharmaceutical-grade product, Avertin®, is no longer manufactured.[1][3][6][8][9] Researchers must now prepare TBE solutions in-house from a non-pharmaceutical-grade powder, which introduces variability and potential risks if not done correctly.[2][10]
The use of TBE is associated with significant adverse effects, including peritonitis, abdominal adhesions, intestinal ileus, and even mortality.[2][8][11] These risks are often linked to the degradation of TBE into toxic byproducts, such as dibromoacetaldehyde and hydrobromic acid, when exposed to heat and light.[2][4][12] Therefore, meticulous preparation, storage, and handling are paramount to ensure both animal welfare and the integrity of experimental data. Safer alternatives, such as isoflurane or ketamine/xylazine combinations, are often recommended.[8][11]
Pharmacology and Mechanism of Action
This compound is a central nervous system depressant that induces a state of general anesthesia.[13][14] The precise mechanism of action is not fully elucidated.[11][13][15] Anesthesia induction is typically rapid, occurring within minutes of intraperitoneal (IP) injection, with a relatively short duration of surgical anesthesia, generally lasting 15 to 30 minutes.[6][8][9]
Essential Protocols: Preparation of this compound Solutions
The proper preparation of TBE solutions is critical to minimize the risk of toxicity. The following protocols are based on established institutional guidelines. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, and work in a chemical fume hood when handling the powder and stock solution.[4][8] It is also recommended to use acid-washed glassware to avoid any toxic residue from detergents.[9]
Preparation of Stock Solution (100% w/v)
The stock solution is a concentrated form of TBE that is diluted to create the working solution.
Materials:
-
2,2,2-Tribromoethanol powder
-
Tertiary-amyl alcohol (2-methyl-2-butanol)
-
Sterile, light-excluding glass bottle (amber glass)
-
Magnetic stirrer and stir bar
-
Scale
Procedure:
-
In a chemical fume hood, weigh 10 g of 2,2,2-Tribromoethanol powder.
-
Add 10 ml of tertiary-amyl alcohol to the TBE powder in the amber glass bottle.[16]
-
Add a sterile stir bar and seal the bottle.
-
Place the bottle on a magnetic stirrer and mix until the TBE powder is completely dissolved. This may take several hours. Gentle warming to approximately 40°C can aid in dissolution.[2][8]
-
Label the bottle clearly with "this compound Stock Solution," the concentration (100% w/v or 1 g/ml), the preparation date, and an expiration date (typically up to 6 months when stored properly).[4][9]
-
Store the stock solution at 4°C, protected from light.[2][4] If crystals form during refrigeration, gently warm the solution to redissolve them before use.[8]
Preparation of Working Solution (e.g., 20 mg/mL)
The working solution is the diluted form of TBE that is administered to the animals.
Materials:
-
This compound stock solution
-
Sterile diluent (e.g., normal saline or distilled water)[6][8]
-
Sterile, light-excluding glass bottle or foil-wrapped sterile vials
-
Sterile 0.2-micron syringe filter
Procedure:
-
Warm the stock solution to room temperature if it was refrigerated, ensuring any crystals are redissolved.
-
To prepare a 20 mg/mL (2%) working solution, mix 0.5 mL of the stock solution with 39.5 mL of sterile normal saline.[8]
-
Stir the solution until it is completely clear.
-
Filter-sterilize the working solution through a 0.2-micron filter into a sterile, light-protected container.[2][6][8]
-
Label the container with "this compound Working Solution," the concentration, the preparation date, and an expiration date. The working solution is typically stable for up to two weeks when stored at 4°C and protected from light.[6][8]
-
Crucially, before each use, visually inspect the solution. Discard it if it is discolored (yellow), contains a precipitate, or has a pH below 5.0, as these are signs of degradation to toxic compounds.[3][8][9]
Workflow for this compound Solution Preparation
Caption: Workflow for the preparation of this compound stock and working solutions.
Dosage Calculation and Strain-Specific Considerations
The appropriate dosage of this compound can vary significantly between different rodent strains, and also depends on factors such as sex, age, and body composition.[8][9] It is imperative to start with a lower dose within the recommended range and assess the anesthetic depth before proceeding. The duration of anesthesia is dose-dependent.[14]
| Rodent | Recommended Dosage Range (mg/kg) | Notes |
| Mice | 125 - 300 mg/kg IP | Some studies have used up to 500 mg/kg, but this increases risk.[13][14][17] Strain variability is high.[1][5] Start low. |
| Rats | 150 - 300 mg/kg IP | Often used in combination with other agents like medetomidine to improve anesthetic reliability.[4][8][9] |
Note: Certain strains, such as those used in diabetes or obesity models (e.g., db/db, ob/ob mice), may have altered metabolism and unpredictable responses to TBE.[6][9]
Calculating Injection Volume
-
Weigh the animal accurately.
-
Determine the desired dose in mg/kg.
-
Use the following formula:
Injection Volume (mL) = (Animal Weight (kg) × Dose (mg/kg)) / Concentration of Working Solution (mg/mL)
Example for a 25g (0.025 kg) mouse with a target dose of 250 mg/kg and a 20 mg/mL working solution:
Injection Volume (mL) = (0.025 kg × 250 mg/kg) / 20 mg/mL = 0.3125 mL
Administration and Monitoring
Administer the calculated volume via intraperitoneal (IP) injection. Anesthesia should be induced within a few minutes.[6] It is crucial to monitor the animal continuously throughout the procedure for:
-
Depth of Anesthesia: Assessed by the lack of a pedal withdrawal reflex (toe pinch).
-
Respiratory Rate: Ensure it does not become excessively depressed.
-
Body Temperature: Use a heating pad to prevent hypothermia.
Important: this compound is not recommended for repeated anesthesia.[8][9] If an animal receives a second injection, the procedure should be considered terminal.[3][9]
Decision-Making for this compound Dose Adjustment
Caption: Decision tree for adjusting this compound dosage based on anesthetic depth.
References
- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 2. IG033: this compound (Avertin®) in Rodents | Animal Care Program | Michigan State University [animalcare.msu.edu]
- 3. research.ucdavis.edu [research.ucdavis.edu]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. Use of this compound (Avertin) Policy - Wayne State University [research.wayne.edu]
- 6. research.uga.edu [research.uga.edu]
- 7. Increased Anesthesia Time Using 2,2,2-tribromoethanol-Chloral Hydrate With Low Impact On Mouse Psychoacoustics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.uky.edu [research.uky.edu]
- 9. freimann.nd.edu [freimann.nd.edu]
- 10. unomaha.edu [unomaha.edu]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of the anesthetic effects of 2,2,2-tribromoethanol on ICR mice derived from three different sources - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 16. urmc.rochester.edu [urmc.rochester.edu]
- 17. Repeated Administration of this compound in C57BL/6NHsd Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Tribromoethanol for Surgical Anesthesia in Laboratory Mice and Rats
Foreword: A Critical Evaluation of Tribromoethanol (Avertin)
This compound (TBE), historically known by the trade name Avertin®, persists in some niches of laboratory research as an injectable anesthetic for short-duration procedures in mice and rats.[1][2] Its continued use is largely due to a rapid induction of surgical anesthesia and the fact that it is not a federally controlled substance.[1][3][4] However, it is imperative for the modern researcher to understand that TBE is no longer available as a pharmaceutical-grade compound.[2][5][6][7] This necessitates its in-house preparation from bulk chemicals, introducing significant risks related to purity, consistency, and stability that can impact both animal welfare and experimental integrity.[1][6][7]
Numerous Institutional Animal Care and Use Committees (IACUCs) and regulatory bodies strongly caution against its use, recommending pharmaceutical-grade alternatives like isoflurane or ketamine/xylazine combinations wherever possible.[1][6][8][9] The use of TBE must be scientifically justified, with cost or convenience being inadequate reasons for its selection.[6][10] This guide is intended for researchers who have provided such justification and received explicit IACUC approval. It provides a detailed framework for the preparation, storage, and administration of TBE, with an emphasis on mitigating its inherent risks through rigorous protocol adherence.
Mechanism of Action: Potentiating Neural Inhibition
This compound's anesthetic properties stem from its role as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[7][11][12] Like other general anesthetics and alcohols, TBE does not bind to the same site as the endogenous ligand, GABA.[7][11] Instead, it binds to a distinct, allosteric site within the transmembrane domains of the receptor complex.[2][11][13]
This binding event induces a conformational change in the receptor that increases its affinity for GABA. The result is an enhanced GABAergic effect: the receptor's associated chloride ion channel opens more frequently or for a longer duration upon GABA binding.[7] The subsequent influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential. This widespread potentiation of neural inhibition throughout the CNS leads to the generalized depression characteristic of surgical anesthesia, including sedation, amnesia, and immobility.[1][12]
A Double-Edged Sword: Advantages vs. Significant Disadvantages
The choice to use TBE must be weighed carefully, as its advantages are countered by serious and well-documented drawbacks.
Advantages:
-
Rapid Induction: Anesthesia is typically induced within 1-5 minutes following intraperitoneal injection.[5][14]
-
Sufficient Surgical Anesthesia: Provides a reliable plane of surgical anesthesia for short procedures (approx. 15-30 minutes).[5][11][14][15]
-
Non-Controlled Substance: Does not require the stringent licensing and documentation associated with controlled drugs.[1][3][4]
Disadvantages & Adverse Effects:
-
Chemical Instability: TBE degrades in the presence of heat or light, forming toxic byproducts: dibromoacetaldehyde and hydrobromic acid.[5] These compounds are highly irritating and can cause severe, potentially fatal, adverse effects.[5][8][15]
-
Peritonitis and Adhesions: As a tissue irritant, IP injection can cause chemical peritonitis, inflammation, and the formation of fibrous adhesions between abdominal organs, even in animals that appear clinically normal.[1][14]
-
Gastrointestinal Ileus: TBE can cause a cessation of gut motility (ileus), which can manifest hours to weeks after administration and is often fatal.[1][11][14]
-
Variable Efficacy & Narrow Safety Margin: The duration and depth of anesthesia can be unpredictable and vary between animal strains, sexes, and even batches of the prepared solution.[1][2][5][6] This variability increases the risk of overdose or inadequate anesthesia.
-
Post-Anesthetic Mortality: Administration of degraded solutions or repeated dosing is associated with high rates of morbidity and mortality, often occurring within 24 hours of the procedure.[1][5][14] Repeated use for survival surgeries is strongly discouraged.[1][2][8]
Protocol: Preparation of this compound Anesthetic Solution
Meticulous preparation and sterile technique are paramount to minimizing the risks associated with TBE. As a non-pharmaceutical-grade compound, consistency begins with a standardized and carefully executed preparation protocol.
Required Materials
-
2,2,2-Tribromoethanol powder (e.g., from Sigma-Aldrich)
-
Tertiary amyl alcohol (2-methyl-2-butanol)
-
Sterile diluent (e.g., 0.9% Sodium Chloride, PBS, or sterile water for injection)
-
Acid-washed glass bottles (amber or foil-wrapped) and beakers
-
Sterile magnetic stir bar and stir plate
-
Sterile 0.2 µm or 0.22 µm syringe filters
-
Sterile syringes and needles
-
Personal Protective Equipment (PPE): lab coat, safety glasses, nitrile gloves
Workflow Diagram
Caption: Workflow for Preparation of this compound Anesthetic Solution.
Step-by-Step Methodology
Part 1: Preparing the 100% (1 g/mL) Stock Solution
-
Safety First: Conduct all preparation steps within a chemical fume hood while wearing appropriate PPE.[5]
-
Glassware Preparation: Use acid-washed glassware that has been thoroughly rinsed with reagent-grade water to remove any detergent residues, which can be toxic.[2][5]
-
Dissolution: In a light-protected (amber or foil-wrapped) glass container, combine 10 g of 2,2,2-Tribromoethanol powder with 10 mL of tertiary amyl alcohol.[10]
-
Mixing: Add a sterile stir bar, seal the container, and stir on a magnetic stir plate until the powder is completely dissolved. This may take several hours to overnight. Gentle warming to ~40°C can aid dissolution but must be done with caution and away from ignition sources.[8][11]
-
Storage: Aliquot the stock solution into smaller, sterile, light-protected containers to minimize contamination from repeated sampling.[5] Label each container clearly with "this compound Stock (100%)", the preparation date, and an expiration date of 6 months .[5][14] Store at 4°C.[5][14]
Part 2: Preparing the Working Solution (e.g., 1.25% - 2.5%)
-
Dilution: To prepare a 2.5% (25 mg/mL) working solution, for example, dilute 1.25 mL of the 100% stock solution into 48.75 mL of a sterile diluent (e.g., 0.9% sterile saline). For a 1.25% (12.5 mg/mL) solution, dilute 0.5 mL of stock into 39.5 mL of diluent. The stock solution should be added drop-wise while stirring the diluent.[5]
-
Filter Sterilization: Draw the final working solution into a sterile syringe and pass it through a 0.2 µm or 0.22 µm sterile syringe filter into a final sterile, light-protected container.[5][6][11][14] This step is critical for removing microbial contamination and any undissolved particulates.
-
Quality Control: Before each use, visually inspect the solution. Discard immediately if it is discolored (yellowed), contains a precipitate, or if the pH is below 5.0. [5][11][15]
-
Storage: Label the working solution with its concentration, preparation date, and an expiration date of 2 weeks .[5][14] Always store refrigerated (4°C) and protected from light.[5][14]
Data Presentation: Dosages and Storage
Table 1: Recommended Dosages and Anesthetic Timelines
| Parameter | Laboratory Mouse (Mus musculus) | Laboratory Rat (Rattus norvegicus) |
| Dosage Range | 125 - 300 mg/kg[2][5] | Up to 300 mg/kg[2][5] |
| Administration Route | Intraperitoneal (IP)[7][14] | Intraperitoneal (IP)[7] |
| Induction Time | ~1-5 minutes[5][14] | ~5 minutes[5] |
| Surgical Anesthesia | ~15-30 minutes[5][11] | ~15-30 minutes[5] |
| Recovery (Righting Reflex) | ~40-90 minutes[5][14] | ~90 minutes[5] |
| Note: Dosages may need to be adjusted based on the specific strain, sex, age, and health status of the animals. It is crucial to test the dose on a small cohort first. Anesthesia is unpredictable in mice younger than 16 days or in models of altered metabolism (e.g., db/db mice).[2][14][15] |
Table 2: Preparation and Storage Guidelines for this compound Solutions
| Solution Type | Preparation Ratio (Example) | Storage Temperature | Light Protection | Shelf Life | Key Quality Control |
| Stock Solution | 1 g TBE powder per 1 mL tert-amyl alcohol | 4°C (Refrigerated)[5][14] | Mandatory (Amber/Foil)[5][14] | 6 Months[5][14] | Discard if discolored[5] |
| Working Solution | 1:40 to 1:80 dilution of Stock in sterile diluent | 4°C (Refrigerated)[5][14] | Mandatory (Amber/Foil)[5][14] | 2 Weeks[5][14] | Discard if discolored, precipitated, or pH < 5.0[5][15] |
Anesthetic Administration and Monitoring: A Self-Validating System
A protocol's trustworthiness is defined by its inclusion of continuous monitoring and feedback loops to ensure animal welfare and procedural consistency.
Pre-Anesthetic Checklist
-
Confirm IACUC protocol approval for the use of TBE.
-
Accurately weigh the animal to calculate the precise dose.
-
Warm the required volume of the working solution to room temperature or 37°C before injection to prevent hypothermia and precipitation.[7]
-
Gently swirl the working solution to ensure it is homogenous.[14]
-
Confirm the solution is clear, colorless, and within its expiration date.
Administration
-
Administer the calculated dose via intraperitoneal (IP) injection into the lower right or left abdominal quadrant, avoiding the midline to prevent injection into the bladder or cecum.
Mandatory Physiological Monitoring
Anesthetics depress vital physiological systems. Continuous monitoring is not optional; it is essential for preventing anesthetic overdose and ensuring ethical treatment.
-
Anesthetic Depth: Regularly assess the depth of anesthesia using a pedal withdrawal reflex (toe pinch). Absence of a response indicates a surgical plane of anesthesia. The corneal reflex should also be absent.[12]
-
Respiration: Visually monitor the rate and rhythm of breathing. A normal rate for an anesthetized mouse is 50-100 breaths/min. Shallow, slow, or gasping breaths indicate the animal is too deep.
-
Temperature: Rodents rapidly lose body heat under anesthesia. Use a circulating warm water blanket or other controlled heating source to maintain core body temperature between 36.5-38.0°C.
-
Mucous Membranes: Check the color of the paws and nose. A pinkish color indicates adequate oxygenation, while a blue or cyanotic tinge signals respiratory distress.
Post-Anesthetic Care
-
Continue to provide supplemental heat until the animal is fully ambulatory.
-
Place the animal in a clean recovery cage, separated from non-anesthetized animals.
-
Do not leave the animal unattended until it has regained its righting reflex and is able to move purposefully around the cage.[14]
-
Provide easily accessible food and water or a supplemental hydration source (e.g., hydrogel).
-
Monitor the animal for at least 24 hours post-procedure for any signs of pain, distress, or adverse effects such as abdominal bloating or lethargy.[5] Any unexpected complications must be reported to the veterinary staff and the IACUC.[14]
Decision-Making and Regulatory Context
The use of TBE is a significant decision that requires careful consideration of alternatives and strict adherence to institutional policies.
Caption: Decision-Making Workflow for Using this compound.
References
- 1. Comparison of the anesthetic effects of 2,2,2-tribromoethanol on ICR mice derived from three different sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABAA receptor transmembrane amino acids are critical for alcohol action: disulfide crosslinking and alkyl methanethiosulfonate labeling reveal relative location of binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elevated GABAergic neurotransmission prevents chronic intermittent ethanol induced hyperexcitability of intrinsic and extrinsic inputs to the ventral subiculum of female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Potentiation of Gamma Aminobutyric Acid Receptors (GABAAR) by Ethanol: How Are Inhibitory Receptors Affected? [frontiersin.org]
- 5. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 6. A novel positive allosteric modulator of the GABAA receptor: the action of (+)-ROD188 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GABAA receptors and alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GABAA receptor: Positive and negative allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ethanol increases GABAergic transmission at both pre- and postsynaptic sites in rat central amygdala neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ethanol Potentiation of GABAergic Synaptic Transmission May Be Self-Limiting: Role of Presynaptic GABAB Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of GABA Receptors in Anesthesia and Sedation: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. General Anesthetic Actions on GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Elevated GABAergic neurotransmission prevents chronic intermittent ethanol induced hyperexcitability of intrinsic and extrinsic inputs to the ventral subiculum of female rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tribromoethanol in Short-Term, Non-Survival Surgical Procedures
A comprehensive guide for researchers on the preparation, application, and critical considerations for the use of Tribromoethanol (Avertin) as an anesthetic agent in laboratory rodents.
Introduction: A Historical and Pragmatic Overview of this compound (Avertin)
This compound (TBE), historically marketed as Avertin®, is an injectable anesthetic that has been utilized in laboratory rodents for short-term surgical procedures.[1][2] Its appeal stems from a rapid induction of anesthesia and its status as a non-controlled substance.[3] However, it is crucial to understand that TBE is no longer available as a pharmaceutical-grade compound and must be prepared in the laboratory from a non-pharmaceutical-grade powder.[1][4][5] This introduces variability and potential risks to animal welfare due to concerns over consistency, contamination, and proper preparation.[5]
The use of TBE is associated with significant adverse effects, including peritonitis, abdominal adhesions, intestinal ileus, and mortality.[3][4] These complications can arise from the irritant nature of the compound itself, especially at higher doses and with repeated injections, as well as from toxic byproducts that form when TBE degrades in the presence of heat or light.[1][5][6] Consequently, many institutional animal care and use committees (IACUCs) strongly recommend the use of pharmaceutical-grade alternatives like isoflurane or ketamine/xylazine combinations and require robust scientific justification for the use of TBE.[4][7][8]
This guide provides a detailed protocol for the preparation and administration of this compound, emphasizing the critical steps required to minimize risks. It also outlines essential procedures for monitoring anesthetic depth and post-procedural care, tailored to address the specific potential complications associated with TBE.
Ethical Considerations and Scientific Justification
The decision to use a non-pharmaceutical-grade compound like this compound must be carefully considered and scientifically justified.[8][9] Cost savings or convenience are not considered adequate justifications for its use.[9][10] Acceptable justifications may include:
-
Continuation of established protocols: In long-term studies where a significant amount of data has already been collected using TBE, switching anesthetics could introduce a variable.[7]
-
Demonstrable scientific necessity: In cases where pharmaceutical-grade anesthetics are contraindicated for the specific research objectives, substantiated by published data.[4][7]
All procedures involving TBE must be explicitly described in the animal use protocol and approved by the IACUC.[5]
Protocol for the Preparation of this compound (Avertin) Solution
The proper preparation and storage of this compound solution are paramount to ensure its efficacy and to minimize the risk of toxicity.[5] The following protocol is a synthesis of established guidelines.
Required Materials:
-
2,2,2-Tribromoethanol powder (Avertin)
-
Tert-amyl alcohol (2-methyl-2-butanol)
-
Sterile isotonic saline or phosphate-buffered saline (PBS)
-
Sterile, light-excluding glass bottles or containers wrapped in aluminum foil
-
Magnetic stirrer and stir bar
-
0.2 or 0.22 µm syringe filter
-
Sterile syringes and needles
-
pH indicator strips or a pH meter
Workflow for this compound Solution Preparation
References
- 1. research.uga.edu [research.uga.edu]
- 2. Use of Avertin | Office of the Vice President for Research [ovpr.uchc.edu]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. research.uky.edu [research.uky.edu]
- 5. animal.research.wvu.edu [animal.research.wvu.edu]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. urmc.rochester.edu [urmc.rochester.edu]
- 9. urmc.rochester.edu [urmc.rochester.edu]
- 10. Article - Standard on Preparation, St... [policies.unc.edu]
Application Note & Protocol: Preparation and Proper Storage of Tribromoethanol (Avertin®) Stock Solution
Abstract
Tribromoethanol, widely known by its former trade name Avertin®, is an injectable anesthetic commonly used for short-term surgical procedures in laboratory rodents. The safety and efficacy of this compound are entirely dependent on the meticulous preparation and storage of the anesthetic solution. Improper handling leads to its degradation into highly toxic byproducts—dibromoacetaldehyde and hydrobromic acid—which can cause severe peritonitis, intestinal ileus, and mortality in animals.[1][2][3] This guide provides a detailed, scientifically-grounded protocol for preparing a stable this compound stock solution and outlines critical procedures for its storage and quality control to ensure animal welfare and the integrity of research outcomes.
Introduction: The Imperative of Chemical Stability
2,2,2-Tribromoethanol is a halogenated alcohol that induces general anesthesia by acting as a positive allosteric modulator of GABA-A and glycine receptors, enhancing inhibitory neurotransmission.[4] For administration, it is dissolved in tert-amyl alcohol (2-methyl-2-butanol) to form a concentrated stock solution, which is then diluted to a working concentration with a sterile physiological diluent.
The stability of the this compound molecule is paramount. It is susceptible to degradation when exposed to heat, light, and oxygen.[2][5] This degradation pathway is irreversible and yields two principal toxic compounds:
-
Dibromoacetaldehyde: A potent tissue irritant.
-
Hydrobromic Acid (HBr): A strong acid that causes a significant drop in the solution's pH.
The administration of a degraded solution is a primary cause of adverse events.[3][6] The resulting acidic and irritating solution can lead to severe chemical peritonitis.[6][7] Therefore, adherence to strict preparation and storage protocols is a fundamental requirement for the ethical and valid use of this compound in research.
Chemical Degradation Pathway
References
- 1. research.uky.edu [research.uky.edu]
- 2. research.ucdavis.edu [research.ucdavis.edu]
- 3. unomaha.edu [unomaha.edu]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. animal.research.wvu.edu [animal.research.wvu.edu]
- 6. Adverse effects of this compound as used in the production of transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adverse effects of this compound as used in the production of transgenic mice | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Use of Tribromoethanol in Transgenic Mouse Production
A Senior Application Scientist's Guide to the Safe and Effective Use of Avertin®
I. Introduction: A Historical and Practical Overview
Tribromoethanol, commercially known as Avertin®, has a long history as an injectable anesthetic in biomedical research, particularly for short surgical procedures in rodents, such as those required for the generation of transgenic mice.[1] Its rapid induction and recovery times have made it a popular choice for procedures like embryo transfer and vasectomy.[1] However, it is crucial to understand that this compound is no longer available as a pharmaceutical-grade compound.[2][3] Researchers must prepare their own solutions from a non-pharmaceutical-grade powder, a process that requires meticulous attention to detail to avoid the formation of toxic degradation byproducts.[1][2]
This guide provides a comprehensive overview of the preparation, storage, and administration of this compound for use in transgenic mouse production, with a strong emphasis on ensuring animal welfare and experimental reproducibility. While effective when used correctly, improper preparation or handling can lead to severe adverse effects, including peritonitis, abdominal adhesions, and mortality.[4][5] Therefore, adherence to the protocols outlined below is paramount. Many institutional animal care and use committees (IACUCs) now require specific scientific justification for the use of this compound over safer, pharmaceutical-grade alternatives like isoflurane or ketamine/xylazine cocktails.[6][7][8]
II. Mechanism of Action and Anesthetic Properties
This compound acts as a positive allosteric modulator of the inhibitory GABA-A and glycine receptors in the central nervous system.[9][10] This mechanism is similar to other anesthetic agents and results in rapid and deep anesthesia.[9] The solvent used to dissolve this compound, 2-methyl-2-butanol (tertiary amyl alcohol), also possesses weak hypnotic properties, contributing to the overall anesthetic effect.[9]
The typical anesthetic profile in mice includes:
-
Induction Time: 1-5 minutes following intraperitoneal (IP) injection.[11][12]
-
Surgical Anesthesia Duration: Approximately 15-30 minutes.[3][11]
-
Recovery Time: The righting reflex typically returns within 40-90 minutes.[11][12]
It is important to note that the duration and depth of anesthesia can be variable and are influenced by factors such as mouse strain, sex, age, and body composition.[3][12]
III. Critical Safety Considerations and Potential Complications
The primary concern with this compound is its degradation in the presence of light and heat, which produces dibromoacetaldehyde and hydrobromic acid.[6][13] These byproducts are highly toxic and can cause severe irritation to tissues, leading to:
-
Peritonitis and fibrinous serositis[4]
-
Abdominal adhesions[11]
-
Ileus (reduced gut motility)[6]
-
Necrosis of subperitoneal muscle fibers[4]
-
Hepatic and renal damage[6]
To mitigate these risks, the following principles are non-negotiable:
-
Strict adherence to preparation and storage protocols.
-
Never use a solution that is discolored (yellowed), has formed a precipitate, or is past its expiration date. [6][13]
-
Regularly monitor animals post-anesthesia for any signs of distress or complications.
The following diagram illustrates the critical workflow for the safe preparation and use of this compound, emphasizing the points at which degradation can occur and the necessary quality control checks.
Caption: Workflow for the safe preparation and use of this compound.
IV. Detailed Protocols
A. Preparation of this compound Stock Solution (1.6 g/mL)
Materials:
-
2,2,2-tribromoethanol powder (e.g., Sigma-Aldrich)[11]
-
2-methyl-2-butanol (tertiary amyl alcohol)[11]
-
Sterile, dark glass bottle with a tight-fitting cap
-
Magnetic stirrer and stir bar
-
Personal Protective Equipment (PPE): lab coat, safety glasses, nitrile gloves
Procedure:
-
Work in a chemical fume hood. [6]
-
Ensure all glassware is meticulously cleaned. A pre-treatment with 10% HCl followed by a thorough rinse with reagent-grade water is recommended to remove any detergent residues.[6]
-
Add 6.2 mL of 2-methyl-2-butanol to 10 g of 2,2,2-tribromoethanol powder in the dark glass bottle.[6][13]
-
Add a sterile magnetic stir bar and seal the bottle.
-
Stir on a magnetic stirrer until the powder is completely dissolved. This may take several hours to overnight.[6][13] Gentle warming to approximately 40°C can aid in dissolution.[7][13]
-
Label the stock solution clearly with the name ("this compound Stock Solution"), concentration (1.6 g/mL), date of preparation, and an expiration date of 6 months from the date of preparation.[6][7]
-
Store the stock solution at 4°C, protected from light .[6]
B. Preparation of this compound Working Solution (e.g., 20 mg/mL)
Materials:
-
This compound stock solution (1.6 g/mL)
-
Sterile, dark glass bottle or foil-wrapped sterile container
-
Sterile syringes
Procedure:
-
Work in a sterile environment (e.g., a laminar flow hood).
-
Gently warm the stock solution to room temperature if any precipitate has formed during refrigeration. Ensure all crystals are redissolved before proceeding.
-
In a sterile container, add 0.5 mL of the stock solution to 39.5 mL of sterile 0.9% saline to create a 40 mL working solution.[6][13] This results in a final concentration of 20 mg/mL.
-
Mix the solution thoroughly.
-
Draw the working solution into a sterile syringe and pass it through a 0.22 µm sterile filter into the final sterile, light-protected storage container.[6][11]
-
Label the working solution clearly with the name ("this compound Working Solution"), concentration (20 mg/mL), date of preparation, and an expiration date of 2 weeks from the date of preparation.[6][7]
-
Store the working solution at 4°C, protected from light .[6][12]
The following diagram illustrates the dilution process from the stock solution to the working solution.
Caption: Dilution of this compound stock to working solution.
V. Administration and Dosage
Dosage Calculation and Administration
The recommended dosage range for this compound in mice is 125-300 mg/kg of body weight, administered via intraperitoneal (IP) injection.[3][6] It is crucial to accurately weigh each mouse before administration to ensure correct dosing.
Example Calculation for a 25g mouse using a 20 mg/mL solution:
-
Desired Dose: 250 mg/kg
-
Mouse Weight: 25 g = 0.025 kg
-
Total Dose (mg): 250 mg/kg * 0.025 kg = 6.25 mg
-
Volume to Inject (mL): 6.25 mg / 20 mg/mL = 0.3125 mL
The following table provides a quick reference for injection volumes based on a standard 20 mg/mL working solution.
| Mouse Weight (g) | Dosage (250 mg/kg) | Injection Volume (mL) |
| 20 | 5.0 mg | 0.25 |
| 22 | 5.5 mg | 0.275 |
| 25 | 6.25 mg | 0.313 |
| 28 | 7.0 mg | 0.35 |
| 30 | 7.5 mg | 0.375 |
Administration Protocol:
-
Gently warm the working solution to room temperature before injection.
-
Properly restrain the mouse.
-
Administer the calculated volume via IP injection in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Place the mouse in a clean, warm cage for observation during induction. Provide a supplemental heat source to prevent hypothermia.[14]
Monitoring During Anesthesia
Once the mouse is anesthetized, it is essential to monitor the depth of anesthesia and the animal's physiological state.
-
Anesthetic Depth: Confirm a surgical plane of anesthesia by checking for the absence of a pedal withdrawal reflex (toe pinch).
-
Respiratory Rate: Monitor the respiratory rate; a significant drop may indicate an overdose. Normal respiratory rate for an anesthetized mouse is 55-100 breaths per minute.[15]
-
Thermoregulation: Mice rapidly lose body heat under anesthesia. Use a circulating warm water blanket or other approved heating source to maintain body temperature.[14][16]
-
Eye Lubrication: Apply a sterile ophthalmic ointment to the eyes to prevent corneal drying.[15][16]
VI. Post-Anesthetic Care and Troubleshooting
Recovery:
-
Continue to provide a heat source during the recovery period.[16]
-
Monitor the animal until it has fully recovered and is ambulatory.
-
House recovered animals individually until they are fully alert to prevent injury from cage mates.
Troubleshooting and Adverse Events:
-
Inadequate Anesthesia: If the initial dose is insufficient, do not re-dose for survival surgery.[12] A second administration of this compound is associated with high mortality and should only be considered if the procedure is terminal.[1][3]
-
Post-Anesthetic Distress: If an animal shows signs of pain, abdominal distension, or other signs of illness post-procedure, consult with a veterinarian immediately. This could be a sign of peritonitis due to a degraded solution.
VII. Conclusion: A Tool to be Used with Caution
This compound can be an effective anesthetic for short procedures in transgenic mouse production when prepared and used with the utmost care. However, the potential for severe, life-threatening complications resulting from improper handling cannot be overstated. The protocols and guidelines presented here are designed to maximize the safety and efficacy of this compound. Researchers are strongly encouraged to explore and validate alternative, pharmaceutical-grade anesthetics whenever possible, in line with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research.
VIII. References
-
Zeller, W., et al. (1998). Adverse effects of this compound as used in the production of transgenic mice. Lab Anim, 32(4), 407-13. --INVALID-LINK--
-
Washington State University Institutional Animal Care and Use Committee. (n.d.). 32: Use of this compound (Avertin). Retrieved from --INVALID-LINK--
-
University of Georgia (UGA) IACUC. (n.d.). Guidelines for Use of this compound in Rodents. Retrieved from --INVALID-LINK--
-
Michigan State University (MSU) Animal Care Program. (2024). IG033: this compound (Avertin®) in Rodents. Retrieved from --INVALID-LINK--
-
Institutional Animal Care and Use Committee. (2014). This compound (Avertin). Retrieved from --INVALID-LINK--
-
University of Connecticut Health Center IACUC. (n.d.). IACUC Policy for the Preparation, Storage, and Use of this compound (Avertin) in Mice. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
University of Kentucky Research. (n.d.). Preparation and Use of this compound (aka Avertin or TBE). Retrieved from --INVALID-LINK--
-
UConn Health. (n.d.). Use of Avertin. Retrieved from --INVALID-LINK--
-
UC Davis Office of Research. (2022). Avertin (this compound) Preparation and Use. Retrieved from --INVALID-LINK--
-
Lee, S., et al. (2018). Comparison of the anesthetic effects of 2,2,2-tribromoethanol on ICR mice derived from three different sources. Laboratory Animal Research, 34(4), 281-287. --INVALID-LINK--
-
The University of British Columbia Animal Care Services. (n.d.). The use of this compound (Avertin®). Retrieved from --INVALID-LINK--
-
University of Notre Dame UCAR. (2023). Guidance for the Preparation, Storage and Use of this compound (TBE) in Mice. Retrieved from --INVALID-LINK--
-
Zeller, W., Meier, G., & Panoussis, B. (1998). Adverse effects of this compound as used in the production of transgenic mice. Laboratory Animals. --INVALID-LINK--
-
CBDM Lab. (n.d.). Avertin (mice anesthetic). Retrieved from --INVALID-LINK--
-
Gardner, D. J., et al. (1995). Comparison of this compound, ketamine/acetylpromazine, Telazol/xylazine, pentobarbital, and methoxyflurane anesthesia in HSD:ICR mice. Lab Anim Sci, 45(2), 199-204. --INVALID-LINK--
-
DrugBank. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
UCSF IACUC. (n.d.). This compound Guidelines (Avertin). Retrieved from --INVALID-LINK--
-
Boston University Animal Care & Use Program. (n.d.). Guidelines on Anesthesia and Analgesia in Mice. Retrieved from --INVALID-LINK--
-
Gardner, D. J., et al. (1995). Comparison of this compound, ketamine/acetylpromazine, Telazol(TM)/xylazine, pentobarbital, and methoxyflurane anesthesia in HSD:ICR mice. ResearchGate. --INVALID-LINK--
-
Gargiulo, S., et al. (2012). Mouse Anesthesia: The Art and Science. ILAR Journal, 53(1), e54-e68. --INVALID-LINK--
-
D'Amico, G., & Valvo, F. (2007). Mice Anesthesia, Analgesia, and Care, Part I: Anesthetic Considerations in Preclinical Research. The ILAR Journal, 48(2), 86-99. --INVALID-LINK--
-
Behringer, R., et al. (2014). Refinements for embryo implantation surgery in the mouse: Comparison of injectable and inhalant anesthesias – this compound, ketamine and isoflurane – on pregnancy and pup survival. ResearchGate. --INVALID-LINK--
-
University of Oregon Research and Innovation. (n.d.). Anesthesia for Laboratory Animals. Retrieved from --INVALID-LINK--
-
The University of Iowa. (n.d.). Anesthesia (Guideline). Retrieved from --INVALID-LINK--
-
Thompson, J. T., et al. (2013). Repeated Administration of this compound in C57BL/6NHsd Mice. Journal of the American Association for Laboratory Animal Science, 52(2), 176–179. --INVALID-LINK--
-
Theodora.com. (n.d.). GUIDELINES FOR THE USE OF this compound (TBE) IN MICE. Retrieved from --INVALID-LINK--
References
- 1. Use of Avertin | Office of the Vice President for Research [ovpr.uchc.edu]
- 2. ndsu.edu [ndsu.edu]
- 3. freimann.nd.edu [freimann.nd.edu]
- 4. Adverse effects of this compound as used in the production of transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. IG033: this compound (Avertin®) in Rodents | Animal Care Program | Michigan State University [animalcare.msu.edu]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. This compound [medbox.iiab.me]
- 11. research.uga.edu [research.uga.edu]
- 12. research.ucdavis.edu [research.ucdavis.edu]
- 13. research.uky.edu [research.uky.edu]
- 14. theodora.com [theodora.com]
- 15. az.research.umich.edu [az.research.umich.edu]
- 16. Anesthesia (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
Application Notes and Protocols for Tribromoethanol Anesthesia in Laboratory Mice
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and use of Tribromoethanol (TBE), commonly known as Avertin, as an anesthetic agent in specific mouse models. This document emphasizes scientific integrity, field-proven insights, and the importance of self-validating protocols to ensure animal welfare and data reproducibility.
Introduction to this compound (Avertin)
This compound is an injectable anesthetic agent that has been historically used for short-term surgical procedures in rodents, particularly mice.[1][2][3] It is valued for its rapid induction of anesthesia, typically within 1-2 minutes, and a surgical plane of anesthesia that can last for 15-30 minutes.[2][3] However, it is crucial to note that this compound is no longer available as a pharmaceutical-grade product and must be prepared in the laboratory from chemical-grade reagents.[1][4] This necessitates stringent adherence to preparation and storage protocols to avoid the formation of toxic degradation byproducts, which can cause severe adverse effects, including peritonitis, adhesions, and mortality.[1][2][4][5]
The primary degradation products, dibromoacetaldehyde and hydrobromic acid, are potent irritants to peritoneal surfaces.[6] For this reason, and due to reported morbidity and mortality, many institutional animal care and use committees (IACUCs) recommend considering pharmaceutical-grade alternatives like isoflurane or ketamine/xylazine combinations and often restrict the use of this compound to a single, non-survival procedure.[1][5] Scientific justification is typically required for its use in survival surgeries.[4][5]
Preparation and Storage of this compound Solutions
The stability and safety of this compound are critically dependent on its proper preparation and storage. The following protocols are synthesized from multiple institutional guidelines and scientific publications to ensure the highest degree of safety and efficacy.
Materials Required
-
2,2,2-Tribromoethanol powder (e.g., Sigma-Aldrich T48402)
-
Tertiary-amyl alcohol (2-methyl-2-butanol) (e.g., Sigma-Aldrich 240486)
-
Sterile, pyrogen-free diluent (e.g., 0.9% Sodium Chloride, Phosphate Buffered Saline, or distilled water)
-
Sterile glassware (flasks, beakers, graduated cylinders)
-
Magnetic stirrer and stir bars
-
Warming plate
-
Sterile 0.2 µm syringe filters
-
Sterile, light-protecting storage vials (e.g., amber glass vials)
-
Aluminum foil
Protocol for Preparation of 100% Stock Solution (1 g/mL)
This stock solution is the stable, concentrated form from which the working solution is prepared.
-
Work in a Fume Hood: Always handle this compound powder and tertiary-amyl alcohol in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[6]
-
Dissolution: Combine 10 g of 2,2,2-Tribromoethanol powder with 10 mL of tertiary-amyl alcohol in a sterile glass flask.[4][7]
-
Mixing: Add a sterile magnetic stir bar to the flask and seal it. Place the flask on a magnetic stirrer at room temperature. Stir until the this compound powder is completely dissolved. This may take several hours or can be facilitated by gentle warming to approximately 40°C.[6][7]
-
Storage of Stock Solution:
-
Store the 100% stock solution in a tightly sealed, sterile amber glass vial at 4°C.[7]
-
Label the vial clearly with "this compound 100% Stock," the preparation date, and an expiration date of 6 months.[4][6]
-
To minimize contamination, it is advisable to aliquot the stock solution into smaller volumes for single-use preparations of the working solution.[6]
-
Protocol for Preparation of Working Solution (e.g., 1.25% or 2.5%)
The working solution is the diluted form that is administered to the animals. It has a much shorter shelf-life than the stock solution.
-
Dilution: In a sterile glass container, add the desired volume of sterile diluent (e.g., 0.9% NaCl).
-
Addition of Stock Solution: While stirring the diluent, slowly add the appropriate volume of the 100% stock solution to achieve the final desired concentration. For example, to prepare a 1.25% (12.5 mg/mL) working solution, add 1.25 mL of the 100% stock solution to 98.75 mL of diluent.
-
Filter Sterilization: Draw the final working solution into a sterile syringe and pass it through a 0.2 µm sterile filter into a new, sterile, light-protecting container.[2][7]
-
Storage and Stability of Working Solution:
-
Store the working solution at 4°C and protected from light (wrap the container in aluminum foil).[2][3]
-
The working solution is only stable for a short period. It is highly recommended to prepare it fresh for each experiment. If stored, it should not be kept for more than 2 weeks.[2][3]
-
CRITICAL: Before each use, visually inspect the solution. Discard immediately if it appears yellow, has a precipitate, or if the pH drops below 5.0, as these are indicators of degradation to toxic byproducts.[3]
-
Anesthetic Protocols for Specific Mouse Models
Dosage and response to this compound can vary significantly based on mouse strain, sex, age, and health status. The following are guidelines for common mouse models. It is imperative to perform a pilot study with a small number of animals to determine the optimal dose for your specific model and experimental conditions.
General Dosing and Administration
-
Route of Administration: Intraperitoneal (IP) injection is the standard route.[2]
-
Dosage Range: The general dosage range for mice is 125-300 mg/kg.[6][7] Higher doses increase the risk of adverse effects.[5][8]
Strain-Specific Considerations
| Mouse Strain | Recommended Starting Dose (mg/kg) | Expected Anesthetic Duration | Notes and Causality |
| ICR (Outbred) | 250 | 15-30 minutes | A study comparing three different sources of ICR mice found similar anesthetic responses among them. Females tend to have longer anesthesia and recovery times than males, especially at higher doses.[9][10][11] |
| C57BL/6 | 250 | Highly variable | This strain is known for its variable response to this compound. Some studies report effective anesthesia, while others note a failure to reach a surgical plane of anesthesia even at higher doses.[12] The variability may be due to substrain differences and genetic drift. Close monitoring is essential. |
| BALB/c | 200-250 | 15-25 minutes | BALB/c mice are generally considered to have a predictable response to many anesthetics. However, specific comparative studies with this compound are limited. Starting with a lower to mid-range dose is a prudent approach. |
| Immunodeficient (NSG, SCID, Nude) | 125-200 | Variable and requires careful titration | There is a lack of specific, peer-reviewed protocols for these strains. Immunodeficient mice can be more susceptible to anesthetic side effects and secondary infections. The use of this compound, a known irritant, should be scientifically justified and undertaken with extreme caution. Start with a very low dose and monitor closely. The potential for peritonitis is a significant concern in these valuable models. |
Influence of Other Factors
-
Sex: Females generally exhibit longer anesthetic and recovery times compared to males.[9] This is likely due to differences in metabolism and body composition.
-
Age: The effects of this compound are unpredictable in mice younger than 16 days old.[3] Its use in neonatal and juvenile mice is not well-documented and should be avoided if possible.
-
Health Status: Animals with compromised health, particularly those with hepatic or renal impairment, will have an altered response to this compound and are at a higher risk of toxicity.
Monitoring and Supportive Care
Proper monitoring and supportive care are critical to minimize risks and ensure animal welfare.
Monitoring Anesthetic Depth
Anesthetic depth should be assessed every 5-10 minutes throughout the procedure. Key indicators include:
-
Loss of Righting Reflex: The animal is unable to right itself when placed on its back.
-
Pedal Withdrawal Reflex (Toe Pinch): A firm pinch of a hind paw should not elicit a withdrawal response. This is a key indicator of a surgical plane of anesthesia.
-
Respiratory Rate: Monitor the rate and depth of breathing. A normal respiratory rate for a mouse is 90-190 breaths per minute. Anesthesia will depress this rate; a significant drop or irregular breathing patterns are signs of an overdose.
-
Heart Rate: While difficult to measure without specialized equipment, a pulse oximeter can be used on the tail or paw. The normal heart rate for a mouse is 300-750 beats per minute.
-
Body Temperature: Anesthetized mice rapidly lose body heat. Hypothermia is a major cause of anesthetic-related death.
Supportive Care Protocol
-
Pre-Anesthesia:
-
Accurately weigh the mouse immediately before calculating the dose.
-
Ensure the this compound working solution is at room temperature before injection.
-
-
During Anesthesia:
-
Maintain Body Temperature: Place the mouse on a circulating warm water blanket or other regulated heating pad set to 37°C.
-
Ocular Lubrication: Apply a sterile ophthalmic ointment to the eyes to prevent corneal drying.
-
-
Post-Anesthesia Recovery:
-
Place the recovering mouse in a clean, warm cage. A heat lamp can be used with caution to avoid overheating.
-
Do not leave the animal unattended until it has regained the righting reflex and is ambulatory.
-
Provide easy access to food and water. A hydrogel or mash can be beneficial for rehydration and nutrition.
-
Monitor for any signs of distress or adverse effects, such as abdominal distension or lethargy.
-
Visualized Workflows and Decision Making
Experimental Workflow Diagram
Caption: Workflow from solution preparation to post-operative recovery.
Troubleshooting Anesthetic Events
Caption: Decision-making tree for troubleshooting common anesthetic issues.
References
- 1. research.uky.edu [research.uky.edu]
- 2. research.uga.edu [research.uga.edu]
- 3. research.ucdavis.edu [research.ucdavis.edu]
- 4. urmc.rochester.edu [urmc.rochester.edu]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. IG033: this compound (Avertin®) in Rodents | Animal Care Program | Michigan State University [animalcare.msu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of the anesthetic effects of 2,2,2-tribromoethanol on ICR mice derived from three different sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of the anesthetic effects of 2,2,2-tribromoethanol on ICR mice derived from three different sources - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Repeated Administration of this compound in C57BL/6NHsd Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Avertin (Tribromoethanol) for Laboratory Animal Anesthesia
A Comprehensive Guide for Researchers and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The use of Avertin (tribromoethanol) as an anesthetic agent in laboratory animals is highly regulated and carries significant risks. Always consult with your institution's Institutional Animal Care and Use Committee (IACUC) and veterinary staff for approval and guidance before preparing or using this compound. Safer, pharmaceutical-grade anesthetic alternatives are available and should be prioritized.
Introduction: The Double-Edged Sword of Avertin Anesthesia
Avertin, a solution of 2,2,2-tribromoethanol, was once a commercially available pharmaceutical-grade anesthetic.[1][2] However, it is no longer manufactured as such, and its use in laboratory animals, particularly rodents, has become a subject of considerable debate and stringent regulation.[1][3] While it offers rapid induction of short-term surgical anesthesia, making it historically popular for procedures like embryo transfer in transgenic mouse production, its use is fraught with potential complications.[4][5][6]
The primary concern with Avertin lies in its inherent instability.[4][7] When exposed to heat or light, this compound degrades into toxic byproducts, namely dibromoacetaldehyde and hydrobromic acid.[7][8][9] These compounds are potent irritants and can cause severe, and often fatal, adverse effects upon intraperitoneal (IP) administration, including peritonitis, abdominal adhesions, and intestinal ileus.[7][8][10] Consequently, the NIH Office of Laboratory Animal Welfare (OLAW) has advised IACUCs to critically evaluate its proposed use and to consider safer alternatives.[1][7]
This guide provides a detailed protocol for the preparation and use of Avertin, emphasizing the critical quality control measures necessary to mitigate its inherent risks. It is designed for researchers who have received explicit IACUC approval for its use based on strong scientific justification.[1][6][11]
Mechanism of Action
Electrophysiological studies have shown that this compound acts as a positive allosteric modulator of the inhibitory GABA-A and glycine receptors.[9] This mechanism is similar to that of other anesthetic agents like 2,2,2-trichloroethanol, resulting in central nervous system depression and the induction of anesthesia.[9]
Part 1: Avertin Preparation Protocol: A Step-by-Step Guide to Mitigating Risk
The preparation of Avertin is a multi-step process that demands meticulous attention to detail to ensure the safety and efficacy of the anesthetic solution. The following protocol is a synthesis of best practices derived from various institutional guidelines.[5][7][8]
Essential Materials and Reagents:
-
2,2,2-Tribromoethanol powder (reagent grade)
-
Tert-amyl alcohol (2-methyl-2-butanol, reagent grade)
-
Sterile saline (0.9%) or distilled water
-
Acid-washed glassware (to prevent toxic residue from detergents)[2]
-
Magnetic stirrer and stir bar
-
Sterile 0.22 µm filter
-
Light-protecting (amber or foil-wrapped) sterile storage bottles
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and nitrile gloves
Workflow for Avertin Preparation
Caption: Workflow for the preparation of Avertin stock and working solutions.
Step-by-Step Protocol:
A. Preparation of the Stock Solution (1.6 g/mL)
-
Work in a chemical fume hood and wear appropriate PPE. [7]
-
In an acid-washed glass container, combine 10 g of 2,2,2-tribromoethanol with 6.2 mL of tert-amyl alcohol .[7][8]
-
Using a magnetic stirrer, mix the solution until the this compound powder is completely dissolved. This may take several hours to overnight.[7][8] Gentle warming to approximately 40°C can aid in dissolution.[8][11]
-
Transfer the stock solution to a sterile, light-protected container.
-
Label the container with the compound name ("Avertin Stock Solution"), concentration (1.6 g/mL), preparation date, and an expiration date of 6 months .[7]
-
Store the stock solution at 4°C and protected from light.[7] Some protocols suggest room temperature storage for the stock solution to prevent precipitation, but refrigeration is generally recommended for stability.[2][8] If precipitates form during refrigeration, gently warm the solution to 40°C to redissolve them before preparing the working solution.[7]
B. Preparation of the Working Solution (e.g., 20 mg/mL)
-
To prepare a 20 mg/mL working solution, dilute 0.5 mL of the Avertin stock solution with 39.5 mL of sterile saline or distilled water .[8]
-
Mix the solution thoroughly.
-
Filter the working solution through a 0.22 µm sterile filter into a new sterile, light-protected container.[7][8] This step is crucial for removing any undissolved particles and ensuring sterility.
-
Label the container with the compound name ("Avertin Working Solution"), concentration, preparation date, and an expiration date of 2 weeks .[5][7]
-
Store the working solution at 4°C and protected from light.[4][7]
Part 2: Quality Control and Stability: A Self-Validating System
The stability of Avertin is paramount to its safe use. The following quality control checks must be performed before each use:
-
Visual Inspection: Discard any solution (stock or working) that appears yellowed or has formed a precipitate.[7][8] A color change indicates the presence of toxic degradation products.[7]
-
pH Monitoring: The pH of the working solution should be checked before administration. A pH below 5.0 is considered toxic and the solution must be discarded.[4][12] Do not attempt to adjust the pH.[4]
| Solution | Storage Temperature | Protection from Light | Maximum Stability |
| Stock Solution | 4°C | Yes | 6 months[7] |
| Working Solution | 4°C | Yes | 2 weeks[5][7] |
Part 3: Administration and Dosage Guidelines
Avertin is typically administered via intraperitoneal (IP) injection. The anesthetic effect can vary depending on the animal's strain, sex, and metabolic status.[2] It is particularly unpredictable in mice younger than 16 days and in models of altered carbohydrate metabolism (e.g., db/db and ob/ob mice).[2][4]
| Species | Recommended Dosage (mg/kg) | Route of Administration |
| Mouse | 125 - 250 mg/kg[7] | Intraperitoneal (IP) |
| Rat | up to 300 mg/kg[7] | Intraperitoneal (IP) |
Anesthetic Timeline:
Important Considerations for Administration:
-
Single Use: Due to the risk of cumulative toxicity and severe peritoneal irritation, Avertin should only be administered once for survival surgeries.[4][5] If a second dose is required, the procedure must be considered terminal.[2][4]
-
Scientific Justification: The use of Avertin, a non-pharmaceutical grade compound, requires strong scientific justification and approval from the IACUC.[1][6][11] Cost or convenience are not considered adequate justifications.[7][13]
-
Monitoring: Animals must be closely monitored during anesthesia and recovery for signs of respiratory distress and other adverse reactions.
Part 4: Adverse Effects and the Rationale for Caution
The use of Avertin is associated with a range of potential adverse effects, which underscores the importance of considering safer alternatives. These include:
-
Chemical Peritonitis and Adhesions: The primary risk associated with Avertin, particularly with improperly prepared or stored solutions.[7][10]
-
Intestinal Ileus: A blockage of the intestines that can be fatal.[4][7]
-
Hepatotoxicity and Nephrotoxicity: The toxic byproducts of Avertin degradation can damage the liver and kidneys.[4][7]
-
Variable Anesthetic Depth and Duration: The anesthetic effect can be inconsistent.[2][7]
-
Post-anesthetic Illness and Mortality: Administration of degraded solutions has been linked to illness and death within 24 hours of injection.[7]
Caption: The degradation pathway of Avertin and resulting adverse effects.
Conclusion: A Call for Prudent Anesthetic Choices
While Avertin can be an effective short-term anesthetic, its potential for severe, life-threatening complications necessitates a cautious and well-justified approach. The protocols outlined in this guide are intended to minimize these risks, but they do not eliminate them. Researchers are strongly encouraged to explore and utilize safer, pharmaceutical-grade anesthetic alternatives such as isoflurane or ketamine/xylazine combinations whenever possible.[8][10] The use of Avertin should be reserved for exceptional circumstances where its use is scientifically indispensable and has been rigorously reviewed and approved by the relevant institutional oversight bodies.
References
- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 2. freimann.nd.edu [freimann.nd.edu]
- 3. Use of this compound (Avertin) Policy - Wayne State University [research.wayne.edu]
- 4. research.ucdavis.edu [research.ucdavis.edu]
- 5. Use of Avertin | Office of the Vice President for Research [ovpr.uchc.edu]
- 6. Article - Standard on Preparation, St... [policies.unc.edu]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. research.uky.edu [research.uky.edu]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. IG033: this compound (Avertin®) in Rodents | Animal Care Program | Michigan State University [animalcare.msu.edu]
- 12. research.uga.edu [research.uga.edu]
- 13. urmc.rochester.edu [urmc.rochester.edu]
Troubleshooting & Optimization
Technical Support Center: Ensuring the Stability and Efficacy of Tribromoethanol Solutions
Tribromoethanol (TBE), commonly known by its historical trade name Avertin, is a widely utilized anesthetic in preclinical research, particularly for short-duration procedures in rodents.[1] However, its efficacy and safety are critically dependent on the integrity of the solution. Degradation of TBE can lead to the formation of toxic byproducts, compromising animal welfare and experimental outcomes.[1][2][3][4] This guide provides in-depth technical support for researchers, scientists, and drug development professionals to prevent the degradation of this compound solutions, ensuring reliable and safe use in experimental settings.
Troubleshooting Guide: Common Issues with this compound Solutions
This section addresses specific problems that users may encounter during the preparation and use of TBE solutions.
Issue 1: The prepared this compound working solution appears yellow.
-
Cause: A yellow discoloration is a primary indicator of TBE degradation.[5][6][7] Exposure to light and/or heat accelerates the breakdown of TBE into toxic compounds, including dibromoacetaldehyde and hydrobromic acid.[1][3]
-
Solution:
-
Do NOT use the solution. The presence of color indicates the formation of potentially harmful degradation products.[5][6]
-
Discard the solution immediately as chemical waste.[5]
-
Review your preparation and storage procedures. Ensure that both stock and working solutions are protected from light at all times by using amber-colored bottles or by wrapping containers in aluminum foil.[2][5][8]
-
Verify storage temperature. Working solutions should be stored at 4°C.[2][5][9]
-
Issue 2: Precipitate or crystals are observed in the TBE working solution.
-
Cause: Crystal formation can occur if the solution is stored at too low a temperature, or it can be a sign of degradation and impurity.[5] If the stock solution is refrigerated, TBE can "freeze" out.[5]
-
Solution:
-
Gently warm the solution to room temperature to see if the crystals redissolve.[5]
-
If the precipitate does not dissolve upon warming, or if you have any doubts about the solution's integrity, it is safest to discard it. [5]
-
For future preparations, ensure the TBE is fully dissolved in the tert-amyl alcohol to create the stock solution. Gentle heating (around 40°C) can aid dissolution.[5][8]
-
Issue 3: The pH of the working solution is below the recommended range.
-
Cause: A drop in pH is a critical indicator of degradation. The formation of hydrobromic acid, a degradation product, will lower the pH of the solution, making it acidic and highly toxic.[1][3]
-
Solution:
-
Test the pH of the working solution before each use. [2][4] Use pH indicator strips; do not dip the strip directly into the sterile solution to avoid contamination.[2][10]
-
The acceptable pH range is generally above 5.0, with an ideal physiological range of 7.0-7.4. [2][9][10]
-
If the pH is below 5.0, the solution is considered toxic and must be discarded immediately. [2][8] Do not attempt to adjust the pH.[2]
-
Issue 4: Inconsistent anesthetic depth or adverse animal reactions are observed.
-
Cause: These issues can be directly linked to the use of degraded TBE solutions.[2][11] The toxic byproducts can cause peritonitis, abdominal adhesions, and even death.[2][5]
-
Solution:
-
Immediately cease using the current batch of TBE solution.
-
Prepare a fresh working solution following a validated protocol (see "Experimental Protocols" section below).
-
Ensure the use of high-purity reagents (2,2,2-Tribromoethanol and tert-amyl alcohol). The purity of the initial TBE powder can vary between suppliers.[12]
-
Strictly adhere to recommended storage conditions and expiration dates.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
Exposure to light and heat are the main culprits.[1][2][4][8] These factors trigger a chemical breakdown, leading to the formation of toxic acidic compounds.[1][3] Maintaining a proper pH is also crucial, as a drop in pH signifies degradation.[2][8]
Q2: How should I properly store my TBE stock and working solutions?
Proper storage is paramount for maintaining the stability of TBE solutions. The following table summarizes the recommended conditions:
| Solution Type | Storage Temperature | Protection from Light | Shelf Life |
| Stock Solution | Room Temperature[5] or 4°C[6][9] | Mandatory (Dark glass or foil-wrapped)[5][8] | Up to 6 months[8][9] |
| Working Solution | 4°C (Refrigerated)[2][5][9] | Mandatory (Dark glass or foil-wrapped)[2][5][8] | 2 weeks[2][5][9] |
Note: Some protocols suggest storing the stock solution at room temperature to prevent the TBE from precipitating.[5] If refrigerated, it may need to be warmed and redissolved before preparing the working solution.
Q3: Can I use a plastic container to store my TBE solutions?
It is strongly recommended to use glass containers for preparing and storing TBE solutions.[13] Some plastics may be incompatible with the solvents or could potentially leach substances into the solution.
Q4: What are the degradation products of this compound and why are they dangerous?
When TBE degrades, it can form dibromoacetaldehyde and hydrobromic acid .[1][3] These byproducts are toxic and can cause severe irritation to tissues.[8][11] If injected, they can lead to peritonitis, abdominal adhesions, intestinal blockage, and can be damaging to the liver and kidneys (hepatotoxic and nephrotoxic).[1][2][5]
Q5: Is it necessary to filter the TBE working solution?
Yes, it is a critical step. The working solution should be filter-sterilized through a 0.2 or 0.22-micron filter before use.[5][6][8] This removes any potential microbial contamination and undissolved particles.
Visualizing the Degradation Pathway and Prevention
To better understand the process, the following diagrams illustrate the degradation pathway of this compound and the recommended workflow to prevent it.
Caption: this compound Degradation Pathway
Caption: Workflow for Preventing TBE Degradation
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (100%)
This protocol is based on a common method for preparing a 1 g/mL stock solution.
-
Safety First: Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses.[5][10] Handle solid this compound and tert-amyl alcohol in a chemical fume hood.
-
Combine Reagents: In a dark glass bottle, add 10 mL of tert-amyl alcohol to 10 g of 2,2,2-Tribromoethanol powder.[5]
-
Dissolution: Add a magnetic stir bar to the bottle, seal it, and place it on a magnetic stirrer. Allow the mixture to stir until the TBE powder is completely dissolved. This may take several hours. Gentle heating to approximately 40°C can facilitate dissolution.[5][8]
-
Labeling and Storage: Label the bottle clearly with "this compound Stock Solution (100%)", the preparation date, and an expiration date of 6 months.[9] Store the tightly sealed bottle at room temperature or 4°C, protected from light.[5][9]
Protocol 2: Preparation of this compound Working Solution (e.g., 20 mg/mL)
-
Dilution: In a sterile glass vessel, add 0.5 mL of the 100% TBE stock solution to 39.5 mL of a sterile diluent, such as normal saline or tissue culture grade distilled water.[5][8] This will create a 20 mg/mL working solution. Always protect the solution from light during this process.[8]
-
Mixing: Seal the container, wrap it in aluminum foil to exclude light, and stir on a magnetic stirrer until the solution is homogenous.[5]
-
Sterilization: Filter the working solution through a sterile 0.2-micron syringe filter into a sterile, dark glass bottle or a clear bottle that will be wrapped in foil.[5][8]
-
Labeling and Storage: Label the bottle with "this compound Working Solution (20 mg/mL)", the preparation date, and an expiration date of 2 weeks.[5][9] Store at 4°C.[2][5][9]
Protocol 3: Stability and Quality Control Check
Perform these checks before each use of the TBE working solution.
-
Visual Inspection: Examine the solution for any signs of yellowing or particulate matter.[5] If either is present, discard the solution.
-
pH Measurement: Using a sterile pipette, place a drop of the working solution onto a pH indicator strip.[2][10] Confirm that the pH is above 5.0, and ideally within the 7.0-7.4 range.[2][9][10] If the pH is too low, discard the solution.
-
Documentation: Record the results of your quality control checks in your lab notebook.
By adhering to these guidelines, researchers can significantly mitigate the risk of this compound degradation, ensuring the safety of research animals and the integrity of experimental data.
References
- 1. nbinno.com [nbinno.com]
- 2. research.ucdavis.edu [research.ucdavis.edu]
- 3. Article - Standard on Preparation, St... [policies.unc.edu]
- 4. animal.research.wvu.edu [animal.research.wvu.edu]
- 5. research.uky.edu [research.uky.edu]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. Standard on Use of this compound (Avertin) | Research Administration and Compliance [research.ncsu.edu]
- 8. louisville.edu [louisville.edu]
- 9. research.uga.edu [research.uga.edu]
- 10. freimann.nd.edu [freimann.nd.edu]
- 11. unomaha.edu [unomaha.edu]
- 12. researchgate.net [researchgate.net]
- 13. urmc.rochester.edu [urmc.rochester.edu]
Technical Support Center: Managing Variable Anesthetic Depth with Tribromoethanol
Aimed at: Researchers, scientists, and drug development professionals, this guide provides in-depth troubleshooting for the use of Tribromoethanol (TBE), also known as Avertin, in a laboratory setting. Given that TBE is a non-pharmaceutical grade compound that researchers must prepare themselves, variability in anesthetic depth is a common and critical challenge.[1][2] This document explains the causal factors behind this variability and offers field-proven solutions to ensure consistent and safe application.
Introduction: The Challenge of Consistency with this compound
This compound is an injectable anesthetic favored in some rodent research protocols for its rapid induction and relatively short duration of action.[3][4] However, its use is discouraged by many institutional animal care and use committees (IACUCs) due to a narrow margin of safety and the potential for severe side effects if improperly prepared or administered.[5][6] Unlike pharmaceutical-grade anesthetics, TBE solutions are compounded in the lab, making them susceptible to degradation and contamination, which are primary drivers of variable anesthetic effects and adverse outcomes.[7][8]
The most significant issue is the degradation of TBE into dibromoacetaldehyde and hydrobromic acid, particularly when exposed to heat and light.[6][9] These byproducts are not only toxic, causing peritonitis, abdominal adhesions, and intestinal ileus, but they also reduce the potency of the anesthetic solution, leading to unpredictable results.[1][10] This guide is structured to address the most common points of failure, from preparation to post-procedural monitoring.
Section 1: Preparation & Stability - The Foundation of Predictable Anesthesia
The majority of issues with TBE anesthesia, including variable depth and toxicity, originate from improperly prepared or stored solutions.[3] Degradation is the primary enemy of consistency.
Frequently Asked Questions (FAQs)
Q1: My TBE solution has a yellowish tint. Can I still use it?
A1: No. A yellow discoloration is a definitive sign of degradation and the presence of toxic byproducts.[6][11] The solution must be discarded immediately as chemical waste. A fresh, properly prepared TBE working solution should be clear.[9]
Q2: I've heard that the pH of the TBE solution is critical. How do I test it and what should it be?
A2: Yes, pH is a key indicator of stability. TBE degrades into acidic compounds, lowering the pH. A working solution with a pH below 5.0 is considered toxic and must be discarded.[4][11] You can test the pH using pH strips. Some protocols recommend adding a drop of Congo Red indicator to a small aliquot of the solution; if it turns purple, the solution has degraded and should not be used.[3] Crucially, do not attempt to adjust the pH of a degraded solution back to neutral; the toxic compounds are still present.[4]
Q3: How long can I store my stock and working solutions?
A3: Storage conditions are paramount for preventing degradation.
-
Stock Solution (e.g., 1.6 g/mL): Store at 4°C, tightly capped, and protected from light (e.g., in an amber bottle or a clear bottle wrapped in aluminum foil).[6][9] It is stable for up to 6 months under these conditions.[6] Storing at room temperature is acceptable but refrigeration is preferred to slow degradation.[9]
-
Working Solution (e.g., 20-25 mg/mL): Must be stored at 4°C and protected from light.[1][9] It has a safe use limit of two weeks.[9] Any unused solution should be discarded after this period.[6]
Q4: My refrigerated TBE stock solution has formed crystals. What should I do?
A4: Crystallization or precipitation can occur when the stock solution is refrigerated.[9] This is because the solubility of TBE decreases at lower temperatures. Before preparing a working solution, the stock solution must be gently warmed (e.g., to 40°C) and stirred until all crystals are fully redissolved.[5][9] Failure to do so will result in an inaccurately diluted and sub-potent working solution.
Workflow for TBE Preparation and Pre-Use Validation
This diagram outlines the critical decision points in the TBE preparation workflow to ensure solution integrity.
References
- 1. research.uga.edu [research.uga.edu]
- 2. Article - Standard on Preparation, St... [policies.unc.edu]
- 3. unthealth.edu [unthealth.edu]
- 4. research.ucdavis.edu [research.ucdavis.edu]
- 5. IG033: this compound (Avertin®) in Rodents | Animal Care Program | Michigan State University [animalcare.msu.edu]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. animal.research.wvu.edu [animal.research.wvu.edu]
- 8. urmc.rochester.edu [urmc.rochester.edu]
- 9. research.uky.edu [research.uky.edu]
- 10. Adverse effects of this compound as used in the production of transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Standard on Use of this compound (Avertin) | Research Administration and Compliance [research.ncsu.edu]
Troubleshooting post-anesthetic complications of Tribromoethanol
Technical Support Center: Tribromoethanol Anesthesia
A Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for this compound (TBE), a commonly used anesthetic for short-term procedures in laboratory rodents. While effective, its use requires meticulous preparation and careful monitoring to avoid post-anesthetic complications. This guide is designed to provide in-depth, experience-based troubleshooting advice to ensure the welfare of your research animals and the integrity of your experimental data.
Many institutions encourage the use of pharmaceutical-grade anesthetics like ketamine/xylazine or isoflurane as alternatives to the non-pharmaceutical grade TBE.[1][2][3] The use of TBE must be scientifically justified and approved by your institution's Animal Care and Use Committee (IACUC).[3][4]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound, formerly sold as Avertin®, is an injectable anesthetic that provides rapid induction (1-2 minutes) and a surgical plane of anesthesia for approximately 15-30 minutes in rodents, particularly mice.[1][5] It's often used for procedures like embryo transfers and tail biopsies in the generation of transgenic animals.[1]
Q2: Why is the preparation of the TBE solution so critical?
A2: TBE is not commercially available as a ready-to-use solution and must be compounded by the researcher.[1][2] It degrades in the presence of heat and light, breaking down into toxic byproducts like dibromoacetaldehyde and hydrobromic acid.[1][2][5] These degradation products are potent irritants that can cause severe gastrointestinal issues, peritonitis, and mortality.[1][5][6]
Q3: How long is a prepared TBE solution stable?
A3: A prepared "working" solution of TBE is typically stable for only about two weeks when stored refrigerated at 4°C and protected from light.[2][3][5] Any solution that is past its expiration date, appears yellow, or has formed crystals should be discarded immediately as chemical waste.[1][2]
Q4: Can I administer a second dose of TBE if the first one is not effective?
A4: It is strongly advised not to. A second administration of TBE for a survival procedure is associated with high mortality and adverse effects, regardless of the time interval between doses.[1][6] If the initial dose is insufficient, the animal should be allowed to recover fully without undergoing the procedure.[5] If a second dose is administered, the procedure must be terminal.[5]
Troubleshooting Guide: Post-Anesthetic Complications
This section addresses specific complications you may encounter after administering this compound.
Issue 1: High Mortality Rate (During or Shortly After Anesthesia)
Symptoms:
-
Animals die during the procedure or within 24 hours post-procedure.
-
Unexpectedly high death rate across a cohort of animals.
Potential Causes & Immediate Actions:
| Potential Cause | Underlying Mechanism & Scientific Rationale | Immediate Corrective Actions |
| Degraded TBE Solution | TBE degrades into dibromoacetaldehyde and hydrobromic acid, which are highly toxic and can cause severe peritonitis, organ damage, and death.[1][5] The acidity of the degraded solution is a key indicator of toxicity. | Immediately discard the entire batch of TBE solution. Check the pH of a new, freshly prepared solution before use; it should be near neutral (pH > 5.0).[5] |
| Incorrect Dosage | An overdose can lead to profound respiratory and cardiovascular depression. The therapeutic index of TBE can be narrow, and sensitivity can vary between mouse strains.[6] | Cease the procedure. Provide respiratory support and warmth. Administer supportive fluids subcutaneously.[7] Review dose calculations and ensure accurate animal weights. |
| Improper IP Injection | Accidental injection into an organ (e.g., cecum, bladder, liver) can cause internal bleeding, organ damage, or rapid, toxic absorption.[8] | Euthanize the animal if severe distress is noted. Review and refine IP injection technique with trained personnel. Always aspirate before injecting to ensure no fluid (urine, blood, intestinal contents) is drawn back.[8][9][10] |
Preventative Measures:
-
Solution Integrity: Always prepare TBE solution fresh every two weeks, store it at 4°C, and protect it from light.[3] Visually inspect the solution for yellowing or precipitates before each use.[1][2]
-
pH Verification: Before use, test the pH of the working solution with litmus paper. A pH below 5 is a critical warning sign of degradation and toxicity.[5]
-
Accurate Dosing: The standard dose for mice is 250 mg/kg administered intraperitoneally (IP).[1][11] Always use a calibrated scale for animal weight and a precision syringe for administration.
-
Injection Technique: Inject into the lower right quadrant of the abdomen to avoid the cecum and bladder.[9][12] Use a 25-27 gauge needle and insert it at a 30-45 degree angle.[8][12]
Issue 2: Post-Anesthetic Distress & Poor Recovery
Symptoms:
-
Animal is hunched, lethargic, and inactive long after the expected recovery period.
-
Ruffled fur, dehydration (skin tenting), and weight loss.[13]
-
Signs of abdominal pain (stretching, writhing).[14]
Potential Causes & Immediate Actions:
| Potential Cause | Underlying Mechanism & Scientific Rationale | Immediate Corrective Actions |
| Chemical Peritonitis | Irritation of the peritoneal lining by the TBE solution, especially if it's degraded, too concentrated, or improperly administered.[2][6] This causes inflammation, pain, and can lead to the formation of fibrous adhesions.[5][15] | Provide analgesia as approved in your IACUC protocol. Administer warmed subcutaneous fluids (e.g., Lactated Ringer's solution) to combat dehydration.[7][16] Provide easily accessible moist food or gel.[16][17] |
| Hypothermia | Anesthetics depress the central nervous system's ability to regulate body temperature. Rodents, with their high surface area-to-volume ratio, lose heat rapidly under anesthesia.[18][19] | Place the animal in a clean recovery cage that is partially on a heating pad or under a heat lamp.[16][18] Monitor the animal to prevent overheating.[18] Recovery should continue until the animal is fully ambulatory.[17] |
| Intestinal Ileus | Paralysis of the intestine, preventing the passage of contents. This is a known, severe complication associated with TBE, often linked to degraded solutions or high doses.[5][6] | This is a veterinary emergency. Consult with veterinary staff immediately. Supportive care, including fluids and pain management, is critical. |
Preventative Measures:
-
Post-Operative Care: A dedicated recovery area is essential. Monitor animals every 10-15 minutes until they are fully ambulatory.[18]
-
Thermoregulation: Use a circulating warm water blanket or other controlled heat source during the procedure and recovery.[7][18]
-
Hydration & Nutrition: Provide supplemental fluids post-procedure and ensure easy access to food and water on the cage floor.[16][17]
Issue 3: Inadequate or Variable Anesthesia
Symptoms:
-
Animal does not reach a surgical plane of anesthesia (i.e., still responds to a toe pinch).[18]
-
Anesthetic duration is highly variable between animals of the same cohort.[6][20]
Potential Causes & Immediate Actions:
| Potential Cause | Underlying Mechanism & Scientific Rationale | Immediate Corrective Actions |
| Improper Solution Preparation | Incomplete dissolution of TBE powder in the solvent can lead to a lower-than-expected concentration in the final working solution. | Ensure the TBE powder is fully dissolved in the tert-amyl alcohol (may require gentle warming to ~40°C and vigorous stirring) before diluting.[1][3] |
| Subcutaneous (SC) Instead of IP Injection | If the injection is accidentally delivered subcutaneously, absorption will be slower and less predictable, resulting in insufficient anesthesia. | If the animal is not anesthetized, allow it to recover fully. Do not re-dose.[5] Refine injection technique to ensure entry into the peritoneal cavity. |
| Strain/Sex/Age Differences | Anesthetic sensitivity can vary between different mouse strains, sexes, and ages. Models of obesity or diabetes may also show unpredictable responses.[5][6] | For a new strain, it may be necessary to perform a pilot study to determine the optimal dose within the recommended range. |
Preventative Measures:
-
Protocol Standardization: Follow a strict, validated protocol for solution preparation every time.
-
Training: Ensure all personnel are thoroughly trained and proficient in the IP injection technique.
Key Protocols & Visual Guides
Protocol: Preparation of 1.25% this compound Working Solution
This protocol is adapted from multiple institutional guidelines.[1][3]
Materials:
-
2,2,2-Tribromoethanol powder
-
Tertiary amyl alcohol (2-methyl-2-butanol)
-
Sterile Phosphate Buffered Saline (PBS) or distilled water
-
Sterile 0.2 or 0.5-micron syringe filter
-
Sterile, light-protected storage containers (e.g., amber vials or foil-wrapped tubes)
-
Glassware (avoid plastics)[11]
Procedure:
-
Create Stock Solution: In a glass container, dissolve 2.5 grams of 2,2,2-Tribromoethanol in 5 mL of tert-amyl alcohol.
-
Dissolve: Gently warm the mixture to approximately 40°C while stirring vigorously until all crystals are fully dissolved. This may take time.
-
Dilute to Working Solution: While still stirring, slowly add sterile PBS or distilled water to a final total volume of 200 mL. The solution should be clear.
-
Sterile Filter: Draw the solution into a syringe and pass it through a 0.2 or 0.5-micron filter into the final sterile, light-protected storage container.[1][3]
-
Label & Store: Clearly label the container with "this compound," the concentration (12.5 mg/mL), the preparation date, the expiration date (2 weeks from preparation), and the preparer's initials.[1]
-
Storage: Store immediately at 4°C, protected from light.[3][5]
Diagram: TBE Solution Preparation Workflow
This diagram outlines the critical steps and quality control checks for preparing a safe and effective TBE solution.
Caption: Workflow for preparing and validating this compound solution.
Diagram: Troubleshooting Post-Anesthetic Recovery
This decision tree helps guide the immediate actions when an animal is not recovering as expected.
Caption: Decision tree for troubleshooting poor anesthetic recovery.
References
- 1. Use of Avertin | Office of the Vice President for Research [ovpr.uchc.edu]
- 2. research.uky.edu [research.uky.edu]
- 3. IG033: this compound (Avertin®) in Rodents | Animal Care Program | Michigan State University [animalcare.msu.edu]
- 4. animal.research.wvu.edu [animal.research.wvu.edu]
- 5. research.ucdavis.edu [research.ucdavis.edu]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. Optimized surgical techniques and postoperative care improve survival rates and permit accurate telemetric recording in exercising mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 10. research.vt.edu [research.vt.edu]
- 11. urmc.rochester.edu [urmc.rochester.edu]
- 12. uac.arizona.edu [uac.arizona.edu]
- 13. research.ucsb.edu [research.ucsb.edu]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. Adverse effects of this compound as used in the production of transgenic mice [pubmed.ncbi.nlm.nih.gov]
- 16. Rodent Post-operative Care (Mice) | Animals in Science [queensu.ca]
- 17. az.research.umich.edu [az.research.umich.edu]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. mcgill.ca [mcgill.ca]
- 20. Repeated Administration of this compound in C57BL/6NHsd Mice - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing adverse effects such as peritonitis and ileus from Tribromoethanol
Tribromoethanol Technical Support Center: Minimizing Peritonitis and Ileus
Welcome to the technical support center for this compound (TBE), also known as Avertin®. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing adverse effects such as peritonitis and ileus during animal experiments. Our goal is to ensure both the welfare of your research animals and the integrity of your scientific data.
Understanding the Risks: Peritonitis and Ileus
This compound has been a widely used anesthetic in laboratory rodents for its rapid induction and recovery times.[1][2] However, its use is associated with significant risks, primarily chemical peritonitis and paralytic ileus, if not prepared and handled with meticulous care.[1][2][3] These adverse effects stem from the inherent instability of TBE, which can degrade into toxic byproducts, namely dibromoacetaldehyde and hydrobromic acid.[4][5] These degradation products are potent irritants to the peritoneum and gastrointestinal tract, leading to inflammation, fluid accumulation, and cessation of bowel motility.[6][7]
Troubleshooting Guide: Peritonitis
Peritonitis, an inflammation of the peritoneum, is a common and serious complication of improperly prepared or administered this compound.[2][3]
Immediate Signs of Peritonitis:
-
Abdominal distension and bloating
-
Lethargy and hunched posture
-
Ruffled fur
-
Dehydration
-
Reduced activity or immobility
Root Cause Analysis and Corrective Actions:
1. Issue: Degraded this compound Solution
-
Causality: TBE degrades in the presence of light and heat, or over time, leading to the formation of acidic and irritant byproducts.[4][8] Administration of such a solution directly damages the peritoneal lining.[3]
-
Troubleshooting Steps:
-
Visual Inspection: Immediately discard any TBE solution that appears yellow or has a precipitate.[9][10] A fresh, safe solution should be clear.
-
pH Check: The pH of the working solution should be neutral (around 7.0-7.4).[7] A pH below 5 is a definitive indicator of degradation and the solution must be discarded.[5][10]
-
2. Issue: Improper Solution Preparation
-
Causality: Non-sterile preparation techniques can introduce microbial contamination, leading to septic peritonitis. Incorrect concentrations can also increase the irritant effect of the anesthetic.
-
Troubleshooting Steps:
3. Issue: Improper Administration Technique
-
Causality: Accidental injection into an abdominal organ can cause direct chemical injury and inflammation.
-
Troubleshooting Steps:
-
Correct Injection Site: Administer the intraperitoneal (IP) injection in the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Needle Gauge and Length: Use an appropriate needle size for the animal to avoid unnecessary tissue trauma.
-
Proactive Prevention of Peritonitis
References
- 1. Repeated Administration of this compound in C57BL/6NHsd Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. Adverse effects of this compound as used in the production of transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. research.utsa.edu [research.utsa.edu]
- 6. Use of Avertin | Office of the Vice President for Research [ovpr.uchc.edu]
- 7. animal.research.wvu.edu [animal.research.wvu.edu]
- 8. research.uga.edu [research.uga.edu]
- 9. research.uky.edu [research.uky.edu]
- 10. louisville.edu [louisville.edu]
Technical Support Center: Optimizing Tribromoethanol (Avertin) Dosage and Preparation to Reduce Rodent Mortality
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Tribromoethanol (TBE), commonly known as Avertin, for rodent anesthesia. Given that TBE is no longer available as a pharmaceutical-grade product and must be compounded in the laboratory, strict adherence to preparation, storage, and administration protocols is critical to minimize adverse effects, including mortality.[1][2][3] This guide provides in-depth, experience-based answers to frequently asked questions and troubleshooting solutions for common issues encountered during experimental procedures.
Our approach is grounded in the principle of the 3Rs (Replacement, Reduction, and Refinement), emphasizing the ethical obligation to minimize animal distress. While alternatives like isoflurane or ketamine/xylazine combinations are often recommended, we recognize that specific scientific objectives may necessitate the use of TBE.[3][4][5] In such cases, this guide serves as a critical resource for its safe and effective application.
Frequently Asked Questions (FAQs)
Preparation and Storage
Q1: What is the correct procedure for preparing this compound (TBE) stock and working solutions?
A1: The proper preparation of TBE is the most critical step in preventing toxicity.[6] Degradation of TBE due to improper preparation or storage can lead to the formation of toxic byproducts, such as dibromoacetaldehyde and hydrobromic acid, which are potent irritants and can cause peritonitis, abdominal adhesions, ileus, and death.[1][7]
Here is a validated, step-by-step protocol for preparing TBE solutions:
Experimental Protocol: Preparation of this compound (TBE) Solutions
Materials:
-
2,2,2-Tribromoethanol powder[7]
-
Tertiary-amyl alcohol (2-methyl-2-butanol)[7]
-
Sterile diluent (e.g., sterile saline or Phosphate Buffered Saline - PBS)[2][7]
-
Light-excluding (amber) glass bottles or clear glass bottles wrapped in aluminum foil[4][7]
-
Magnetic stirrer and stir bar[4]
-
Acid-washed glassware is recommended to avoid toxic residues from detergents[9]
Procedure:
Part A: Preparing the 100% (1.6 g/mL) Stock Solution
-
In a designated chemical fume hood, dissolve 10 g of 2,2,2-Tribromoethanol powder in 6.2 mL of tertiary-amyl alcohol in a light-protected glass bottle.[1][4]
-
Add a magnetic stir bar and seal the container.
-
Stir on a magnetic stirrer at room temperature until the powder is completely dissolved. This may take several hours, even overnight.[4][10] Gentle warming to approximately 40°C can aid dissolution.[4][8]
-
Label the stock solution with the preparation date and an expiration date of 6 months.[7]
-
Store the stock solution at room temperature, tightly sealed and protected from light.[4] Refrigeration can cause the TBE to crystallize out of solution.[4]
Part B: Preparing the Working Solution (e.g., 20 mg/mL)
-
In a clean, light-protected glass vessel, add 0.5 mL of the TBE stock solution to 39.5 mL of sterile saline or PBS.[1][4] This will create a 20 mg/mL working solution.
-
Stir the mixture until fully dissolved.
-
Filter-sterilize the working solution through a 0.2 or 0.5-micron filter into a sterile, light-protected container.[2][7][8]
-
Label the working solution with the concentration, preparation date, and an expiration date of two weeks.[2][4]
-
Store the working solution at 4°C, protected from light.[3][7]
Q2: My TBE working solution has turned yellow and/or has a precipitate. Can I still use it?
A2: No. A yellow discoloration, the presence of a precipitate, or a pH below 5.0 are all indicators of TBE degradation.[4][11][12] Injecting a degraded solution is highly likely to cause severe adverse effects, including chemical peritonitis and death, often within 24 hours.[1][7] Immediately and safely discard any solution that shows these signs.
Q3: How long are TBE stock and working solutions stable?
A3: The stability of TBE solutions is highly dependent on storage conditions.
| Solution Type | Storage Temperature | Light Protection | Shelf Life | Source(s) |
| Stock Solution | Room Temperature | Required | Up to 6 months | [1][7] |
| Working Solution | 4°C (Refrigerated) | Required | Up to 2 weeks | [2][4][7] |
Dosage and Administration
Q4: What is the recommended dosage of TBE for mice and rats?
A4: TBE dosage can vary significantly based on the rodent's strain, sex, age, and body composition.[4][9] It is crucial to start with a conservative dose and assess the anesthetic depth. The duration of anesthesia is typically short, around 15-30 minutes.[4]
| Species | Recommended Dosage Range (mg/kg) | Administration Route | Source(s) |
| Mouse | 125 - 300 mg/kg | Intraperitoneal (IP) | [4][8] |
| Rat | 300 mg/kg | Intraperitoneal (IP) | [4][9] |
Note: For some procedures, TBE may be combined with other agents like medetomidine in rats to achieve a more reliable plane of anesthesia.[4] Always consult your institution's IACUC-approved protocol for specific dosage guidelines.
Q5: Can I re-dose an animal with TBE if it starts to wake up during a procedure?
A5: Repeated administration of TBE for survival surgeries is strongly discouraged.[2][4] High mortality and morbidity rates are associated with a second anesthetic dose, regardless of the interval between doses.[2][13] If an animal receives a second dose of TBE, the procedure should be considered terminal, and the animal must be euthanized before recovery.[9]
Q6: Are there any rodent strains or conditions that are contraindicated for TBE use?
A6: Yes. The effects of TBE can be unpredictable in mice younger than 16 days.[7][9] Caution is also advised in animals with altered carbohydrate metabolism, such as diabetic (db/db) or obese (ob/ob) mouse strains.[7][11] Furthermore, anesthetic effectiveness can be strain-dependent.[14][15]
Troubleshooting Guide
This section addresses common problems encountered during TBE anesthesia and provides a logical workflow for resolution.
Problem 1: High mortality rate post-anesthesia (within 24-48 hours).
-
Potential Cause: Administration of a degraded TBE solution. This is the most common cause of post-procedural mortality.[1][7]
-
Troubleshooting Steps:
-
Immediately discard your current working solution.
-
Review your preparation and storage procedures. Ensure you are strictly following the protocol outlined in Q1. Pay close attention to light protection and storage temperatures.[3][7]
-
Check the pH of a newly prepared working solution. It should be above 5.0.[11][12]
-
Prepare a fresh working solution from your stock solution for each new set of experiments.
-
Visually inspect all animals post-mortem for signs of peritonitis or abdominal adhesions and document these findings.[7]
-
Problem 2: Variable or insufficient anesthetic depth.
-
Potential Cause 1: Incorrect dosage calculation or administration.
-
Solution: Double-check your calculations for the animal's body weight. Ensure the full dose was administered intraperitoneally.
-
-
Potential Cause 2: Variability in the compounded TBE solution.
-
Solution: Prepare solutions with meticulous care to ensure consistency across batches.[7]
-
-
Potential Cause 3: Strain-specific differences in sensitivity to TBE.[14]
-
Solution: Conduct a pilot study with a small number of animals to determine the optimal dose for the specific strain you are using.
-
Problem 3: Animal shows signs of pain or distress during the procedure (e.g., movement, vocalization).
-
Potential Cause: Insufficient plane of surgical anesthesia. TBE's analgesic properties are not well-defined.[3][13]
-
Troubleshooting Steps:
-
Assess anesthetic depth continuously. This can be done by checking for a lack of pedal withdrawal reflex (toe pinch).[16]
-
Consider alternative anesthetics. For painful procedures, an anesthetic combination with known analgesic properties, such as ketamine/xylazine, is a safer and more humane option.[3][13]
-
Consult with your institution's veterinarians and IACUC to discuss alternative anesthetic protocols.
-
Visual Workflow and Monitoring
Anesthetic Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting common issues with TBE anesthesia.
Caption: Troubleshooting workflow for TBE anesthesia in rodents.
Physiological Monitoring
Continuous physiological monitoring is mandatory for ensuring animal welfare during anesthesia.[17] Anesthesia can cause depression of the respiratory and cardiovascular systems.[18] Key parameters to monitor include:
-
Body Temperature: Anesthetized rodents are prone to hypothermia. Use a heating pad to maintain body temperature.[15][18]
-
Respiratory Rate and Pattern: Observe the rate and depth of breathing.
-
Heart Rate: Can be monitored with specialized equipment.
-
Anesthetic Depth: Regularly check the pedal withdrawal reflex to ensure an adequate surgical plane of anesthesia is maintained.[16][17]
References
- 1. iacuc.wsu.edu [iacuc.wsu.edu]
- 2. Use of Avertin | Office of the Vice President for Research [ovpr.uchc.edu]
- 3. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 4. research.uky.edu [research.uky.edu]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. unomaha.edu [unomaha.edu]
- 7. research.uga.edu [research.uga.edu]
- 8. IG033: this compound (Avertin®) in Rodents | Animal Care Program | Michigan State University [animalcare.msu.edu]
- 9. freimann.nd.edu [freimann.nd.edu]
- 10. urmc.rochester.edu [urmc.rochester.edu]
- 11. research.ucdavis.edu [research.ucdavis.edu]
- 12. Use of this compound (Avertin) Policy - Wayne State University [research.wayne.edu]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. Repeated Administration of this compound in C57BL/6NHsd Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of the anesthetic effects of 2,2,2-tribromoethanol on ICR mice derived from three different sources - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A cyclodextrin formulation to improve use of the anesthetic this compound (Avertin®) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. kentscientific.com [kentscientific.com]
- 18. Anaesthesia and physiological monitoring during in vivo imaging of laboratory rodents: considerations on experimental outcomes and animal welfare - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tribromoethanol (Avertin®) Solutions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals using Tribromoethanol as an anesthetic agent. It addresses common issues, particularly the degradation of the solution, and offers troubleshooting and preventative measures to ensure experimental integrity and animal welfare.
Why is my this compound solution turning yellow?
A yellow discoloration in your this compound (TBE) solution is a critical visual indicator that the compound has degraded.[1][2][3] This degradation renders the solution unsafe for use, especially as an anesthetic in laboratory animals, because the byproducts are toxic and can cause severe adverse effects.[1][4][5][6]
Immediate Action: If your this compound solution, whether a stock or a working solution, appears yellow, it must be discarded immediately as chemical waste.[1][2][7] Do not use it under any circumstances.
Frequently Asked Questions (FAQs)
Q1: What causes the yellow color?
The yellowing is a result of the chemical breakdown of this compound. When exposed to heat and light, TBE degrades into two primary toxic compounds:
-
Dibromoacetaldehyde: This is a key byproduct of TBE degradation.[1][7] While the exact cause of the yellow hue is complex, the formation of aldehyde compounds is a strong contributor. Dibromoacetaldehyde is a known irritant and has demonstrated genotoxicity.[8]
-
Hydrobromic Acid: This strong acid is another major degradation product.[1][7][9] Its formation causes a significant drop in the solution's pH, making it highly acidic.[10]
Q2: Why is a yellow solution dangerous for my animals?
Injecting a degraded, acidic TBE solution can lead to severe complications and mortality in research animals.[4][5] The toxic byproducts are potent irritants that can cause:[2][4][5][6]
-
Peritonitis (inflammation of the abdominal lining)
-
Abdominal adhesions
-
Intestinal ileus (reduced gut motility)
-
Necrosis of abdominal organs
-
Post-anesthetic illness and death
Q3: My solution isn't yellow, but I'm unsure if it's safe. How can I check?
The most reliable method to verify the safety of a clear TBE solution is to test its pH. A fresh, properly prepared TBE working solution should have a pH greater than 5.0.[2][3][4]
-
Action: Use a pH indicator strip to test your solution before each use.
-
Result: If the pH is less than 5.0, the solution has degraded, is acidic, and must be discarded, even if it appears clear.[2][3][4]
Q4: Can I just adjust the pH of a degraded solution?
No. You should never attempt to adjust the pH of a degraded solution.[4] The low pH is a symptom of the presence of toxic byproducts. Neutralizing the acid will not remove the harmful dibromoacetaldehyde, and the solution will remain toxic.
Troubleshooting Guide: The Chemistry of Degradation
The stability of this compound is compromised by two main environmental factors: light and heat. Understanding the degradation pathway is key to preventing it.
Degradation Pathway
This compound is photosensitive and thermolabile.[1][6] The energy from light and heat catalyzes its breakdown into dibromoacetaldehyde and hydrobromic acid. The resulting hydrobromic acid further accelerates the degradation process, creating a feedback loop.
Caption: Chemical degradation pathway of this compound.
Best Practices for Preparation and Storage
Adhering to strict preparation and storage protocols is the most effective way to prevent the degradation of your this compound solution.
Experimental Protocol: Preparation of this compound Anesthetic Solution
This protocol outlines the steps to prepare a 20 mg/mL working solution from a 1.6 g/mL stock solution.
Materials:
-
2,2,2-Tribromoethanol powder
-
Tertiary amyl alcohol (2-methyl-2-butanol)
-
USP grade saline
-
Sterile, light-excluding glass bottle (amber or foil-wrapped)
-
0.22 µm sterile filter
-
Magnetic stirrer and stir bar
-
pH indicator strips
Part 1: Preparing the Stock Solution (1.6 g/mL)
-
In a chemical fume hood, add 6.2 mL of tertiary amyl alcohol to 10 g of 2,2,2-Tribromoethanol powder in a dark glass bottle.[1]
-
Add a magnetic stir bar, cap the bottle tightly, and wrap it in aluminum foil to protect it from light.
-
Stir the mixture on a magnetic stirrer until the powder is completely dissolved. This may take several hours. Gentle heating to approximately 40°C can aid dissolution.[7]
-
Label the bottle clearly with "TBE Stock Solution," the preparation date, and an expiration date 6 months from preparation.[1]
-
Store the stock solution at 4°C, protected from light.[1]
Part 2: Preparing the Working Solution (20 mg/mL)
-
Warm the required amount of USP grade saline to 40°C.
-
In a clean, sterile, light-protected container, add 0.5 mL of the TBE stock solution to 39.5 mL of the pre-warmed saline.[1][7]
-
Stir the solution until fully mixed. The solution should be clear.
-
Filter-sterilize the working solution using a 0.22 µm syringe filter into a final sterile, light-protected container.[1][7]
-
Quality Control: Using a pH strip, verify that the final solution's pH is greater than 5.0.[3]
-
Label the bottle with "TBE Working Solution," the concentration (20 mg/mL), the preparation date, and an expiration date 2 weeks from preparation.[1]
-
Store the working solution at 4°C, protected from light.[1][7]
Data Summary: Stability and Storage
| Solution Type | Concentration | Solvent | Storage Temperature | Shelf Life | Key Quality Control |
| Stock Solution | 1.6 g/mL | Tertiary Amyl Alcohol | 4°C | 6 Months[1] | Must remain clear; discard if yellow[1][2] |
| Working Solution | 20 mg/mL | USP Grade Saline | 4°C | 2 Weeks[1][7] | Discard if yellow or if pH < 5.0[1][2] |
Troubleshooting Workflow
Use this workflow to assess the viability of your this compound solution.
Caption: Troubleshooting workflow for this compound solution.
References
- 1. iacuc.wsu.edu [iacuc.wsu.edu]
- 2. louisville.edu [louisville.edu]
- 3. Use of this compound (Avertin) Policy - Wayne State University [research.wayne.edu]
- 4. research.ucdavis.edu [research.ucdavis.edu]
- 5. unomaha.edu [unomaha.edu]
- 6. animal.research.wvu.edu [animal.research.wvu.edu]
- 7. research.uky.edu [research.uky.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Addressing inconsistent anesthesia duration with Tribromoethanol
Technical Support Center: Tribromoethanol (Avertin)
A Senior Application Scientist's Guide to Ensuring Consistent and Safe Anesthesia
Welcome to the technical support center for this compound (TBE), also known by its former trade name, Avertin. As a non-pharmaceutical grade anesthetic, TBE requires meticulous preparation and handling to ensure reproducible results and animal welfare.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistencies in anesthesia duration and mitigate potential side effects.
The most common cause of variable anesthesia and adverse events is the degradation of TBE.[1][4][5] When exposed to heat or light, TBE breaks down into dibromoacetaldehyde and hydrobromic acid.[5][6] The accumulation of these acidic byproducts is not only toxic, causing peritonitis, abdominal adhesions, and mortality, but it also compromises the anesthetic efficacy of the solution.[4][7]
Frequently Asked Questions (FAQs)
Q1: Why is my anesthesia duration so inconsistent from one experiment to the next?
A: Inconsistent anesthesia is the hallmark issue with improperly prepared or stored TBE. The duration of anesthesia can vary considerably with the body composition, strain, and sex of the animal, but the most critical factor under your control is the stability of your TBE solution.[7] Degradation reduces the concentration of the active anesthetic and introduces toxic compounds that can alter the physiological response.
Q2: What are the visible signs of a degraded TBE solution?
A: A freshly prepared TBE working solution should be clear. A yellow discoloration is a primary indicator of degradation and the presence of toxic byproducts.[7][8][9] Additionally, any precipitate or crystals in the solution indicate it is no longer safe to use and must be discarded as chemical waste.[7][9][10]
Q3: How critical is the pH of my TBE working solution?
A: Extremely critical. A drop in pH is a direct indicator of hydrobromic acid formation. Many institutional guidelines mandate checking the pH of the working solution before each use.[11] A pH below 5.0 indicates degradation, and the solution must be discarded.[2][12][8] Some protocols recommend using Congo Red indicator dye to test for acidity.[12]
Q4: How should I properly store my TBE stock and working solutions?
A: Both stock and working solutions are light-sensitive.[2][7] They must be stored in dark (amber) glass bottles or containers wrapped thoroughly in aluminum foil to protect them from light.[1][4][7] The working solution should be stored at 4°C and is typically stable for only two weeks.[4][7][8] The stock solution can be stored refrigerated for up to six months or frozen for longer periods.[2][4][8]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered with TBE anesthesia.
Problem 1: Anesthesia is Too Short or Ineffective
| Potential Cause | Diagnostic Check | Recommended Action |
| Degraded Anesthetic Solution | 1. Visual Inspection: Is the solution yellow or cloudy?[7][8] 2. pH Test: Is the pH of the working solution below 5.0?[2][12][8] | Discard the current solution immediately. Prepare a fresh working solution from a reliable stock following the validated protocol below. Ensure strict adherence to light protection and temperature storage. |
| Incorrect Dosage | 1. Calculation Review: Double-check the animal's weight and your dose calculation (mg/kg). 2. Strain/Sex Variability: Are you using a different mouse/rat strain or sex than in previous experiments? Efficacy can vary between strains.[7][13] | Adjust the dose according to established guidelines for the specific strain, sex, and age of the animal. If unsure, perform a pilot test with a small cohort. See the dosage table below. |
| Improper IP Injection Technique | 1. Injection Site: Was the injection truly intraperitoneal? Accidental injection into adipose tissue or a viscous organ can delay or prevent absorption. | Review and refine your IP injection technique. Ensure the injection is administered in the lower abdominal quadrant to avoid the cecum and bladder. |
Problem 2: Anesthesia is Too Deep or Prolonged / High Mortality
| Potential Cause | Diagnostic Check | Recommended Action |
| Degraded Anesthetic Solution | 1. Post-Mortem Analysis: Do necropsies reveal signs of peritonitis, abdominal adhesions, or intestinal ileus?[4][6][7] These are classic signs of toxicity from degraded TBE. | Discard all existing TBE solutions. Review your entire preparation and storage procedure for potential exposure to light or heat. Implement a mandatory pH check before every use. |
| Dosage Overestimation | 1. Animal Factors: Are the animals older, obese, or lactating? These factors can alter drug metabolism and increase sensitivity.[9] 2. Strain Sensitivity: Some strains are more sensitive to anesthetics. | Start with the lower end of the recommended dose range for sensitive populations or new strains. Monitor vital signs (respiratory rate) closely during anesthesia. |
| Solution Concentration Error | 1. Preparation Log: Review the dilution calculations used to create the working solution from the stock. Was the correct diluent volume used? | Prepare a fresh working solution, paying meticulous attention to dilution volumes. Use calibrated pipettes and sterile technique. |
Validated Protocols & Data
Adherence to a strict, validated protocol is the most effective way to prevent inconsistencies.
Protocol: Preparation of this compound Working Solution (1.25% / 12.5 mg/mL)
This protocol synthesizes recommendations from multiple institutional guidelines.[2][12][14]
Materials:
-
2,2,2-Tribromoethanol powder (TBE)
-
2-methyl-2-butanol (tertiary-amyl alcohol)
-
Sterile, neutral pH diluent (e.g., 0.9% Saline or PBS)
-
Dark glass bottles or clear glass bottles with aluminum foil
-
Sterile magnetic stir bar and stir plate
-
0.22 µm sterile syringe filter
-
Sterile syringes and storage tubes
-
pH indicator strips (with a range covering pH 4-7)
Step-by-Step Methodology:
-
Prepare 100% Stock Solution (1 g/mL):
-
In a chemical fume hood, dissolve 10 g of TBE powder in 10 mL of tertiary-amyl alcohol in a dark glass bottle.[14]
-
Stir with a magnetic stir bar until fully dissolved. This may take several hours. Gentle warming to ~40°C can aid dissolution but must be done with caution and away from ignition sources.[7][14]
-
Label the stock solution with the name, concentration, preparation date, and a 6-month expiration date (if refrigerated).[4][8] Store at 4°C, protected from light.
-
-
Prepare 1.25% Working Solution (12.5 mg/mL):
-
Warm your sterile diluent (e.g., saline) slightly to aid dissolution.
-
In a sterile container, add 0.5 mL of the 100% stock solution to 39.5 mL of the sterile diluent.[2][7] This creates a 1:80 dilution.
-
Stir until the solution is completely clear. Keep the container wrapped in foil during this process.[1]
-
Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a final, sterile, light-protected storage container.[4][14]
-
Label the working solution with the name, concentration (12.5 mg/mL), preparation date, and a 2-week expiration date .[4][7] Store at 4°C.
-
-
Mandatory Quality Control (Before Each Use):
Recommended Dosage Guidelines
Dosages are highly dependent on the animal's strain, sex, and body condition. The following table provides a general starting point.
| Species | Recommended Dose (mg/kg) | Typical Concentration | Notes |
| Mouse | 125 - 300 mg/kg, IP | 1.25% or 2.5% | Anesthesia duration is typically 15-30 minutes.[6][7] Higher doses increase the risk of adverse effects.[5] |
| Rat | 200 - 300 mg/kg, IP | 2.5% | Often used in combination with other agents for a more stable anesthetic plane.[6][14] |
Visual Workflow and Logic Diagrams
Diagram 1: TBE Preparation and Quality Control Workflow
Caption: Workflow for TBE preparation and mandatory pre-use quality control.
Diagram 2: Troubleshooting Inconsistent Anesthesia Duration
Caption: Decision tree for troubleshooting inconsistent TBE anesthesia.
References
- 1. urmc.rochester.edu [urmc.rochester.edu]
- 2. louisville.edu [louisville.edu]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. research.uga.edu [research.uga.edu]
- 5. Article - Standard on Preparation, St... [policies.unc.edu]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. research.uky.edu [research.uky.edu]
- 8. Standard on Use of this compound (Avertin) | Research Administration and Compliance [research.ncsu.edu]
- 9. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 10. Use of Avertin | Office of the Vice President for Research [ovpr.uchc.edu]
- 11. animal.research.wvu.edu [animal.research.wvu.edu]
- 12. research.utsa.edu [research.utsa.edu]
- 13. Comparison of the anesthetic effects of 2,2,2-tribromoethanol on ICR mice derived from three different sources - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IG033: this compound (Avertin®) in Rodents | Animal Care Program | Michigan State University [animalcare.msu.edu]
Tribromoethanol (Avertin®) Technical Support Center: A Guide to Long-Term Stability and Efficacy
For researchers, scientists, and drug development professionals utilizing Tribromoethanol (TBE), also known commercially as Avertin®, ensuring the long-term stability and efficacy of this anesthetic agent is paramount for reproducible and humane experimental outcomes. This technical support center provides a comprehensive guide to the proper preparation, storage, and troubleshooting of this compound solutions. Our focus is to empower you with the knowledge to mitigate degradation and maintain the scientific integrity of your research.
This compound is a valuable tool for short-term anesthesia in laboratory animals, particularly rodents.[1][2][3] However, as it is no longer available as a pharmaceutical-grade product, researchers must compound their own solutions.[2][4][5] This introduces variability and the potential for degradation if not handled correctly. TBE is sensitive to both heat and light, which can lead to the formation of toxic byproducts such as dibromoacetic aldehyde and hydrobromic acid.[1][4][5] These degradation products can cause severe adverse effects, including peritonitis, abdominal adhesions, and intestinal ileus, ultimately compromising animal welfare and experimental data.[1][4]
This guide is structured to address the most common challenges and questions encountered when working with this compound. By adhering to these protocols and recommendations, you can ensure the safety, efficacy, and consistency of your anesthetic preparations.
Frequently Asked Questions (FAQs)
Q1: What is the recommended shelf life for this compound powder, stock solution, and working solution?
The stability of this compound varies significantly depending on its form and storage conditions.
| Form | Recommended Shelf Life | Storage Conditions |
| 2,2,2-Tribromoethanol Powder | Up to 5 years (check manufacturer's expiration date) | Room temperature, protected from light and moisture[6][7] |
| Stock Solution (100%) | Up to 6 months | 4°C, in a dark or foil-wrapped container[2][6][7][8] |
| Working Solution (1.25% - 2.5%) | 2 weeks maximum | 4°C, in a dark or foil-wrapped sterile container[1][4][6][7] |
Q2: Why is it crucial to protect this compound solutions from light and heat?
This compound degrades in the presence of light and heat, breaking down into hydrobromic acid and dibromoacetaldehyde.[1][4][5] This degradation process is autocatalytic, meaning the acidic byproducts accelerate further decomposition. Exposure to light provides the energy to initiate this chemical reaction. Storing solutions at elevated temperatures also increases the rate of degradation.
Q3: What are the visual and chemical indicators of this compound degradation?
There are several key indicators that a this compound solution has degraded and is no longer safe for use:
-
Color Change: A fresh, properly prepared working solution should be clear. A yellow discoloration is a sign of oxidation and degradation.[2][4]
-
Precipitate Formation: The presence of crystals or any particulate matter in the solution indicates that the compound may be coming out of solution or that degradation products have formed.[2][4]
-
pH Drop: A significant drop in the pH of the working solution is a critical indicator of degradation. The formation of hydrobromic acid will lower the pH. A pH below 5.0 is considered toxic and the solution must be discarded.[1] Some institutions recommend a pH of >5.0, while others suggest a more neutral pH between 7.0-7.4.[1][5]
Q4: Can I use a this compound solution that has a low pH?
No. A low pH is a definitive sign of degradation and the presence of toxic byproducts.[1] Administering such a solution can cause severe irritation, inflammation, and other adverse reactions in the animal, leading to unreliable experimental results and animal welfare concerns.[1][5] Do not attempt to adjust the pH of a degraded solution.[1]
Troubleshooting Guide
| Issue | Potential Cause | Solution |
| Inconsistent anesthetic depth or duration | - Improperly prepared solution (incorrect concentration)- Degraded solution with reduced efficacy- Animal strain, sex, or body composition variability[2][4] | - Verify your preparation protocol and calculations.- Prepare a fresh working solution from a stable stock solution.- Test the dose on a small cohort of animals to determine the optimal dose for your specific strain and model.[9] |
| Adverse reactions in animals (e.g., peritonitis, adhesions) | - Administration of a degraded, acidic solution- High dose or concentration of the anesthetic- Repeated injections[1][2] | - Immediately discard any solution that is discolored, has a precipitate, or a low pH.- Strictly adhere to recommended dosages and concentrations.- this compound is generally not recommended for repeated anesthesia.[2][4] If multiple anesthetic events are required, consider alternative anesthetics like isoflurane or ketamine/xylazine.[4] |
| Precipitate forms in the refrigerated stock solution | - The solute ("Avertin") can "freeze" out of the tert-amyl alcohol solvent at refrigerated temperatures. | - Gently warm the stock solution to room temperature (around 40°C can help) and stir until the precipitate is completely redissolved before preparing the working solution.[4] |
| Working solution appears cloudy after preparation | - Incomplete dissolution of the stock solution in the aqueous diluent.- Use of polystyrene plastics which can dissolve in the tert-amyl alcohol solvent and then precipitate.[10] | - Ensure vigorous and prolonged stirring when preparing the working solution. Gentle warming can aid dissolution.[4][9]- Use polypropylene or glass pipettes and containers.[9][10][11] |
Experimental Protocols
Preparation of 100% this compound Stock Solution
This protocol outlines the preparation of a concentrated stock solution of this compound.
Materials:
-
2,2,2-Tribromoethanol powder
-
Tertiary-amyl alcohol (2-methyl-2-butanol)
-
Sterile, dark glass bottle or a clear glass bottle wrapped in aluminum foil
-
Magnetic stirrer and stir bar
-
Calibrated scale
-
Appropriate personal protective equipment (gloves, lab coat, safety glasses)[4]
Procedure:
-
In a chemical fume hood, weigh 10 g of 2,2,2-Tribromoethanol powder and place it into the dark glass bottle.
-
Add 10 ml of tertiary-amyl alcohol to the bottle.[7] This creates a 1 g/ml (100%) stock solution.
-
Add a sterile magnetic stir bar to the bottle.
-
Seal the bottle and place it on a magnetic stirrer. Stir at room temperature until the powder is completely dissolved. This may take several hours or even overnight.[4][11] Gentle heating to approximately 40°C can aid in dissolution.[4][7]
-
Once fully dissolved, label the bottle with the solution name, concentration, preparation date, and an expiration date of 6 months.[6][7]
-
Store the stock solution at 4°C and protected from light.[6][7]
Preparation of 1.25% Working Solution
This protocol details the dilution of the stock solution to a working concentration suitable for administration.
Materials:
-
100% this compound stock solution
-
Sterile diluent (e.g., sterile saline or tissue-culture grade distilled water)[6][12]
-
Sterile glassware (acid-washed and rinsed with distilled water is recommended)[2][12]
-
Sterile storage vials (dark glass or foil-wrapped)
-
pH indicator strips or a pH meter
Procedure:
-
Gently warm the stock solution to room temperature and ensure any precipitate is redissolved.
-
In a sterile container, add 39.5 ml of the sterile diluent.
-
While stirring, slowly add 0.5 ml of the 100% this compound stock solution to the diluent.[4] This will result in a 1.25% working solution (12.5 mg/ml).
-
Continue to stir until the solution is completely clear.
-
Filter the working solution through a 0.2 µm sterile filter into a sterile, light-protected container.[4][6]
-
Test the pH of the final solution. It should be above 5.0.[1] If the pH is low, discard the solution.
-
Label the container with the solution name, concentration, preparation date, and an expiration date of 2 weeks.[4][6][7]
-
Store the working solution at 4°C and protected from light.[1][4][6]
Visualizing the Degradation Pathway and Troubleshooting Logic
To further clarify the critical aspects of this compound stability, the following diagrams illustrate the degradation pathway and a logical workflow for troubleshooting common issues.
Caption: this compound degradation pathway.
References
- 1. research.ucdavis.edu [research.ucdavis.edu]
- 2. freimann.nd.edu [freimann.nd.edu]
- 3. Repeated Administration of this compound in C57BL/6NHsd Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.uky.edu [research.uky.edu]
- 5. animal.research.wvu.edu [animal.research.wvu.edu]
- 6. research.uga.edu [research.uga.edu]
- 7. IG033: this compound (Avertin®) in Rodents | Animal Care Program | Michigan State University [animalcare.msu.edu]
- 8. louisville.edu [louisville.edu]
- 9. urmc.rochester.edu [urmc.rochester.edu]
- 10. research.unc.edu [research.unc.edu]
- 11. urmc.rochester.edu [urmc.rochester.edu]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
Technical Support Center: Ensuring the Purity of Non-Pharmaceutical Grade Tribromoethanol
A Guide for Researchers, Scientists, and Drug Development Professionals
From the Senior Application Scientist's Desk:
Welcome to the technical support center for Tribromoethanol (TBE). As you know, TBE, often prepared as Avertin, is a widely used anesthetic for short-term procedures in laboratory animals, particularly rodents.[1][2][3] However, since it is no longer available as a pharmaceutical-grade product, researchers must compound their own solutions from non-pharmaceutical grade powder.[2][4][5][6][7] This introduces a critical responsibility: ensuring the purity and stability of the anesthetic to safeguard animal welfare and maintain the integrity of your research.
Improperly prepared or stored TBE can degrade into toxic byproducts, namely dibromoacetaldehyde and hydrobromic acid.[1][4] These compounds are irritants and can lead to severe adverse effects, including peritonitis, abdominal adhesions, intestinal ileus, and even death.[4][5][8][9][10] This guide is designed to provide you with the necessary knowledge and protocols to confidently prepare and use TBE, minimizing risks and ensuring reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities in non-pharmaceutical grade this compound and how do they form?
A1: The most significant impurities are the degradation products that form after the solution is prepared. The two main culprits are dibromoacetaldehyde and hydrobromic acid .[1][4] These are formed when this compound is exposed to heat and light.[1][3][6] Hydrobromic acid is a strong acid that drastically lowers the pH of the solution, making it highly irritating to tissues upon injection.
Q2: How can I visually assess the quality of my TBE powder and solutions?
A2: Pure, solid this compound should be a white crystalline powder. If the powder appears dark or discolored, it may need to be recrystallized before use.[11] For prepared solutions (both stock and working), they should be clear and colorless. A yellow or brownish discoloration is a definitive sign of degradation and indicates the presence of toxic byproducts.[4][12][13] Any solution that is discolored or contains a precipitate must be discarded immediately as chemical waste.[4][7]
Q3: What are the optimal storage conditions for this compound powder and its solutions?
A3: Proper storage is critical to prevent degradation.
-
TBE Powder: Store in a tightly sealed, light-proof container in a cool, dry place.
-
Stock Solution (in tert-amyl alcohol): This solution is light-sensitive and hygroscopic (absorbs moisture from the air).[4] It should be stored in a dark or foil-wrapped glass bottle, tightly sealed, at 4°C or frozen at -20°C.[6][12] Frozen stock solutions can be stable for up to 6 months.[7][13]
-
Working Solution (diluted for injection): This solution is the most susceptible to degradation. It must be stored protected from light at 4°C (39°F).[4][11] It is strongly recommended to prepare the working solution fresh for each use.[7][14] If stored, it should be considered safe for a maximum of two weeks.[4][8][11]
Q4: Why is the pH of the working solution so important?
A4: The pH is a direct indicator of TBE degradation. The formation of hydrobromic acid will cause the pH to drop. A pH below 5.0 is considered toxic and indicates the solution is unsafe for injection.[2][10] The target pH for the working solution should be within a physiologically appropriate range (ideally >5.0).[13] It is mandatory to test the pH of the working solution before each use.[6]
Troubleshooting Guide
| Problem | Probable Cause | Solution & Explanation |
| Anesthetic solution is yellow or has a precipitate. | Degradation of this compound due to exposure to light, heat, or age. | Immediate Action: Discard the solution as chemical waste. Causality: The yellow color indicates the formation of toxic degradation products.[4][13] A precipitate can be undissolved TBE or contaminants. Injecting this solution can cause severe peritonitis and mortality.[4][5] Prevention: Always store solutions protected from light at 4°C and adhere to strict expiration dates (max 2 weeks for working solutions).[4][11] |
| Inconsistent anesthetic depth or duration. | Impure or degraded TBE solution; incorrect dosage. | Immediate Action: Stop using the current batch of anesthetic. Causality: Degradation reduces the concentration of active TBE, leading to unpredictable anesthetic effects.[5][8] This variability compromises both animal welfare and experimental reproducibility. Solution: Prepare a fresh working solution from a reliable stock, ensuring complete dissolution. Re-verify your dosage calculations (typically 125-300 mg/kg for mice).[11] |
| Post-operative complications (peritonitis, adhesions, mortality). | Injection of degraded, acidic TBE solution. | Immediate Action: Report adverse events to your institution's veterinary staff and IACUC.[6] Causality: The toxic byproducts, dibromoacetaldehyde and hydrobromic acid, are potent irritants to the peritoneal cavity, causing inflammation, tissue damage, and ileus (cessation of gut motility).[5][6][8][10] Solution: Implement a strict quality control check for every new batch of working solution. This must include a pH test before each use.[6] Do not use any solution with a pH < 5.0.[2][13] |
Key Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (100% w/v)
This protocol describes making a 1 g/mL stock solution.
Materials:
-
2,2,2-Tribromoethanol powder
-
tert-Amyl alcohol (2-methyl-2-butanol)
-
Dark glass bottle or clear glass bottle with aluminum foil
-
Magnetic stirrer and stir bar
-
Scale and weigh boats
Procedure:
-
In a chemical fume hood, wearing appropriate PPE (gloves, lab coat, safety glasses), weigh 10 g of 2,2,2-Tribromoethanol.[12]
-
Add the powder to your light-protected glass bottle.
-
Add 10 mL of tert-amyl alcohol to the bottle.[11]
-
Add a sterile magnetic stir bar, cap the bottle tightly, and place it on a magnetic stirrer.
-
Stir the solution until all the TBE powder is completely dissolved. This may take several hours or overnight.[12] Gentle heating to approximately 40°C can aid dissolution, but must be done with caution and away from ignition sources.[3][4]
-
Once dissolved, label the bottle clearly with "this compound Stock (1g/mL)", the preparation date, and an expiration date (e.g., 6 months if stored at 4°C).[12][13]
-
Store the stock solution at 4°C, protected from light.[11]
Protocol 2: Preparation of this compound Working Solution (e.g., 1.25% or 12.5 mg/mL)
Materials:
-
TBE Stock Solution (from Protocol 1)
-
Sterile diluent (e.g., sterile saline 0.9% or sterile PBS)[3]
-
Sterile glass container
-
Sterile 0.2 µm syringe filter
-
Sterile syringes and needles
Procedure:
-
Warm the sterile diluent slightly to facilitate mixing.
-
In a sterile, light-protected glass container, add 39.5 mL of your sterile diluent.
-
Add 0.5 mL of the TBE stock solution to the diluent to create a total volume of 40 mL.[4] This creates a 1:80 dilution, resulting in a 1.25% (12.5 mg/mL) working solution.
-
Mix thoroughly by stirring.
-
Draw the entire solution into a sterile syringe and pass it through a 0.2 µm syringe filter into a final sterile, light-protected storage container (e.g., a sterile amber vial).[5][11] This step both sterilizes the solution and removes any micro-precipitates.
-
Label the vial with "this compound Working Solution (12.5 mg/mL)", the preparation date, and an expiration date of no more than 2 weeks from preparation.[6]
-
Store at 4°C, protected from light.[6]
Protocol 3: Mandatory Quality Control - pH Testing
This check must be performed before each set of injections.
Materials:
-
TBE Working Solution
-
pH indicator strips (with a range that covers pH 4-7)
Procedure:
-
Withdraw a small aliquot of the working solution to be used for the day's procedures.
-
Place a single drop of the solution onto a pH indicator strip.[6]
-
Compare the color of the strip to the provided chart.
-
Decision:
Visualizing Key Processes
To better understand the critical aspects of TBE handling, the following diagrams illustrate the degradation pathway and the essential workflow for ensuring purity.
Caption: Degradation pathway of this compound.
Caption: Workflow for ensuring TBE purity.
References
- 1. nbinno.com [nbinno.com]
- 2. research.ucdavis.edu [research.ucdavis.edu]
- 3. Use of Avertin | Office of the Vice President for Research [ovpr.uchc.edu]
- 4. research.uky.edu [research.uky.edu]
- 5. research.uga.edu [research.uga.edu]
- 6. animal.research.wvu.edu [animal.research.wvu.edu]
- 7. louisville.edu [louisville.edu]
- 8. unomaha.edu [unomaha.edu]
- 9. Adverse effects of this compound as used in the production of transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.utsa.edu [research.utsa.edu]
- 11. IG033: this compound (Avertin®) in Rodents | Animal Care Program | Michigan State University [animalcare.msu.edu]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
- 13. Standard on Use of this compound (Avertin) | Research Administration and Compliance [research.ncsu.edu]
- 14. oacu.oir.nih.gov [oacu.oir.nih.gov]
Validation & Comparative
A Comparative Guide to Tribromoethanol and Ketamine/Xylazine for Rodent Anesthesia
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate anesthetic agent is a critical decision in rodent-based research, with the potential to significantly impact both animal welfare and experimental outcomes. This guide provides an in-depth comparison of two commonly used injectable anesthetic regimens: Tribromoethanol (often referred to by its former trade name, Avertin) and the combination of ketamine and xylazine.
At a Glance: Key Differences
| Feature | This compound (Avertin) | Ketamine/Xylazine |
| Anesthetic Class | Sedative-hypnotic | Dissociative anesthetic (Ketamine) & α2-adrenergic agonist (Xylazine) |
| Primary Use | Short-term surgical procedures[1] | Wide range of surgical and non-surgical procedures |
| Stability | Prone to degradation by light and heat, forming toxic byproducts[2][3] | Relatively stable solution |
| Adverse Effects | Peritonitis, abdominal adhesions, ileus, mortality, especially with repeated use[2][4][5] | Respiratory depression, hypothermia, cardiovascular effects[6][7] |
| Regulatory Status | Not a controlled substance, but its use is discouraged by many IACUCs[2][4] | Ketamine is a controlled substance |
| Preparation | Requires careful in-house preparation from non-pharmaceutical grade components[1][8] | Can be prepared from pharmaceutical-grade drugs[9] |
Mechanism of Action: A Tale of Two Pathways
The distinct physiological effects of this compound and the ketamine/xylazine cocktail stem from their different interactions with the central nervous system.
This compound acts as a positive allosteric modulator of GABA-A and glycine receptors, which are the primary inhibitory neurotransmitter receptors in the brain.[10][11] This enhances the effects of the inhibitory neurotransmitters GABA and glycine, leading to widespread central nervous system depression and resulting in sedation and hypnosis.
Ketamine/Xylazine , a combination of two distinct drugs, produces anesthesia through a synergistic effect.[12]
-
Ketamine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.[13][14][15] By blocking this receptor, ketamine produces a state of "dissociative anesthesia," characterized by analgesia, amnesia, and catalepsy, while generally preserving respiratory drive.[13]
-
Xylazine , an α2-adrenergic agonist, provides sedation, muscle relaxation, and analgesia by inhibiting the release of the neurotransmitter norepinephrine in the central nervous system.[13]
Mechanisms of action for this compound and Ketamine/Xylazine.
Efficacy and Physiological Effects: A Head-to-Head Comparison
| Parameter | This compound | Ketamine/Xylazine |
| Induction Time | Rapid, typically 1-5 minutes.[1][3] | Rapid, typically within 10-15 minutes.[12] |
| Duration of Anesthesia | Variable, approximately 15-30 minutes of surgical anesthesia.[1][2] | Approximately 1 hour of surgical anesthesia.[9] |
| Recovery | Generally rapid, with righting reflex returning in 40-90 minutes.[3] | Can be prolonged, with a mean immobility period of 3.8 hours in rats.[12] |
| Cardiovascular Effects | Can have fewer side effects on cardiovascular and hemodynamic stability compared to ketamine/xylazine.[16] Some studies report lower heart rates with ketamine/xylazine.[16] | Can cause bradycardia, hypotension, and cardiac depression.[7][17] However, ketamine alone can increase blood pressure and heart rate.[16][18] |
| Respiratory Effects | Can cause respiratory depression. | Known to cause respiratory depression, which can be additive between the two drugs.[7][17] |
| Thermoregulation | Can lead to hypothermia. | Induces hypothermia, with xylazine promoting heat loss through vasodilation.[6][19][20] |
| Analgesia | Provides good surgical analgesia.[3] | Xylazine provides analgesia.[4] |
Experimental Protocols: Preparation and Administration
This compound (Avertin) - Not Recommended for Survival Surgeries [4]
Due to its instability and potential for severe adverse effects, many institutions strongly discourage or prohibit the use of this compound for survival surgeries.[2][4] If its use is scientifically justified and approved by an Institutional Animal Care and Use Committee (IACUC), strict preparation and storage protocols must be followed.
Preparation of this compound (Example Protocol)
-
Stock Solution (1.6 g/mL):
-
In a chemical fume hood, dissolve 10 g of 2,2,2-tribromoethanol powder in 6.2 mL of tertiary amyl alcohol (2-methyl-2-butanol) in a light-protected, capped container.[2][8]
-
Stir until fully dissolved. Gentle warming (around 40°C) can aid dissolution.[8]
-
Store the stock solution at 4°C, protected from light.[2] It is stable for up to 6 months.[2] Discard immediately if it turns yellow, as this indicates the formation of toxic byproducts.[2]
-
-
Working Solution (e.g., 20 mg/mL):
-
Warm the stock solution to dissolve any precipitates.[2]
-
In a fume hood, add 0.5 mL of the stock solution to 39.5 mL of sterile, USP-grade saline while stirring at 40°C.[2]
-
Filter-sterilize the working solution using a 0.2 µm filter.[3]
-
Store at 4°C, protected from light, for no more than 2 weeks.[2][3] Discard if the solution is discolored or contains a precipitate.[8]
-
The pH of the working solution should be tested to ensure it is within a physiological range (7.35-7.45).[3]
-
Administration (Mice):
-
Dose: 125-250 mg/kg administered via intraperitoneal (IP) injection.[2]
This compound preparation workflow.
Ketamine/Xylazine Combination
This combination is a widely accepted and more stable alternative to this compound.
Preparation of Ketamine/Xylazine Cocktail (Example Protocol for Mice)
-
Verify the concentrations of the stock solutions (e.g., Ketamine 100 mg/mL, Xylazine 100 mg/mL).[21]
-
In a sterile vial, combine:
-
1.75 mL Ketamine (100 mg/mL)
-
0.25 mL Xylazine (100 mg/mL)
-
8 mL sterile saline or sterile water for injection.[21]
-
-
This yields a solution with a concentration of 17.5 mg/mL Ketamine and 2.5 mg/mL Xylazine.[21]
-
Label the vial with the drug names, concentrations, dosage, and expiration date.[21]
Administration:
-
Mice: A common dose is 87.5 mg/kg Ketamine and 12.5 mg/kg Xylazine, which corresponds to 0.1 mL of the above solution per 20g of body weight, administered IP.[21] Another recommended starting dose is 100 mg/kg ketamine combined with 10 mg/kg xylazine.[22]
-
Rats: A suggested starting dose is 80 mg/kg ketamine and 10 mg/kg xylazine.[22] Another source suggests 60-80 mg/kg of Ketamine and 10-20 mg/kg of Xylazine.[9]
Ketamine/Xylazine preparation workflow.
Impact on Experimental Outcomes: A Critical Consideration
The choice of anesthetic can have profound, and sometimes confounding, effects on experimental results.
Neuroscience Research: Anesthetics, by their very nature, alter normal brain activity.[23] This is a critical consideration in neuroscience studies. For example, some anesthetics can induce neurotoxicity in developing brains and may lead to long-term cognitive and behavioral deficits.[24] Studies have also shown that anesthetics can temporarily disrupt the connections between brain cells.[25] The choice of anesthetic can influence the BOLD signal in fMRI studies, with different agents producing varying responses over time.[26] One study found that inhaled isoflurane was less disruptive to hippocampal neurons and memory formation in mice compared to other anesthetic regimens.[27]
Immunology Research: Anesthetic agents are known to have immunomodulatory effects.[28][29] Ketamine has been shown to have immunosuppressive effects, such as suppressing TNF-α and reducing phagocytosis.[30] In contrast, some volatile anesthetics like halothane may help combat viral and bacterial lung infections in mice.[31] The choice of anesthetic can also impact the study of the inflammatory response, with some agents potentially masking the effects of experimental interventions.[32]
Cancer Research: Anesthetics can influence immune function, which may have implications for studies on tumor metastasis and immunotherapy.[29]
Other Considerations:
-
Acute Pancreatitis Models: Ketamine/xylazine has been shown to affect the severity of cerulein-induced acute pancreatitis in mice.[33]
-
Cardiac Function: Both anesthetic regimens can affect cardiac function, with ketamine/xylazine potentially increasing blood pressure and heart rate, while Avertin may have less impact on hemodynamic stability.[16][18]
Conclusion and Recommendations
The choice between this compound and ketamine/xylazine for rodent anesthesia requires careful consideration of the specific experimental needs, animal welfare, and potential for confounding effects.
-
Ketamine/Xylazine: This combination is generally the preferred choice for most surgical procedures in rodents. Its stability, availability of pharmaceutical-grade components, and well-characterized effects make it a more reliable and reproducible option. However, researchers must be aware of its potential for respiratory and cardiovascular depression and take appropriate monitoring and supportive measures.
-
This compound: Due to its instability, potential for severe and unpredictable adverse effects, and the need for in-house preparation from non-pharmaceutical grade chemicals, the use of this compound is strongly discouraged, particularly for survival surgeries.[2][4] Its use should be limited to non-survival procedures where scientifically justified and approved by the relevant animal care and use committee.
Ultimately, the selection of an anesthetic regimen should be made in consultation with veterinary staff and the IACUC to ensure the highest standards of animal welfare and scientific rigor.
References
- 1. Use of Avertin | Office of the Vice President for Research [ovpr.uchc.edu]
- 2. iacuc.wsu.edu [iacuc.wsu.edu]
- 3. research.uga.edu [research.uga.edu]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. Adverse effects of this compound as used in the production of transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Basic physiological effects of ketamine-xylazine mixture as a general anesthetic preparation for rodent surgeries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of repeated anesthesia with ketamine and xylazine on the well-being of C57BL/6JRj mice | PLOS One [journals.plos.org]
- 8. research.uky.edu [research.uky.edu]
- 9. revvity.com [revvity.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. This compound [medbox.iiab.me]
- 12. Ketamine and xylazine for surgical anesthesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medisearch.io [medisearch.io]
- 14. pillintrip.com [pillintrip.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Anesthetic and pathological changes following high doses of ketamine and xylazine in Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Basic physiological effects of ketamine-xylazine mixture as a general anesthetic preparation for rodent surgeries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Anesthesia (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 22. scribd.com [scribd.com]
- 23. Frontiers | Anesthetized animal experiments for neuroscience research [frontiersin.org]
- 24. Neurotoxicity of Anesthetics: Mechanisms and Meaning from Mouse Intervention Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Study Suggests Disruptive Effects of Anesthesia on Brain Cell Connections Are Temporary [biology.ucsd.edu]
- 26. researchgate.net [researchgate.net]
- 27. Anesthesia Impairs Memory in Mice | The Scientist [the-scientist.com]
- 28. Effects of sevoflurane general anesthesia: immunological studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Frontiers | Systemic immune effects of anesthetics and their intracellular targets in tumors [frontiersin.org]
- 30. Frontiers | The impact of stress and anesthesia on animal models of infectious disease [frontiersin.org]
- 31. sciencedaily.com [sciencedaily.com]
- 32. Impact of Anesthetics on Immune Functions in a Rat Model of Vagus Nerve Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 33. journals.physiology.org [journals.physiology.org]
A Comparative Guide to the Validation of the Surgical Plane of Anesthesia with Tribromoethanol
For researchers, scientists, and drug development professionals, the selection of an appropriate anesthetic agent is a critical decision that directly impacts both animal welfare and the integrity of experimental data. Tribromoethanol (TBE), commonly known by its former trade name Avertin, has been a widely used injectable anesthetic in rodents for short-term procedures due to its rapid induction.[1][2] However, its use is increasingly scrutinized due to concerns about its non-pharmaceutical grade availability, potential for adverse effects, and variability in anesthetic depth.[1][3][4] This guide provides an in-depth comparison of this compound with other common anesthetic agents and details the essential methodologies for validating a stable surgical plane of anesthesia.
The Imperative of Anesthetic Plane Validation
A surgical plane of anesthesia is defined as a state where the animal is unconscious and does not respond to noxious stimuli.[5] Achieving and maintaining this state is not only an ethical obligation but also a scientific necessity to prevent stress-induced physiological changes that can confound experimental results. Unlike inhalant anesthetics where the depth of anesthesia can be readily adjusted, injectable agents like this compound offer less control once administered.[6][7] Therefore, a robust and consistent method of validation is paramount.
Methodologies for Validating the Surgical Plane of Anesthesia
A multi-faceted approach combining reflex assessment and physiological monitoring is essential for accurately determining the depth of anesthesia.
Reflex Assessment: The Foundational Checkpoint
The pedal withdrawal reflex (toe pinch) is the most reliable indicator of anesthetic depth in rodents.[8] A firm pinch to the webbing between the toes should elicit no response in an animal at a surgical plane of anesthesia.[9] It is crucial to apply sufficient pressure to evoke a pain response in a conscious animal. The tail pinch reflex can be used as a substitute in small rodents.[9]
Experimental Protocol: Reflex Assessment
-
Gently but firmly pinch the webbing between the toes of a hindlimb using forceps or your fingernails.
-
Observe for any withdrawal of the limb, muscle twitching, or vocalization.
-
Repeat the stimulus on the contralateral limb to confirm the response.
-
The absence of a response indicates a potential surgical plane of anesthesia. This should be confirmed with physiological monitoring.
-
Re-assess reflexes every 5-15 minutes throughout the procedure.[6][10]
Physiological Monitoring: The Quantitative Approach
While reflex assessment is fundamental, continuous monitoring of vital signs provides a more detailed and quantitative picture of the animal's physiological state.[11][12] Anesthetics inherently depress cardiovascular and respiratory function, making vigilant monitoring crucial for animal safety and data quality.[12]
Key Physiological Parameters to Monitor:
-
Respiratory Rate: A normal respiratory rate for an anesthetized mouse is between 55-100 breaths per minute.[13] A significant drop or increase can indicate the anesthetic plane is too deep or too light, respectively.[13]
-
Heart Rate: Anesthetized mice should maintain a heart rate of 300-500 beats per minute.[13] Bradycardia (slow heart rate) is a common side effect of many anesthetics.[14]
-
Body Temperature: Anesthetized rodents are highly susceptible to hypothermia due to their high surface area to body mass ratio.[11][15] Maintaining core body temperature between 36.0°C and 38.0°C (96.8°F – 100.4°F) with a warming device is critical.[13][15]
-
Mucous Membrane Color: Pink mucous membranes indicate adequate oxygenation. Pale or blue (cyanotic) membranes are a sign of poor perfusion and require immediate intervention.[13]
Experimental Workflow: Anesthetic Plane Validation
Caption: Workflow for validating the surgical plane of anesthesia.
Comparative Analysis of Anesthetic Agents
The choice of anesthetic should be guided by the specific requirements of the experimental procedure, considering factors like duration of anesthesia, potential for cardiorespiratory depression, and post-operative recovery.
| Anesthetic Agent | Typical Dosage (Mouse) | Induction Time | Duration of Surgical Anesthesia | Key Advantages | Key Disadvantages |
| This compound (TBE) | 125-300 mg/kg IP[3] | 1-2 minutes[1] | 15-30 minutes[2][16] | Rapid induction[1] | Non-pharmaceutical grade, potential for peritonitis and adhesions, variable anesthetic depth[1][3][4] |
| Isoflurane | 3-4% for induction, 1-3% for maintenance[5] | Rapid | Easily controlled | Wide safety margin, rapid recovery, easily adjustable anesthetic depth[5][6] | Requires specialized vaporizer and scavenging equipment[14] |
| Ketamine/Xylazine | 70-100 mg/kg Ketamine + 5-12 mg/kg Xylazine IP[5] | 5-10 minutes | 20-30 minutes[10] | Good analgesia and muscle relaxation[14] | Significant cardiorespiratory depression, potential for hypotension[14][17] |
| Ketamine/Xylazine/ Acepromazine | 80-100 mg/kg Ketamine + 8-12 mg/kg Xylazine + 1-3 mg/kg Acepromazine IP[5] | 5-10 minutes | 60-90 minutes[10] | Longer duration of anesthesia[18] | Increased potential for hypotension due to acepromazine |
Data-Driven Insights:
A study comparing isoflurane and this compound for echocardiography in mice found no significant difference in measured cardiac parameters between the two anesthetics.[19] However, the time required for data acquisition was significantly shorter with isoflurane.[19] Another study highlighted that a combination of ketamine, xylazine, and acepromazine provided a stable surgical plane of anesthesia for a longer duration compared to ketamine/xylazine alone.[14][18]
This compound: Special Considerations and Best Practices
Due to its non-pharmaceutical grade status, the preparation and storage of this compound solutions are critical to ensure safety and efficacy.
Protocol for this compound (1.25%) Solution Preparation:
-
Dissolution: In a chemical fume hood, dissolve 2.5 g of 2,2,2-tribromoethanol in 5 ml of 2-methyl-2-butanol (amylene hydrate). This may require gentle heating (to approximately 40°C) and vigorous stirring.[3]
-
Dilution: Add distilled water with continuous stirring to a final volume of 200 ml.[3]
-
Sterilization: Filter sterilize the final solution through a 0.2-micron filter into a sterile, light-protected container.[1][3]
-
Storage: Store the working solution at 4°C and protect it from light.[16] The working solution is stable for up to two weeks.[1][16]
-
Quality Control: Discard any solution that appears yellow, has precipitated, or is past its expiration date.[20] Degradation of TBE can produce toxic byproducts that may cause peritonitis or mortality.[1][16]
Logical Relationship: TBE Preparation and Safety
Caption: Critical steps in TBE preparation for ensuring animal safety.
Conclusion and Recommendations
While this compound offers rapid induction for short procedures, its use necessitates meticulous preparation and stringent validation of the surgical plane of anesthesia. The significant potential for adverse effects and the availability of safer, pharmaceutical-grade alternatives like isoflurane and ketamine combinations warrant careful consideration.[3][4] For procedures requiring precise control over anesthetic depth and a high margin of safety, isoflurane is the recommended choice.[5] When an injectable agent is necessary, a combination of ketamine and xylazine, with or without acepromazine, provides a more reliable and longer-lasting surgical plane of anesthesia than this compound, although cardiorespiratory monitoring is essential.[14][18]
Ultimately, the responsibility lies with the researcher to select the most appropriate anesthetic and to rigorously validate the depth of anesthesia to ensure both the welfare of the animal and the validity of the scientific data.
References
- 1. research.uga.edu [research.uga.edu]
- 2. Use of Avertin | Office of the Vice President for Research [ovpr.uchc.edu]
- 3. IG033: this compound (Avertin®) in Rodents | Animal Care Program | Michigan State University [animalcare.msu.edu]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. mcgill.ca [mcgill.ca]
- 7. mcgill.ca [mcgill.ca]
- 8. Safety and Efficacy of Various Combinations of Injectable Anesthetics in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uwm.edu [uwm.edu]
- 10. Anesthesia (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 11. wowhunts.com [wowhunts.com]
- 12. Getting Back to Basics: Surgical Monitoring in Rodents for Better Experiments [scintica.com]
- 13. az.research.umich.edu [az.research.umich.edu]
- 14. researchgate.net [researchgate.net]
- 15. uwm.edu [uwm.edu]
- 16. iacuc.wsu.edu [iacuc.wsu.edu]
- 17. Vital signs monitoring during injectable and inhalant anesthesia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparative Anesthesia and Analgesia – Laboratory Animals | Veterian Key [veteriankey.com]
- 19. Comparing isoflurane with this compound anesthesia for echocardiographic phenotyping of transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. research.uky.edu [research.uky.edu]
A Comparative Guide to the Histopathological Effects of Tribromoethanol and Alternative Anesthetics in Research
For decades, the selection of an appropriate anesthetic agent has been a critical decision point in the design of animal research studies. The ideal anesthetic should provide rapid induction, adequate surgical anesthesia, and a smooth recovery with minimal physiological disruption and no lasting pathological impact on the animal. Tribromoethanol (TBE), historically marketed as Avertin, has been widely used in laboratory rodents, particularly mice, due to its ease of administration and rapid action[1][2]. However, its use is fraught with controversy due to a significant body of evidence pointing to severe, often unapparent, histopathological side effects[3][4][5].
This guide provides a detailed comparison of the histopathological effects of this compound with commonly used alternatives, including ketamine/xylazine, isoflurane, and sevoflurane. It is intended to equip researchers, scientists, and drug development professionals with the necessary data to make informed, ethically sound decisions regarding anesthetic choice, thereby enhancing the welfare of research animals and the integrity of scientific outcomes.
This compound (Avertin): A Profile of High Risk and Variability
This compound is a non-pharmaceutical grade injectable anesthetic that induces central nervous system depression[3]. Its use in humans was discontinued in the 1940s due to associations with hepatic damage[1][6]. Despite this, its use has persisted in rodent research, largely because it is an uncontrolled substance[1].
Documented Histopathological Effects
The primary concern with TBE administered via intraperitoneal (IP) injection is severe, localized inflammation and tissue damage within the abdominal cavity. Studies have consistently reported a range of pathologies:
-
Chemical Peritonitis and Visceral Adhesions: TBE can cause acute peritoneal inflammation and the formation of fibrinous adhesions between abdominal organs[4][5][7]. These lesions can be observed even in animals that appear clinically normal, indicating that significant discomfort may be masked[1].
-
Muscle Necrosis: The irritant nature of TBE can lead to focal or diffuse necrosis of the subperitoneal muscle fibers of the abdominal wall[4][5].
-
Intestinal Ileus: Paralysis of the intestinal musculature (ileus) is a reported complication that can lead to fluid distension of the stomach and intestines, bacterial translocation, sepsis, and death[1][3][8].
-
Hepatic and Renal Toxicity: The degradation of TBE into toxic byproducts, such as dibromoacetaldehyde and hydrobromic acid, is a major cause of post-anesthetic illness and mortality[9][10]. These byproducts are known to be hepatotoxic and nephrotoxic[9]. While some studies using specific mouse strains and TBE doses reported no significant changes in liver or kidney histology[11][12][13], the risk associated with its degradation products remains a significant concern.
The Causality of TBE Toxicity: Instability and Impurity
The adverse effects of TBE are not solely dose-dependent but are critically linked to the chemical instability of the compound[3]. TBE powder and its solutions are susceptible to degradation when exposed to heat or light, breaking down into highly toxic and acidic compounds[9][10]. This chemical degradation is a key factor in the observed histopathology. Furthermore, the lack of a standardized method for preparation and storage, coupled with variability in the purity of commercial TBE powder, contributes to the inconsistent and often severe pathological outcomes reported in the literature[1][10]. Morbidity rates have been reported to range from 30-60%, with mortality as high as 35%[1].
Safer Harbors: A Histopathological Review of Anesthetic Alternatives
Given the significant risks associated with TBE, several alternative anesthetics are now recommended and widely used. These agents generally have a better safety profile, though they are not without their own considerations.
Ketamine/Xylazine Combination (Injectable)
This combination is arguably the most common injectable alternative to TBE for rodents. Ketamine, a dissociative anesthetic, provides analgesia and immobilization, while xylazine, an α2-adrenergic agonist, induces sedation and muscle relaxation[14][15].
-
Histopathological Profile: Compared to TBE, ketamine/xylazine results in far fewer and less severe pathologic changes[1][4]. However, localized inflammation and adipose necrosis at the injection site have been reported[15]. High doses of xylazine have been linked to pulmonary edema in rats[14]. Importantly, this combination can cause significant cardiovascular and respiratory depression, which, while not a direct histopathological effect, is a critical physiological consideration[14][16]. A study on a murine model of acute pancreatitis noted that ketamine/xylazine pretreatment altered disease severity markers, suggesting the anesthetic can have a substantial effect on inflammatory outcomes in certain experimental models[17].
Isoflurane (Inhalant)
Isoflurane is a volatile anesthetic delivered via a vaporizer, allowing for precise control over the depth of anesthesia. This method is considered a refinement in animal care.
-
Histopathological Profile: Isoflurane is associated with no known hepatic toxicity and has been shown to have fewer effects on hepatic function compared to agents like pentobarbital[18]. Morphometric analysis of the liver from isoflurane-treated rats showed no quantitative or qualitative differences in structure compared to controls[18]. However, like all anesthetics, it can have systemic effects. Some studies in models of Alzheimer's disease suggest that isoflurane may increase amyloid pathology and apoptosis in susceptible animals[19]. Furthermore, exposure to a combination of isoflurane, nitrous oxide, and midazolam in neonatal rats has been shown to cause long-lasting injury to the neuropil and developing synapses[20][21].
Sevoflurane (Inhalant)
Sevoflurane is another widely used volatile anesthetic, often favored in pediatric medicine for its rapid induction and recovery profile[2].
-
Histopathological Profile: The primary concern with sevoflurane relates to its use in neonatal animals. Accumulating evidence suggests that exposure during critical periods of brain development can induce neurotoxicity, including neuronal degeneration and impairment of synaptic plasticity[2][22][23]. Studies have documented long-lasting changes in dendritic morphology in juvenile rodents following neonatal exposure[22]. While generally considered safe for adult animals with a low incidence of organ toxicity, the potential for developmental neurotoxicity necessitates careful consideration when designing studies involving young animals[24].
Comparative Data Summary
The following table summarizes the key histopathological findings and characteristics of this compound and its common alternatives.
| Anesthetic Agent | Administration Route | Key Histopathological Effects | Advantages | Disadvantages & Risks |
| This compound (TBE) | Intraperitoneal | Chemical peritonitis, visceral adhesions, muscle necrosis, intestinal ileus, potential hepatotoxicity and nephrotoxicity[1][4][5][9]. | Rapid induction[1]. | High morbidity and mortality; unstable solution; toxic degradation products; effects vary by strain and preparation[1][3][10]. Not recommended for survival surgery[1]. |
| Ketamine/Xylazine | Intraperitoneal, Subcutaneous | Minimal systemic pathology; localized inflammation at the injection site possible[15]. High doses of xylazine may cause pulmonary edema[14]. | Generally safe and effective; provides good analgesia and muscle relaxation[15]. | Significant respiratory and cardiovascular depression[14]; may influence inflammatory models[17]. |
| Isoflurane | Inhalation | Minimal to no hepatic toxicity[18]. Potential for neurotoxicity and increased amyloid pathology in susceptible models[19][20]. | Precise control of anesthetic depth; rapid recovery; low organ toxicity profile[18][25]. | Requires specialized vaporizer equipment; potential for occupational exposure to waste gas[25][26]. |
| Sevoflurane | Inhalation | Developmental neurotoxicity (neuronal degeneration, altered synaptic plasticity) in neonatal animals[2][22]. Low organ toxicity in adults. | Very rapid induction and recovery[2]. | Risk of long-term neurocognitive effects in young animals[22][23]; requires specialized vaporizer equipment. |
Experimental Protocols for Comparative Assessment
To ensure the selection of the most appropriate anesthetic with the least pathological impact, a rigorous, controlled comparative study is essential. The following protocol outlines a self-validating system for such an evaluation.
Experimental Workflow for Anesthetic Comparison
Caption: Workflow for a comparative histopathological study of anesthetics.
Step-by-Step Methodology
-
Animal Selection and Acclimatization:
-
Action: Select a common mouse strain (e.g., C57BL/6 or ICR) of a specific age and sex. House animals under standard conditions for at least one week prior to the experiment.
-
Causality: Using a single, isogenic strain minimizes genetic variability that could influence anesthetic metabolism and response[27]. Acclimatization reduces stress-related physiological changes that could confound results.
-
-
Group Allocation and Anesthetic Preparation:
-
Action: Randomly assign animals to treatment groups (e.g., TBE, Ketamine/Xylazine, Isoflurane) and a control group (saline injection). Prepare TBE solution fresh, protect it from light, and filter-sterilize it immediately before use[28]. Ensure other anesthetics are within their expiration date and properly diluted.
-
Causality: Randomization prevents selection bias. The meticulous preparation of TBE is critical to minimize toxicity from degradation products, a known confounding variable[8][9].
-
-
Anesthesia Administration and Monitoring:
-
Action: Administer anesthetics to achieve a surgical plane of anesthesia for a standardized duration (e.g., 30 minutes). For injectables, use a consistent IP injection technique. For inhalants, use a calibrated vaporizer[26]. Monitor core body temperature, heart rate, and respiratory rate throughout the procedure. Provide thermal support to prevent hypothermia.
-
Causality: Standardizing the duration and depth of anesthesia ensures that any observed pathology is due to the agent itself, not the physiological stress of hypothermia or prolonged anesthesia.
-
-
Post-Anesthetic Observation and Euthanasia:
-
Action: Monitor animals during recovery, noting time to righting reflex and any adverse clinical signs. Euthanize subsets of animals at defined time points (e.g., 24 hours for acute effects, 14 days for chronic changes or resolution).
-
Causality: Staggered time points allow for the characterization of both acute inflammatory responses and chronic pathological changes like fibrosis and adhesions[4].
-
-
Necropsy and Tissue Collection:
-
Action: Perform a thorough gross necropsy, paying close attention to the abdominal cavity for signs of peritonitis, adhesions, or fluid accumulation. Collect key tissues including the abdominal wall at the injection site, liver, kidneys, spleen, and sections of the small intestine.
-
Causality: These tissues are the most frequently reported sites of TBE-induced pathology and are also relevant for assessing the systemic toxicity of other anesthetics[4].
-
-
Histological Processing and Evaluation:
-
Action: Fix tissues in 10% neutral buffered formalin, process, embed in paraffin, section at 5 µm, and stain with hematoxylin and eosin (H&E). A board-certified veterinary pathologist, blinded to the treatment groups, should examine all slides.
-
Causality: Blinding is the cornerstone of trustworthy, unbiased histopathological evaluation. It ensures that the pathologist's assessment is not influenced by knowledge of the treatment administered. A semi-quantitative scoring system should be used to grade lesions (e.g., inflammation, necrosis, fibrosis) for statistical comparison[3].
-
This compound Degradation and Cellular Damage Pathway
Caption: Degradation pathway of TBE and resulting local and systemic toxicity.
Conclusion and Authoritative Recommendations
The available evidence overwhelmingly indicates that this compound is an unreliable and potentially harmful anesthetic agent for laboratory rodents. The high risk of severe histopathological lesions, including chemical peritonitis and visceral adhesions, combined with unpredictable anesthetic depth and high mortality rates, compromises both animal welfare and scientific validity[1][4][9]. Many institutional animal care and use committees now prohibit or strongly discourage its use for survival surgery[1][10].
In contrast, modern alternatives offer a significantly improved safety profile.
-
For injectable anesthesia, a ketamine/xylazine combination is a well-established and safer alternative, provided the animal's cardiorespiratory function is carefully monitored[1][15].
-
For most procedures, particularly survival surgeries, inhalant anesthesia with isoflurane or sevoflurane delivered via a precision vaporizer represents the current gold standard. It allows for excellent control over anesthetic depth and promotes a rapid recovery with minimal lasting organ pathology in adult animals[18].
The principle of Refinement , one of the Three Rs of animal research, compels scientists to adopt methods that minimize animal pain and distress. The replacement of this compound with safer, more reliable anesthetics is a clear and actionable step toward fulfilling this ethical and scientific obligation.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. researchgate.net [researchgate.net]
- 3. Repeated Administration of this compound in C57BL/6NHsd Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adverse effects of this compound as used in the production of transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adverse effects of this compound as used in the production of transgenic mice | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Anesthetic and Pathologic Effects of this compound in Mice - M Goelz [grantome.com]
- 8. gv-solas.de [gv-solas.de]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. animal.research.wvu.edu [animal.research.wvu.edu]
- 11. Comparison of the anesthetic effects of 2,2,2-tribromoethanol on ICR mice derived from three different sources - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of the anesthetic effects of 2,2,2-tribromoethanol on ICR mice derived from three different sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anesthetic and pathological changes following high doses of ketamine and xylazine in Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Subcutaneous Compared with Intraperitoneal Ketamine–Xylazine for Anesthesia of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Isoflurane as an anesthetic for experimental animal surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Anesthesia with isoflurane increases amyloid pathology in mice models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. General Anesthesia Causes Long-Lasting Disturbances in the Ultrastructural Properties of Developing Synapses in Young Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. research.unipd.it [research.unipd.it]
- 23. Anesthetic Sevoflurane Causes Neurotoxicity Differently in Neonatal Naïve and Alzheimer's Disease Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. animalcare.umich.edu [animalcare.umich.edu]
- 26. IACUC Policy on Use of Isoflurane | Office of the Vice President for Research [ovpr.uchc.edu]
- 27. scispace.com [scispace.com]
- 28. research.uky.edu [research.uky.edu]
A Comparative Guide to Tribromoethanol and Its Alternatives for Anesthesia in Experimental Research
A Senior Application Scientist's In-Depth Analysis of Anesthetic Impact on Experimental Outcomes
For decades, 2,2,2-Tribromoethanol (TBE), commonly known by its historical trade name Avertin, has been utilized as an injectable anesthetic in laboratory rodents. Its rapid induction and recovery times made it a convenient choice for short surgical procedures. However, a growing body of evidence highlights significant concerns regarding its safety, stability, and confounding effects on experimental data. This guide provides a comprehensive comparison of TBE with two widely accepted alternatives—isoflurane and a ketamine/xylazine cocktail—to aid researchers in making informed decisions that ensure both animal welfare and the integrity of their scientific findings.
The Problem with Tribromoethanol: A Legacy of Complications
Initially used in humans, TBE was discontinued in the 1940s due to concerns about hepatic damage.[1] Its continued use in laboratory animals is largely due to its status as a non-controlled substance.[1] However, this convenience is overshadowed by a significant risk of severe adverse effects.
Intraperitoneal (IP) administration of TBE is associated with a range of pathologies, including chemical peritonitis, intestinal ileus, muscle necrosis, and fibrous adhesions of abdominal organs.[1][2] These complications can lead to post-anesthetic illness, sepsis, and mortality rates reported to be as high as 35%.[1] Even in animals that appear clinically normal, microscopic lesions and peritonitis are often present, indicating ongoing discomfort.[1]
A primary contributor to TBE's toxicity is its instability. When exposed to heat or light, TBE degrades into toxic byproducts, including dibromoacetaldehyde and hydrobromic acid, which are potent irritants and can cause tissue damage.[3][4] This degradation can occur even during storage of the powder and is exacerbated by improper preparation and handling of the anesthetic solution.[1][3] The pH of the TBE solution is a critical indicator of its safety; a pH below 5 is considered toxic.
Anesthetic Alternatives: A Safer and More Reliable Approach
Given the significant risks associated with TBE, researchers are strongly encouraged to consider safer, pharmaceutical-grade alternatives. The two most common and well-characterized alternatives are inhalant isoflurane and an injectable cocktail of ketamine and xylazine.
Isoflurane: An inhalant anesthetic that offers precise control over the depth of anesthesia and rapid recovery. It is administered using a vaporizer, which allows for fine-tuning of the anesthetic concentration.
Ketamine/Xylazine Cocktail: An injectable combination of a dissociative anesthetic (ketamine) and a sedative and analgesic (xylazine). This combination provides a reliable state of surgical anesthesia with good muscle relaxation.
Head-to-Head Comparison: TBE vs. Isoflurane vs. Ketamine/Xylazine
To facilitate an objective assessment, the following tables summarize the key characteristics and experimental impacts of TBE and its alternatives.
| Feature | This compound (TBE) | Isoflurane | Ketamine/Xylazine |
| Anesthetic Class | Sedative-hypnotic | Inhalant anesthetic | Dissociative anesthetic/alpha-2 adrenergic agonist |
| Administration | Intraperitoneal (IP) injection | Inhalation via vaporizer | Intraperitoneal (IP) or Intramuscular (IM) injection |
| Induction Time | Rapid (typically within minutes) | Rapid (typically within minutes) | Rapid (typically within minutes) |
| Recovery Time | Variable, can be prolonged | Rapid and predictable | Slower than isoflurane |
| Control over Depth | Poor; once injected, the dose cannot be adjusted | Excellent; easily adjusted via vaporizer settings | Poor; once injected, the dose cannot be adjusted |
| Analgesic Properties | Unknown | Minimal to none | Good (due to xylazine) |
| Regulatory Status | Non-controlled substance | Varies by region, generally requires a vaporizer | Ketamine is a controlled substance |
Impact on Experimental Outcomes: A Critical Consideration
The choice of anesthetic can have profound effects on physiological parameters, potentially confounding experimental results. The following sections and tables detail the known impacts of TBE and its alternatives on various biological systems.
Physiological and Pathological Effects
| Parameter | This compound (TBE) | Isoflurane | Ketamine/Xylazine |
| Mortality Rate | Can be high (up to 35%)[1], especially with repeated doses or improper preparation. | Low with proper monitoring. | Can be significant, especially in aged mice[5] or with improper dosing. |
| Morbidity | High incidence of peritonitis, adhesions, ileus, and muscle necrosis.[1][2] | Minimal with proper technique. | Can cause respiratory depression and hypothermia. |
| Pathological Lesions | Significantly greater than ketamine/xylazine, including necrosis and inflammation.[2][3] | Generally absent. | Can cause transient hepatic injury.[6] |
Cardiovascular, Respiratory, and Thermoregulatory Effects
| Parameter | This compound (TBE) | Isoflurane | Ketamine/Xylazine |
| Heart Rate | Decreases heart rate.[7] | Can cause an initial increase followed by a decrease.[5] | Causes significant bradycardia (decreased heart rate).[8] |
| Blood Pressure | Modest effects, generally maintained. | Causes dose-dependent hypotension (low blood pressure). | Can cause initial hypertension followed by hypotension. |
| Cardiac Output | Generally unchanged.[7] | Can be decreased. | Can be significantly decreased.[8] |
| Respiratory Rate | Causes respiratory depression.[9] | Causes dose-dependent respiratory depression.[10][11] | Causes significant respiratory depression.[10][11] |
| Body Temperature | Induces hypothermia.[12] | Induces hypothermia. | Induces significant hypothermia. |
Impact on Inflammatory and Metabolic Parameters
| Parameter | This compound (TBE) | Isoflurane | Ketamine/Xylazine |
| Pro-inflammatory Cytokines (IL-1β, IL-6) | High doses significantly increase levels in peritoneal fluid and spleen.[6][11] | Can have anti-inflammatory effects. | Can have both pro- and anti-inflammatory effects depending on the context. |
| Blood Glucose | Can cause hyperglycemia.[12] | Can cause hyperglycemia. | Can cause hyperglycemia. |
Experimental Protocols: A Step-by-Step Guide
For researchers transitioning away from TBE, the following are standard protocols for the preparation and administration of the recommended alternatives.
Preparation and Administration of this compound (For Reference Only)
Due to the significant risks, the use of TBE is strongly discouraged. This protocol is provided for informational purposes only.
Materials:
-
2,2,2-Tribromoethanol powder
-
tert-Amyl alcohol (2-methyl-2-butanol)
-
Sterile phosphate-buffered saline (PBS) or distilled water
-
Sterile amber glass bottles
-
0.2 µm syringe filter
-
Magnetic stirrer and stir bar
-
Fume hood
Protocol:
-
Stock Solution (100% w/v): In a fume hood, dissolve 10 g of TBE powder in 10 ml of tert-amyl alcohol in a sealed amber glass flask.
-
Stir the mixture on a magnetic stirrer at room temperature until the TBE is completely dissolved. This may take several hours.
-
Working Solution (e.g., 1.25% or 2.5%): Dilute the stock solution with sterile PBS or distilled water to the desired final concentration. For example, to make a 1.25% solution, add 1.25 ml of the stock solution to 98.75 ml of diluent.
-
Filter-sterilize the working solution through a 0.2 µm filter into a sterile, light-protected container.
-
Storage: Store the working solution at 4°C and protected from light. Discard after two weeks or if any discoloration or precipitate is observed.
-
Administration: Administer via intraperitoneal (IP) injection at a typical dose of 250 mg/kg.
Administration of Isoflurane
Materials:
-
Isoflurane, USP
-
Precision vaporizer
-
Oxygen or medical air source
-
Induction chamber
-
Nose cone or mask
-
Scavenging system for waste anesthetic gas
Protocol:
-
Place the animal in the induction chamber.
-
Set the oxygen/air flow rate to 0.8–1.5 L/min.
-
Set the isoflurane vaporizer to 2-3% for induction.
-
Once the animal is anesthetized (loss of righting reflex), transfer it to a surgical table and place its nose in a nose cone or mask.
-
Reduce the isoflurane concentration to 1-2.5% for maintenance of anesthesia.
-
Monitor the animal's respiratory rate and depth of anesthesia (e.g., pedal withdrawal reflex) throughout the procedure, adjusting the vaporizer setting as needed.
Preparation and Administration of Ketamine/Xylazine Cocktail
Materials:
-
Ketamine hydrochloride (100 mg/mL)
-
Xylazine hydrochloride (20 mg/mL or 100 mg/mL)
-
Sterile saline or sterile water for injection
-
Sterile syringes and needles
Protocol:
-
Cocktail Preparation: Prepare the anesthetic cocktail by mixing ketamine and xylazine in a sterile vial. A common mixture for mice is 100 mg/kg ketamine and 10 mg/kg xylazine. To achieve this, you can mix:
-
1.0 mL of Ketamine (100 mg/mL)
-
0.5 mL of Xylazine (20 mg/mL)
-
8.5 mL of sterile saline
-
-
The final concentration of this mixture will be 10 mg/mL ketamine and 1 mg/mL xylazine.
-
Administration: Administer the cocktail via IP injection at a volume of 0.1 mL per 10 grams of body weight.
-
Monitor the animal for depth of anesthesia and provide thermal support to prevent hypothermia.
Visualizing the Workflow: Anesthetic Administration
Caption: A comparison of the typical workflows for administering this compound, Isoflurane, and Ketamine/Xylazine.
Impact on Immunological Assays: A Note of Caution
Anesthetics can have immunomodulatory effects that may interfere with experimental results, particularly in immunological studies.[6][7][13][14][15] High doses of TBE have been shown to increase pro-inflammatory cytokine levels, which could mask or exaggerate the effects of an experimental treatment.[11][16] While the direct interference of TBE or its metabolites with common immunoassays like ELISA, flow cytometry, or Western blotting is not well-documented, the potential for such interactions should be considered. The choice of anesthetic should always be guided by the specific aims of the study and the potential for confounding effects on the immune system.
Conclusion: Prioritizing Scientific Integrity and Animal Welfare
The evidence overwhelmingly indicates that this compound is an unreliable and often harmful anesthetic agent for laboratory animals. Its potential to cause severe side effects and introduce significant variability into experimental data makes it a poor choice for modern, rigorous scientific research. Pharmaceutical-grade alternatives like isoflurane and ketamine/xylazine cocktails offer safer, more reliable, and more reproducible methods of anesthesia. By transitioning away from TBE, researchers can improve the welfare of their animal subjects and enhance the quality and reproducibility of their experimental outcomes.
References
- 1. Optimizing anesthesia and delivery approaches for dosing into lungs of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of ketamine/xylazine and isoflurane anesthesia on the establishment of mouse middle cerebral artery occlusion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of stored and newly prepared this compound in ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journalaji.com [journalaji.com]
- 6. Effects of anaesthesia and surgery on the immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Isoflurane and ketamine-xylazine modify pharmacokinetics of [18F]SynVesT-1 in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Research Portal [iro.uiowa.edu]
- 11. Isoflurane, ketamine-xylazine, and urethane markedly alter breathing even at subtherapeutic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aged mice show an increased mortality after anesthesia with a standard dose of ketamine/xylazine | Semantic Scholar [semanticscholar.org]
- 13. Effects of anesthesia and other perioperative factors on immune function: a narrative review [signavitae.com]
- 14. Anesthetics, immune cells, and immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. General Anesthetics on Immune System Cytokines: A Narrative Review Article - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinetics of proinflammatory cytokines after intraperitoneal injection of this compound and a this compound/xylazine combination in ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Anesthetic Agents in Laboratory Rodents: A Critical Evaluation of Tribromoethanol and Its Modern Alternatives
For decades, 2,2,2-Tribromoethanol (TBE), commercially known as Avertin, served as a staple injectable anesthetic for short-term procedures in laboratory rodents. Its rapid induction and potent anesthetic properties made it a convenient choice, particularly in the pioneering days of transgenic research. However, the scientific community's understanding of animal welfare and anesthetic safety has evolved significantly. Concerns over TBE's stability, post-procedural complications, and the lack of a pharmaceutical-grade formulation have rightly shifted the focus towards safer, more reliable, and scientifically sound alternatives.[1][2][3][4]
This guide provides an in-depth comparison of Tribromoethanol with the current gold-standard anesthetic agents. We will move beyond simple lists of pros and cons to explore the mechanistic underpinnings, present comparative experimental data, and offer validated protocols to empower researchers, scientists, and drug development professionals to make informed, ethically responsible decisions that enhance both animal welfare and data quality.
The Case of this compound (Avertin): A Legacy Under Scrutiny
This compound is a sedative-hypnotic agent that induces anesthesia by acting as a positive allosteric modulator of inhibitory GABA-A and glycine receptors in the central nervous system.[5][6] Historically, its appeal was clear: as an injectable, it circumvents the need for costly vaporizer and scavenging systems, and it provides a rapid onset of surgical anesthesia.[1][7]
However, the continued use of TBE presents significant challenges that can compromise both animal health and experimental integrity.
The Drawbacks of Compounded TBE:
-
Chemical Instability: TBE is notoriously unstable, degrading in the presence of heat or light to form dibromoacetaldehyde and hydrobromic acid.[1][3][7] This degradation significantly lowers the solution's pH. Administration of these toxic byproducts is a primary cause of severe adverse effects.[1][7]
-
Severe Post-Anesthetic Complications: The administration of TBE, particularly degraded solutions, is strongly associated with a high incidence of dose-dependent morbidity and mortality.[2][3] Documented complications include chemical peritonitis, abdominal adhesions, muscle necrosis, and intestinal ileus (a painful and often fatal blockage of the gut).[1][2][8] Morbidity rates have been reported to range from 30-60%.[2]
-
Lack of Pharmaceutical Grade Product: TBE is no longer manufactured as a commercial anesthetic.[1][8] Researchers must compound it from non-pharmaceutical-grade powder, introducing variability in purity and concentration, and placing the onus of quality control entirely on the end-user.[2][3]
-
Inconsistent Efficacy: The anesthetic depth and duration produced by TBE can be highly variable and unpredictable, influenced by the animal's strain, sex, and metabolic status.[1][2][8] This inconsistency is a critical flaw for studies requiring precise and repeatable surgical planes.
-
Contraindications: Due to its risks, TBE is strongly discouraged for survival surgeries or any procedure requiring more than a single anesthetic event.[2][7]
Given these substantial risks, the use of TBE requires rigorous scientific justification and approval by institutional animal care and use committees (IACUC).[3][4]
Superior Alternatives: A Comparative Analysis
Modern anesthetic practice in laboratory rodents is dominated by two primary categories: inhalant anesthetics and combination injectable anesthetics. These methods offer vastly improved safety profiles, greater control, and more predictable outcomes compared to TBE.
Inhalant Anesthetics: The Gold Standard of Control
Inhalant agents like Isoflurane are the preferred choice for most surgical procedures due to their high degree of control and safety.[9][10]
-
Mechanism of Action: While the exact mechanism is complex, volatile anesthetics are thought to enhance the activity of inhibitory neurotransmitter receptors (like GABA-A and glycine) and inhibit the activity of excitatory receptors (like NMDA).
-
Key Agent: Isoflurane
-
Advantages:
-
Precise Control: Anesthetic depth can be adjusted in real-time by changing the vaporizer setting, allowing for rapid lightening or deepening of anesthesia as needed.[9][11]
-
Rapid Induction and Recovery: Animals are typically induced within minutes and recover swiftly once removed from the anesthetic source.[11]
-
Minimal Metabolism: Isoflurane is primarily eliminated via the lungs, with very little metabolism by the liver or kidneys. This makes it an excellent choice for animals with compromised organ function or for studies where drug metabolism is a confounding variable.[10]
-
-
Disadvantages:
-
Injectable Anesthetic Combinations: The Versatile Workhorse
For procedures where an inhalant setup is impractical or for short-term immobilization, injectable "cocktails" provide a safe and effective alternative to TBE. The most common and well-validated combination is Ketamine and Xylazine.[12]
-
Mechanism of Action (Ketamine/Xylazine): This is a classic example of "balanced anesthesia."
-
Key Combination: Ketamine/Xylazine ("K/X")
-
Advantages:
-
Effective Surgical Anesthesia: Produces reliable surgical anesthesia for 30-60 minutes.[13][14]
-
Pharmaceutical Grade: Both components are readily available as pharmaceutical-grade drugs, ensuring purity and consistency.
-
Fewer Adverse Effects: When used correctly, K/X results in significantly fewer pathologic changes and lower morbidity and mortality compared to TBE.[2]
-
-
Disadvantages:
-
Cardiorespiratory Depression: This combination can cause significant bradycardia (slowed heart rate), hypotension, and respiratory depression.[12]
-
Thermoregulation: Rodents anesthetized with K/X are prone to hypothermia. Providing supplemental heat is not just recommended; it is critical for survival and proper recovery.[15]
-
Fixed Duration: Unlike inhalants, the anesthetic depth and duration cannot be easily adjusted once the injection is administered. To prolong anesthesia, only a supplemental dose of ketamine (1/3 of the original dose) should be given.[15]
-
-
Data-Driven Comparison of Anesthetic Agents
To facilitate an objective choice, the following table summarizes the key performance characteristics of TBE and its primary alternatives.
| Feature | This compound (TBE) | Inhalant Anesthetics (Isoflurane) | Ketamine/Xylazine Cocktail |
| Control Over Depth | Poor; fixed upon injection | Excellent; real-time adjustment | Poor; fixed upon injection |
| Induction Speed | Rapid (1-2 minutes)[1] | Rapid (2-5 minutes) | Moderate (3-5 minutes) |
| Recovery Speed | Variable; can be prolonged | Rapid and predictable[11] | Moderate to slow (~50 min)[16] |
| Analgesic Quality | Good for short procedures[1] | Good, but requires supplemental analgesics for post-op pain | Good, provided by both agents |
| Safety Margin | Narrow; risk of overdose and toxicity[11] | Wide; very safe with proper monitoring | Moderate; risk of cardiorespiratory depression |
| Key Side Effects | Peritonitis, adhesions, ileus, nephrotoxicity[1][2] | Respiratory depression, hypotension (dose-dependent)[11] | Respiratory depression, bradycardia, hypothermia[12] |
| Equipment Required | Syringes, needles | Precision vaporizer, scavenging system, gas source | Syringes, needles, supplemental heat source |
| Regulatory Status | Non-pharmaceutical grade; must be compounded[1] | Pharmaceutical grade | Pharmaceutical grade |
| Recommendation | Not Recommended for most procedures; use requires strong scientific justification | Gold Standard for survival surgery and most procedures | Excellent Alternative to inhalants; ideal for batch surgeries or when vaporizers are unavailable |
Visualizing the Anesthetic Decision Process
Choosing the appropriate anesthetic regimen is a critical step in experimental design. The following workflow provides a logical pathway for selecting an agent based on procedural requirements and available resources.
Caption: Decision workflow for selecting an appropriate rodent anesthetic.
Standardized Experimental Protocols
Adherence to validated protocols is essential for ensuring anesthetic efficacy and animal safety.
Protocol 1: Preparation and Administration of Ketamine/Xylazine for Mice
This protocol describes the preparation of a standard K/X cocktail. Causality Note: Diluting the stock drugs in sterile saline not only achieves the correct final concentration but also reduces the irritation potential of the injectable solution.
Materials:
-
Ketamine (100 mg/mL)
-
Xylazine (20 mg/mL)
-
Sterile 0.9% Saline for injection
-
Sterile vials and syringes
Methodology:
-
Cocktail Preparation: In a sterile vial, combine:
-
1.0 mL Ketamine (100 mg/mL)
-
0.5 mL Xylazine (20 mg/mL)
-
8.5 mL Sterile Saline
-
This yields a final solution of 10 mg/mL Ketamine and 1 mg/mL Xylazine.[15]
-
-
Dosage Calculation: The standard dose is 80-100 mg/kg for Ketamine and 5-10 mg/kg for Xylazine, administered intraperitoneally (IP).[15] For the solution prepared above, this corresponds to an injection volume of approximately 0.1 mL per 10 grams of body weight.
-
Administration:
-
Weigh the mouse accurately to determine the correct volume.
-
Administer via IP injection in the lower right abdominal quadrant, avoiding the midline to prevent injection into the cecum or bladder.
-
-
Monitoring:
-
Place the animal in a clean cage with a supplemental heat source.
-
Confirm surgical anesthesia by ensuring the absence of a pedal withdrawal reflex (toe pinch).
-
Monitor respiratory rate throughout the procedure (normal anesthetized rate is 55-100 breaths/min).[17]
-
Protocol 2: Isoflurane Anesthesia via Precision Vaporizer
This protocol outlines the standard procedure for inhalant anesthesia. Causality Note: Using a precision vaporizer is non-negotiable as it is the only way to accurately deliver a specific, safe concentration of the anesthetic gas, preventing accidental overdose which can easily occur with open-drop methods.
Materials:
-
Precision vaporizer calibrated for Isoflurane
-
Oxygen source (compressed gas cylinder)
-
Induction chamber
-
Nose cone delivery circuit
-
Active gas scavenging system
Methodology:
-
Induction:
-
Maintenance:
-
Monitoring:
-
Confirm anesthetic depth with a toe pinch before the first incision.
-
Monitor respiration and body temperature continuously. Apply supplemental heat.
-
Apply a veterinary-grade ophthalmic ointment to prevent corneal drying.
-
-
Recovery:
-
Once the procedure is complete, turn off the vaporizer and maintain oxygen flow for a few minutes.
-
Transfer the animal to a warm, clean recovery cage and monitor until it is fully ambulatory.
-
Conclusion and Authoritative Recommendation
While this compound played a historical role in rodent anesthesia, its significant and unpredictable safety risks, coupled with the lack of a regulated, pharmaceutical-grade product, render it an obsolete choice for the vast majority of modern research applications. The potential for TBE to induce inflammation and peritonitis introduces a critical, non-experimental variable that can confound study results, particularly in immunology, oncology, and toxicology.[2]
The current standards of care—inhalant isoflurane and injectable ketamine/xylazine combinations —offer superior safety, control, and reproducibility. Isoflurane stands as the gold standard for its precision and safety, especially in survival surgeries.[10] Ketamine/xylazine provides a reliable, accessible, and effective injectable alternative when used with appropriate monitoring and thermal support.[2][13]
As Senior Application Scientists, our primary directive is to support robust, reproducible, and ethically sound research. Therefore, we unequivocally recommend the adoption of modern, pharmaceutical-grade anesthetics over compounded this compound. This choice not only aligns with the highest standards of animal welfare but also fundamentally enhances the quality and integrity of the scientific data produced.
References
- 1. research.uga.edu [research.uga.edu]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. IG033: this compound (Avertin®) in Rodents | Animal Care Program | Michigan State University [animalcare.msu.edu]
- 4. Use of this compound (Avertin) Policy - Wayne State University [research.wayne.edu]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound [medbox.iiab.me]
- 7. research.ucdavis.edu [research.ucdavis.edu]
- 8. research.uky.edu [research.uky.edu]
- 9. Administering Anesthesia to Mice, Rats, and Hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.fiu.edu [research.fiu.edu]
- 11. Rodent Anesthesia and Analgesia | Animal Care and Use Program [animalcare.ubc.ca]
- 12. researchgate.net [researchgate.net]
- 13. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]
- 14. msm.edu [msm.edu]
- 15. einsteinmed.edu [einsteinmed.edu]
- 16. Revisiting this compound as a safe and effective murine anesthetic for veterinary clinical and biomedical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. az.research.umich.edu [az.research.umich.edu]
A Comparative Analysis of Anesthetic Recovery Times: A Guide for Researchers
For researchers and scientists in the dynamic fields of drug development and biomedical research, the choice of anesthetic is a critical decision that can significantly impact experimental outcomes and animal welfare. An ideal anesthetic regimen ensures adequate depth of anesthesia for the procedure while allowing for a smooth and predictable recovery. This guide provides an in-depth, comparative analysis of recovery times associated with Tribromoethanol and other commonly used anesthetics in laboratory rodents, offering experimental data and field-proven insights to inform your selection process.
The Critical Role of Recovery Time in Research
The period of recovery from anesthesia is as crucial as the anesthetic event itself. Prolonged or complicated recoveries can introduce physiological variables that may confound experimental data. Rapid and smooth recovery is indicative of an anesthetic agent that is efficiently metabolized and cleared from the body, minimizing post-procedural stress and discomfort for the animal. This guide will delve into the recovery profiles of this compound, a historically used agent, and compare it with contemporary alternatives such as Ketamine/Xylazine cocktails and the inhalant anesthetics Isoflurane and Sevoflurane.
Comparative Overview of Anesthetic Recovery Times
The selection of an anesthetic should be a carefully considered process, weighing the need for effective anesthesia against the potential for adverse effects and prolonged recovery. The following table summarizes key recovery time parameters for this compound and its common alternatives in mice.
| Anesthetic Agent | Typical Dosage (Mouse) | Induction Time | Duration of Anesthesia | Recovery Time | Key Considerations |
| This compound | 125-500 mg/kg, IP | ~5 minutes | 15-45 minutes | 30-90 minutes or longer | High variability, significant potential for adverse effects.[1][2] |
| Ketamine/Xylazine | 60-100 mg/kg Ketamine + 5-10 mg/kg Xylazine, IP | 5-10 minutes | 30-60 minutes | 30-90 minutes | Reliable surgical anesthesia, recovery can be prolonged.[3][4][5][6] |
| Isoflurane | 3-5% for induction, 1-3% for maintenance | 1-3 minutes | Easily controlled | 2-5 minutes | Rapid induction and recovery, requires specialized equipment.[7][8][9] |
| Sevoflurane | 4-7% for induction, 2-4% for maintenance | 1-2 minutes | Easily controlled | 2-5 minutes | Very rapid induction and recovery, may induce hyperactivity during recovery.[9][10][11] |
In-Depth Analysis of Anesthetic Agents
This compound (Avertin®)
Historically, this compound, often sold under the brand name Avertin, was widely used for rodent anesthesia due to its ease of administration (intraperitoneal injection) and potent anesthetic effects.[12] However, its use has become increasingly controversial due to a narrow therapeutic index and a significant risk of adverse effects.[13]
Mechanism of Action: this compound acts as a positive allosteric modulator of inhibitory GABAA and glycine receptors in the central nervous system.[12][14] This potentiation of inhibitory neurotransmission leads to sedation and hypnosis.
Recovery Profile: Recovery from this compound anesthesia is notably prolonged and can be highly variable, with full recovery taking anywhere from 30 to over 90 minutes.[1][2] This variability is influenced by factors such as dose, mouse strain, sex, and the stability of the prepared solution.[1]
Significant Concerns and Adverse Effects: The primary drawback of this compound is its propensity to cause severe and often irreversible tissue damage. Upon degradation, which can be accelerated by light and heat, it forms toxic byproducts. Intraperitoneal administration has been associated with chemical peritonitis, fibrous adhesions, and necrosis of abdominal organs and musculature.[15][16] These complications can lead to post-anesthetic illness, pain, and mortality, making it a less favorable option for survival surgeries.[15][17]
Ketamine/Xylazine Cocktail
The combination of Ketamine, a dissociative anesthetic, and Xylazine, an alpha-2 adrenergic agonist providing sedation and analgesia, is a widely used injectable anesthetic regimen in rodents.[3][4][5]
Mechanism of Action: Ketamine is an NMDA receptor antagonist, while Xylazine stimulates alpha-2 adrenergic receptors, leading to a synergistic effect of surgical anesthesia and analgesia.
Recovery Profile: The recovery from Ketamine/Xylazine anesthesia is generally smoother than with this compound but can still be lengthy, often ranging from 30 to 90 minutes.[5] During this period, animals may exhibit ataxia and disorientation. The duration of recovery is dose-dependent.[5]
Inhalant Anesthetics: Isoflurane and Sevoflurane
Isoflurane and Sevoflurane are volatile anesthetics delivered via a precision vaporizer, offering excellent control over the depth of anesthesia.[7][8][9]
Mechanism of Action: The precise mechanism of action for volatile anesthetics is not fully elucidated but is thought to involve the potentiation of inhibitory neurotransmitter receptors (e.g., GABAA) and inhibition of excitatory receptors (e.g., NMDA).
Recovery Profile: A significant advantage of inhalant anesthetics is their rapid and predictable recovery.[9] Once the administration of the anesthetic is discontinued, the animal typically recovers within 2 to 5 minutes.[9] This is due to the rapid elimination of the gas from the lungs. Sevoflurane may offer a slightly faster recovery than Isoflurane.[9] However, some studies have reported transient hyperactivity during recovery from Sevoflurane anesthesia.[11]
Experimental Protocols
Standardized Assessment of Anesthetic Recovery
To objectively compare recovery times, a standardized protocol is essential. The following workflow outlines the key steps for assessing recovery in mice.
References
- 1. Comparison of the anesthetic effects of 2,2,2-tribromoethanol on ICR mice derived from three different sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iacuc.wsu.edu [iacuc.wsu.edu]
- 3. revvity.com [revvity.com]
- 4. einsteinmed.edu [einsteinmed.edu]
- 5. medcraveonline.com [medcraveonline.com]
- 6. scribd.com [scribd.com]
- 7. mcgill.ca [mcgill.ca]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Isoflurane and sevoflurane provide equally effective anaesthesia in laboratory mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combining Sevoflurane Anesthesia with Fentanyl–Midazolam or S-Ketamine in Laboratory Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. This compound [medbox.iiab.me]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. Adverse effects of this compound as used in the production of transgenic mice | Semantic Scholar [semanticscholar.org]
- 16. Adverse effects of this compound as used in the production of transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The effect of avertin anesthesia and a mixture of three types of anesthetic agents on food intakeand body weight in high fat-induced obese maleand female mice - PMC [pmc.ncbi.nlm.nih.gov]
The Fall of a Workhorse: Why Tribromoethanol Is No Longer a Pharmaceutical-Grade Anesthetic
A Comparative Guide for Researchers
For decades, 2,2,2-Tribromoethanol (TBE), commonly known by its trade name Avertin, was a staple in research laboratories for anesthetizing small animals, particularly rodents. Its rapid induction, adequate surgical anesthesia, and ease of administration made it a convenient choice. However, the compound has fallen from grace and is no longer available as a pharmaceutical-grade product. This guide provides an in-depth analysis of the scientific reasons behind the discontinuation of pharmaceutical-grade Tribromoethanol, offering a comparative look at its performance against safer, modern alternatives and providing the experimental context for this shift.
The Instability Issue: A Chemical Achilles' Heel
One of the primary reasons for the decline of this compound is its inherent chemical instability. When exposed to light and heat, or through improper storage, TBE degrades into toxic byproducts: dibromoacetaldehyde and hydrobromic acid.[1][2] This degradation is not a minor concern; the resulting solution can cause severe and often fatal adverse effects in research animals.
The presence of hydrobromic acid significantly lowers the pH of the anesthetic solution. Solutions with a pH below 5 are considered to have degraded and are presumed to be toxic.[3] Administration of such degraded solutions is a leading cause of post-anesthetic illness and death.[1]
Visualizing the Degradation Pathway
The chemical breakdown of this compound is a critical factor in its toxicity profile.
References
A Comprehensive Cost-Effectiveness Analysis of Tribromoethanol Versus Modern Anesthetic Alternatives in Preclinical Research
As a Senior Application Scientist, the choice of anesthetic is a foundational decision that reverberates through the entirety of an experimental plan. It impacts not only animal welfare and regulatory compliance but also the scientific validity of the data and, critically, the overall cost of the research. This guide provides an in-depth evaluation of Tribromoethanol (TBE), comparing its true cost-effectiveness against two prevalent alternatives: inhalant isoflurane and injectable ketamine/xylazine cocktails. Our analysis extends beyond the purchase price to encompass the hidden costs of preparation, personnel time, animal welfare, and data integrity.
Anesthetic Agent Profiles: A Triad of Choices
A nuanced understanding of each agent's characteristics is essential before a cost analysis can be undertaken.
-
This compound (TBE), formerly Avertin®: TBE is a non-pharmaceutical grade injectable anesthetic that researchers must prepare in-house from a powder.[1][2] Its continued use is often attributed to its rapid induction of surgical anesthesia and its status as a non-controlled substance.[3][4] However, this convenience is overshadowed by significant scientific and safety concerns. TBE is notoriously unstable, degrading in the presence of heat or light to form toxic byproducts like dibromoacetaldehyde and hydrobromic acid.[4][5] These degradants are associated with severe adverse effects, including chemical peritonitis, abdominal adhesions, intestinal ileus, and dose-dependent mortality, making its use in survival surgeries highly problematic.[3][6]
-
Inhalant Anesthetics (e.g., Isoflurane): Isoflurane is a volatile anesthetic administered via a vaporizer and is widely considered the gold standard for rodent anesthesia.[7] Its primary advantages include a wide margin of safety, rapid and precise control over the depth of anesthesia, and swift recovery times.[7] This level of control minimizes physiological disruption and enhances experimental reproducibility. The main barrier to its adoption is the requisite initial investment in a precision vaporizer and a waste gas scavenging system.[8][9]
-
Injectable Cocktails (e.g., Ketamine/Xylazine): The combination of ketamine, a dissociative anesthetic, and xylazine, a sedative and analgesic, is a common injectable alternative.[10][11] This cocktail provides effective anesthesia and does not require specialized equipment.[10] However, responses can be highly variable depending on the animal's strain, sex, and age.[7] Furthermore, it can cause significant respiratory and cardiovascular depression, and its prolonged recovery period necessitates extended post-procedural monitoring.[7][11]
The True Cost of Anesthesia: A Multi-Factorial Analysis
A myopic focus on the list price of an anesthetic agent is a common but critical budgetary error. The true cost-effectiveness emerges from a synthesis of direct and indirect expenditures.
Direct Costs: The Price Tag
The initial and most obvious costs are those associated with the purchase of the agents and the necessary equipment. While TBE powder appears inexpensive, the need for specialized preparation and the high upfront cost of isoflurane systems create a more complex financial picture.
| Cost Component | This compound (TBE) | Isoflurane | Ketamine/Xylazine |
| Agent Cost | Moderate (Powder + Solvent) or High (Pre-made solution, e.g., ~$250/100mL[12]) | High (per bottle) | Moderate (per vial) |
| Equipment Cost | Low (Glassware, stirrer, filters[1][13]) | Very High ($1,500 - $5,500+ for vaporizer & system[8][9][14]) | Very Low (Syringes, needles) |
| Consumables | Sterile filters, saline/diluent, syringes | Oxygen, charcoal filters, tubing | Syringes, needles, sterile saline |
| Regulatory Burden | High (Justification for non-pharmaceutical grade required by IACUC[1][5]) | Low | Moderate (Ketamine is a controlled substance requiring strict logging) |
Indirect Costs: The Hidden Expenditures
Indirect costs, while not always line items on a purchase order, frequently constitute the bulk of the financial and scientific burden of an anesthetic protocol.
| Indirect Cost Factor | This compound (TBE) | Isoflurane | Ketamine/Xylazine |
| Personnel Time (Preparation) | Very High: Requires hours for dissolving, sterile filtering, aliquoting, and labeling.[1][13] | Very Low: No preparation required. | Low: Simple dilution and mixing of stock solutions.[7] |
| Personnel Time (Monitoring) | High: Anesthetic depth is variable and recovery is prolonged (~90 mins).[5] | Low: Rapid, predictable recovery minimizes monitoring time.[7] | High: Prolonged recovery requires extended monitoring to prevent hypothermia and distress.[7] |
| Animal Loss & Morbidity | High Risk: Potential for peritonitis, adhesions, and mortality from improperly prepared/stored solution.[3][5][6] Not recommended for survival surgeries.[3] | Very Low Risk: Wide safety margin. | Moderate Risk: Dose-dependent cardiorespiratory depression.[11] |
| Data Integrity | High Risk: Subclinical inflammation and peritonitis can confound experimental results.[3] Anesthetic mechanism and analgesic properties are not well understood.[3] | Low Risk: Minimal physiological interference when properly administered. | Moderate Risk: Can significantly depress physiological parameters. |
| Justification Burden | High: Cost-savings or convenience are not considered adequate justification for using a non-pharmaceutical grade compound.[1] | None: Widely accepted as the standard of care. | Low: Established and accepted injectable protocol. |
Performance Under Scrutiny: Experimental Data Comparison
The choice of anesthetic directly influences the physiological state of the animal, which can have profound effects on experimental outcomes. The following table summarizes key performance metrics based on published data.
| Performance Metric | This compound (TBE) | Isoflurane | Ketamine/Xylazine |
| Induction Time | Rapid (1-5 minutes)[2][5] | Very Rapid (<1-2 minutes) | Moderate (5-10 minutes) |
| Control over Depth | Poor (Cannot be titrated after injection) | Excellent (Adjustable in real-time) | Poor (Cannot be titrated after injection) |
| Anesthetic Duration | Variable (15-40 minutes of surgical anesthesia)[1][2] | Controllable (Dependent on administration time) | Long (45-60+ minutes)[15] |
| Recovery Time | Prolonged (~40-90 minutes)[2][5] | Very Rapid (2-5 minutes) | Prolonged (60-90+ minutes) |
| Analgesic Properties | Unknown/Unreliable[3] | None | Good (from Xylazine component) |
| Common Side Effects | Chemical peritonitis, abdominal adhesions, ileus, mortality. [3][5][6] | Dose-dependent cardiorespiratory depression, hypothermia. | Significant respiratory depression, bradycardia, hypothermia. [7][11] |
Experimental Protocols & Methodologies
Scientific integrity demands reproducible and transparent methods. The following sections detail the preparation and administration workflows for each anesthetic.
Protocol 1: this compound (TBE) Preparation and Administration
The preparation of TBE is a critical control point where safety and efficacy can be compromised. The process must be executed with meticulous care to prevent the formation of toxic degradation products.[13]
Step-by-Step Methodology:
-
Glassware Preparation: All glassware must be thoroughly cleaned to remove detergent residues, which can be toxic. An acid wash (e.g., 10% HCl) followed by copious rinsing with distilled water is recommended.[16]
-
Stock Solution (100% w/v):
-
In a chemical fume hood, combine 10 g of 2,2,2-Tribromoethanol powder with 10 mL of tertiary-amyl alcohol in a light-proof glass container (e.g., amber bottle wrapped in foil).[1]
-
Add a magnetic stir bar and seal the container.
-
Stir at room temperature until the TBE powder is completely dissolved. This can take several hours to overnight.[1][13]
-
Store the stock solution at 4°C, protected from light. The stock solution is stable for up to 6 months if stored correctly.[5]
-
-
Working Solution (e.g., 2% or 20 mg/mL):
-
Gently warm the stock solution to room temperature.
-
In a sterile, light-proof glass container, dilute the stock solution with a suitable sterile diluent (e.g., 0.9% saline) to the desired final concentration. For a 2% solution, one might add 1 part stock to 49 parts diluent.
-
Filter the final working solution through a 0.2 µm sterile filter into a sterile, light-proof container.[1][13]
-
-
Storage and Quality Control:
-
Store the working solution at 4°C and protect it from light at all times.[1][5]
-
The working solution is only stable for a short period, typically up to 2 weeks.[5][13]
-
CRITICAL: Before each use, visually inspect the solution. If it has a yellowish discoloration, has a pH below 5.0, or contains a precipitate, it has degraded and must be discarded as chemical waste.[2][5][13] Administration of degraded TBE can be lethal.[2]
-
-
Administration:
-
The typical dose for mice is 125-250 mg/kg, administered via intraperitoneal (IP) injection.[5] For a 2% solution, this corresponds to approximately 0.25-0.50 mL for a 20g mouse.
-
Protocol 2: Isoflurane Administration Workflow
This protocol requires a calibrated vaporizer to ensure precise and safe delivery of the anesthetic gas.
Step-by-Step Methodology:
-
System Check: Ensure the vaporizer has sufficient isoflurane, the oxygen source is on, and the scavenging system is active.
-
Induction: Place the animal in an induction chamber. Set the oxygen flow rate (e.g., 1 L/min) and the isoflurane concentration to 4-5% for rapid induction.[7]
-
Anesthetic Plane: Once the animal loses its righting reflex (typically within 1-2 minutes), transfer it to the surgical area and secure its nose in a nose cone.
-
Maintenance: Reduce the isoflurane concentration to the maintenance level, typically 1-2%, adjusting as needed based on physiological monitoring (e.g., respiratory rate, response to toe pinch).[7]
-
Recovery: Once the procedure is complete, turn off the vaporizer and maintain oxygen flow for a few minutes to flush the system. Transfer the animal to a clean, warm cage for recovery. Recovery is typically rapid (2-5 minutes).
Protocol 3: Ketamine/Xylazine Cocktail Preparation
Step-by-Step Methodology:
-
Reagent Stocks: Use pharmaceutical-grade Ketamine (e.g., 100 mg/mL) and Xylazine (e.g., 20 mg/mL or 100 mg/mL).
-
Cocktail Preparation:
-
Administration: Inject 0.1 mL of this cocktail per 10g of mouse body weight via IP injection.[7]
Authoritative Grounding & Conclusion: A Risk-Based Recommendation
The principle of using pharmaceutical-grade compounds whenever available is a cornerstone of modern laboratory animal welfare and science, as emphasized by the NIH and AAALAC.[5] The use of non-pharmaceutical grade agents like TBE requires explicit scientific justification to the Institutional Animal Care and Use Committee (IACUC), and cost savings are not an acceptable rationale.[1]
While this compound may present a deceptively low initial cost based on the price of its raw components, a comprehensive cost-effectiveness analysis reveals it to be a financially and scientifically costly option. The extensive personnel time required for its meticulous preparation, coupled with the significant risks of animal morbidity/mortality and data compromise from its inherent instability and toxicity, creates a false economy.[1][3][6] Any perceived savings are quickly negated by the cost of lost animals, repeated experiments, and the profound ethical implications of using a suboptimal agent.
-
For most applications, especially survival surgeries, isoflurane represents the most cost-effective and scientifically sound choice. The high initial investment in equipment is offset by superior safety, reproducibility, high throughput, and the preservation of data integrity.[17]
-
The ketamine/xylazine cocktail serves as a viable and economical injectable alternative when inhalant anesthesia is not feasible. It is particularly useful for short, non-survival procedures but requires diligent monitoring due to its effects on physiology.
-
The use of this compound should be relegated to rare, terminal procedures where its specific anesthetic properties are scientifically justified as being superior to all other available options. Researchers must acknowledge and mitigate its considerable risks through rigorous preparation and quality control protocols.[5][18]
Ultimately, the most cost-effective anesthetic is one that ensures animal welfare, produces reliable and reproducible data, and meets the highest standards of scientific and ethical review. By these metrics, modern pharmaceutical-grade agents are unequivocally superior to this compound.
References
- 1. urmc.rochester.edu [urmc.rochester.edu]
- 2. research.ucdavis.edu [research.ucdavis.edu]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. nbinno.com [nbinno.com]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. Adverse effects of this compound as used in the production of transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rodent Anesthesia and Analgesia Guideline [ohiostateresearch.knowledgebase.co]
- 8. wpiinc.com [wpiinc.com]
- 9. Euthanex Single Animal Anesthesia System with Vaporizer, Mouse and Rat | Fisher Scientific [fishersci.com]
- 10. Frontiers | A Smartphone App for Individual Xylazine/Ketamine Calculation Decreased Anesthesia-Related Mortality in Mice [frontiersin.org]
- 11. medcraveonline.com [medcraveonline.com]
- 12. abmole.com [abmole.com]
- 13. research.uky.edu [research.uky.edu]
- 14. VetEquip Rodent Isoflurane Anesthesia System with Vaporizer w/Warranty | eBay [ebay.com]
- 15. revvity.com [revvity.com]
- 16. freimann.nd.edu [freimann.nd.edu]
- 17. Comparing isoflurane with this compound anesthesia for echocardiographic phenotyping of transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Tribromoethanol and Alternative Anesthetics in Preclinical Research
For decades, 2,2,2-Tribromoethanol (TBE), commonly known by its former trade name Avertin, has been utilized as an injectable anesthetic in laboratory rodents, particularly for short surgical procedures involved in the creation of genetically engineered models.[1][2] However, its continued use is a subject of intense debate within the scientific community. The discontinuation of its pharmaceutical-grade production means researchers must now compound the anesthetic themselves from non-pharmaceutical-grade reagents, introducing significant variability and risk.[3][4]
This guide provides an in-depth, objective comparison of this compound with commonly used alternatives such as ketamine/xylazine combinations and isoflurane. It is intended for researchers, veterinarians, and IACUC members to make informed decisions based on scientific justification, animal welfare, and experimental integrity.
The Anesthetic Mechanism: A Double-Edged Sword
This compound is a central nervous system depressant.[5] Its anesthetic and hypnotic effects are primarily achieved through positive allosteric modulation of inhibitory GABA-A and glycine receptors in the brain.[6][7] This action potentiates the effect of the endogenous neurotransmitters, leading to hyperpolarization of neurons and a rapid induction of anesthesia. The co-administered solvent, tert-amyl alcohol, also possesses weak hypnotic properties, contributing to the overall effect.[6]
Caption: Mechanism of this compound (TBE) Anesthesia.
While effective, this mechanism is not unique, and the non-pharmaceutical grade of TBE introduces risks that are less prevalent with federally regulated anesthetic agents.
Core Justifications for this compound Use
Despite the significant risks, certain properties of TBE have justified its continued, albeit limited, use in specific experimental contexts.
-
Rapid Induction: TBE induces anesthesia very quickly, typically within 1-2 minutes of intraperitoneal (IP) injection.[8] This is advantageous for high-throughput procedures like embryo transfers or vasectomies in transgenic animal production.[2][9]
-
Sufficient Surgical Anesthesia for Short Procedures: When freshly and correctly prepared, TBE provides a reliable plane of surgical anesthesia lasting approximately 15-30 minutes, which is adequate for many minor surgical interventions.[1][9]
-
Avoidance of Inhalant Anesthetics: As an injectable agent, TBE circumvents the need for expensive vaporizers and scavenging systems required for volatile anesthetics like isoflurane.[10][11] This also reduces the risk of occupational exposure to waste anesthetic gases.
-
Non-Controlled Substance: Unlike ketamine or pentobarbital, this compound is not a federally controlled substance, which simplifies procurement and record-keeping for research laboratories.[3][12]
The Case Against this compound: A Matter of Safety and Reproducibility
The arguments against TBE are substantial and center on animal welfare and the potential for experimental artifact. Many institutional animal care and use committees (IACUCs) strongly discourage its use and require robust scientific justification for its approval.[3][4][13]
-
Chemical Instability and Toxicity: This is the most critical drawback. TBE degrades in the presence of light and heat, or if the pH of the solution drops below 5.[8][14] This degradation produces dibromoacetic aldehyde and hydrobromic acid, compounds that are highly toxic and irritating.[1] Inadvertent administration of a degraded solution can lead to severe adverse effects, including:
-
Inconsistent Anesthetic Effects: The duration and depth of anesthesia can be highly variable and are influenced by the animal's strain, sex, age, and body composition.[1][8] This unpredictability can lead to inadequate anesthesia or overdose.
-
Lack of Pharmaceutical-Grade Product: As TBE must be compounded in the lab, there are inherent risks of contamination, improper concentration, and inconsistent quality, which can directly impact animal welfare and introduce non-experimental variables into a study.[3][4]
-
Contraindicated for Repeated Use: TBE is recommended only for a single anesthetic event in survival surgeries.[1][2] Repeated administration is associated with cumulative organ damage and high mortality rates.[12]
Comparative Analysis: TBE vs. Standard Anesthetics
The choice of anesthetic should always be guided by the specific requirements of the experiment, with animal welfare as the priority. Pharmaceutical-grade agents are the standard of care.[3]
| Feature | This compound (TBE) | Ketamine/Xylazine | Isoflurane |
| Regulatory Status | Non-controlled[12] | Ketamine is a controlled substance | Non-controlled |
| Grade | Non-Pharmaceutical[3] | Pharmaceutical | Pharmaceutical |
| Induction Speed | Very Rapid (1-2 min, IP)[8] | Rapid (3-5 min, IP) | Very Rapid (1-3 min, inhalation) |
| Control over Depth | Poor; depends on initial dose | Poor; depends on initial dose | Excellent; adjustable via vaporizer |
| Recovery Speed | Moderate to Prolonged (40-90 min)[8] | Prolonged | Very Rapid (minutes) |
| Analgesic Properties | Good surgical analgesia[8] | Good somatic analgesia[12] | Minimal intrinsic analgesia |
| Primary Side Effects | Peritonitis, ileus, adhesions, organ toxicity (if degraded)[8][10] | Respiratory depression, hypothermia, cardiovascular effects[16] | Respiratory depression, vasodilation, hypotension, hypothermia |
| Equipment Required | None | None | Vaporizer, scavenging system |
| Recommended Use | Single, short (<30 min) non-survival or terminal procedures[9][13] | Short to medium duration procedures | Procedures of any duration |
Experimental Data Insights
-
Surgical & Reproductive Outcomes: For procedures like embryo implantation surgery, studies have found no statistical difference in pregnancy rates or the number of pups born when comparing TBE, ketamine, and isoflurane, suggesting all can be effective when used properly.[17]
-
Cardiovascular Effects: One study comparing isoflurane and TBE for cardiac phenotyping in mice found no significant difference in measured echocardiographic parameters between the two anesthetics.[18] However, the time required for data acquisition was significantly shorter with isoflurane due to more stable and controllable anesthesia.[18] Another study noted that ketamine/xylazine combinations can significantly impact the cardiovascular system by increasing blood pressure and heart rate.[16]
-
Hepatic and Immune Effects: Injectable anesthetics, including TBE and ketamine/xylazine, have been shown to cause early signs of hepatic injury (elevated AST levels) and increased apoptosis in splenic and hepatic cells within hours of administration.[19] Isoflurane did not produce these effects, highlighting its advantage in studies where liver function or immune response are critical endpoints.[19]
Mandatory Protocols for Justified Use of this compound
If scientific justification for using TBE is approved, adherence to strict preparation and handling protocols is non-negotiable to mitigate the inherent risks.
Protocol 1: Preparation of this compound Solution
This protocol is designed to ensure the stability and sterility of the anesthetic solution. Improper preparation is a primary cause of adverse events.[3]
Materials:
-
2,2,2-Tribromoethanol powder (reagent grade)[20]
-
Tertiary amyl alcohol (2-methyl-2-butanol)[20]
-
Sterile, USP-grade saline or Phosphate Buffered Saline (PBS)[8][21]
-
Sterile, light-protecting (amber) glass vials[8]
-
Magnetic stirrer and stir bar
-
Chemical fume hood
Procedure:
-
Prepare 100% Stock Solution (e.g., 1 g/mL):
-
Safety: Perform this step in a chemical fume hood while wearing appropriate personal protective equipment (gloves, lab coat, safety glasses).[20]
-
Dissolve 10 g of TBE powder into 10 mL of tertiary amyl alcohol in a glass container.[22]
-
Stir on a magnetic stirrer until the TBE is completely dissolved. This may take several hours. Gentle warming (to ~40°C) can aid dissolution.[1][20]
-
Store the stock solution at 4°C in a tightly sealed, clearly labeled amber glass bottle.[20]
-
Quality Control: The stock solution is stable for up to 6 months.[8][20] Discard immediately if it appears yellow, as this indicates toxic degradation.[1][14]
-
-
Prepare Working Solution (e.g., 20 mg/mL or 2%):
-
Warm the stock solution to room temperature to ensure it is fully dissolved.
-
In a sterile glass vessel, add 0.5 mL of the 100% stock solution to 39.5 mL of sterile saline or PBS.[1]
-
Wrap the vessel in aluminum foil to protect from light and stir until the solution is completely clear.[1]
-
Filter the working solution through a 0.2 µm sterile filter into a sterile amber vial.[8]
-
Quality Control: The working solution must be stored at 4°C and protected from light.[8] It has a safe use limit of two weeks.[1][8] Before each use, visually inspect for precipitates. The pH must be tested and should be above 5.0.[8][14] Discard any solution that is expired, discolored, contains precipitate, or has a low pH.
-
Caption: Workflow for Safe Preparation and Use of TBE.
Protocol 2: Administration and Monitoring
Dosage and Administration:
-
The recommended dose for mice is typically between 125-250 mg/kg, administered via intraperitoneal (IP) injection.[2][21] The exact dose may need to be optimized based on mouse strain and sex.[21]
-
For a 20 mg/mL solution, a 250 mg/kg dose for a 20 g mouse would be 0.25 mL.
-
Only a single injection for a survival procedure is permitted. If anesthesia is inadequate, the animal should be allowed to recover and not used. A second injection necessitates that the procedure be terminal.[9]
Anesthetic Monitoring:
-
Confirm a surgical plane of anesthesia by checking for a lack of response to a toe pinch (pedal withdrawal reflex) before beginning any procedure.
-
Continuously monitor the animal's respiratory rate and effort throughout the procedure.
-
Maintain the animal's body temperature using a heating pad or other external heat source, as all anesthetics can induce hypothermia.
Conclusion and Senior Scientist Recommendation
This compound is an anesthetic with a narrow and specific set of justifications for its use in modern animal research. Its rapid induction and injectable format can be beneficial for high-throughput procedures in transgenic facilities. However, these advantages are heavily outweighed by significant risks related to its chemical instability, potential for severe toxicity, and the lack of a pharmaceutical-grade product.[3][22]
The imperative to use freshly prepared, properly stored, and pH-tested solutions cannot be overstated; failure to do so directly jeopardizes animal welfare and introduces uncontrolled variables that can corrupt experimental data.
Therefore, the authoritative recommendation is to prioritize the use of pharmaceutical-grade anesthetics such as isoflurane or ketamine/xylazine. The use of this compound should be restricted to cases where a compelling and robust scientific justification demonstrates that these alternatives would invalidate the experimental outcomes. Convenience or cost-savings are not acceptable justifications for using a non-pharmaceutical-grade compound with such a well-documented risk profile.[4][20] Always consult with your institutional veterinarian and IACUC before considering the use of this compound.
References
- 1. research.uky.edu [research.uky.edu]
- 2. Use of Avertin | Office of the Vice President for Research [ovpr.uchc.edu]
- 3. unomaha.edu [unomaha.edu]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. Repeated Administration of this compound in C57BL/6NHsd Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound [medbox.iiab.me]
- 8. research.uga.edu [research.uga.edu]
- 9. research.ucdavis.edu [research.ucdavis.edu]
- 10. unthealth.edu [unthealth.edu]
- 11. research.utsa.edu [research.utsa.edu]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. animal.research.wvu.edu [animal.research.wvu.edu]
- 14. Standard on Use of this compound (Avertin) | Research Administration and Compliance [research.ncsu.edu]
- 15. Adverse effects of this compound as used in the production of transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Refinements for embryo implantation surgery in the mouse: comparison of injectable and inhalant anesthesias - this compound, ketamine and isoflurane - on pregnancy and pup survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparing isoflurane with this compound anesthesia for echocardiographic phenotyping of transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Early effects of this compound, ketamine/xylazine, pentobarbitol, and isoflurane anesthesia on hepatic and lymphoid tissue in ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. iacuc.wsu.edu [iacuc.wsu.edu]
- 21. Comparison of the anesthetic effects of 2,2,2-tribromoethanol on ICR mice derived from three different sources - PMC [pmc.ncbi.nlm.nih.gov]
- 22. IG033: this compound (Avertin®) in Rodents | Animal Care Program | Michigan State University [animalcare.msu.edu]
Safety Operating Guide
Mastering Safety: A Comprehensive Guide to Personal Protective Equipment for Handling Tribromoethanol
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I understand that meticulous attention to safety protocols is the bedrock of groundbreaking research. This guide provides essential, immediate, and in-depth information on the selection, use, and disposal of Personal Protective Equipment (PPE) when handling Tribromoethanol. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal well-being and the integrity of your research.
Understanding the Risks: The "Why" Behind the Precautions
This compound (CAS No. 75-80-9), also known as Avertin, is a solid chemical that requires careful handling due to its hazardous properties. According to its Safety Data Sheet (SDS), it is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2][3] Furthermore, it may cause respiratory irritation.[1][2][3] Understanding these risks is the first step in appreciating the critical role of appropriate PPE.
The primary routes of exposure are:
Therefore, a comprehensive PPE strategy must create a barrier against these potential exposures.
Core Directive: Selecting Your Personal Protective Equipment
The selection of PPE is not a one-size-fits-all approach. It is a risk-based decision that depends on the specific procedures being performed. The following sections detail the essential PPE for handling this compound, explaining the rationale behind each recommendation.
Hand Protection: Your First Line of Defense
Given that this compound causes skin irritation, selecting the correct gloves is paramount.[1][2][3] While many laboratories use standard nitrile or latex examination gloves for general tasks, handling this compound, especially during procedures with a risk of splashing or prolonged contact, requires a more critical evaluation of glove material.
Glove Material Recommendations
| Glove Material | Recommendation for this compound Handling |
| Nitrile | Suitable for incidental contact and handling of dilute solutions. Nitrile gloves offer good resistance to a range of chemicals and are a common choice in laboratory settings.[4] However, for prolonged contact or handling of concentrated this compound, a more robust glove is recommended. Always double-glove when handling this compound. |
| Neoprene | Offers good resistance to a broad range of chemicals, including some halogenated compounds. Consider neoprene gloves for procedures with a higher risk of splash or immersion. |
| Butyl Rubber | Provides excellent resistance to a wide variety of chemicals, including many halogenated organic compounds. Butyl rubber gloves are a strong recommendation for handling concentrated this compound or during procedures with significant potential for exposure. |
| Viton® | Offers the highest level of chemical resistance against a broad spectrum of aggressive chemicals, including halogenated hydrocarbons. For tasks with the highest risk of exposure, Viton® gloves are the premium choice. |
| Latex | While offering some protection, latex gloves are generally not recommended for handling many organic chemicals and can cause allergic reactions in some individuals. |
It is crucial to inspect gloves for any signs of degradation or damage before and during use. If contact with this compound occurs, remove and dispose of the gloves immediately.
Eye and Face Protection: Shielding Against Serious Irritation
This compound is classified as causing serious eye irritation.[1][2][3] Therefore, appropriate eye and face protection is mandatory.
-
Safety Glasses with Side Shields: For handling small quantities of solid this compound where the risk of splashing is minimal.
-
Chemical Splash Goggles: Essential when preparing solutions, transferring liquids, or any procedure where there is a risk of splashing. Goggles provide a seal around the eyes, offering superior protection compared to safety glasses.
-
Face Shield: Should be worn in conjunction with chemical splash goggles when there is a significant risk of splashing, such as when handling larger volumes or during vigorous mixing. A face shield protects the entire face from chemical splashes.
Respiratory Protection: Preventing Respiratory Irritation
This compound may cause respiratory irritation, particularly if it becomes airborne as a dust or aerosol.[1][2][3]
-
Work in a Ventilated Area: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.
-
Respiratory Protection: If a fume hood is not available or if there is a potential for generating dust or aerosols outside of a contained system, a NIOSH-approved respirator is required. The specific type of respirator and cartridge should be selected based on a formal risk assessment. For powdered forms, a particulate respirator (e.g., N95, P100) may be appropriate. For solutions, a respirator with organic vapor cartridges may be necessary.
Protective Clothing: A Barrier for Your Body
To prevent skin contact, appropriate protective clothing is essential.
-
Laboratory Coat: A standard lab coat should be worn at all times when handling this compound.
-
Chemical-Resistant Apron or Gown: For procedures with a higher risk of splashes or spills, a chemical-resistant apron or gown worn over the lab coat provides an additional layer of protection.
-
Full-Body Protection: In situations with a high risk of extensive skin contact, such as cleaning up a large spill, a chemical-resistant suit may be necessary.
Operational Plan: From Preparation to Disposal
A self-validating safety system extends beyond simply wearing PPE. It encompasses the entire workflow, from the moment you begin a procedure to the final disposal of waste.
Donning and Doffing PPE: A Critical Procedure
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
